molecular formula C44H42F2N8O6 B12382569 QC-182

QC-182

Numéro de catalogue: B12382569
Poids moléculaire: 816.8 g/mol
Clé InChI: OCWNROZULZWRQM-NWDJCJOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

QC-182 is a useful research compound. Its molecular formula is C44H42F2N8O6 and its molecular weight is 816.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C44H42F2N8O6

Poids moléculaire

816.8 g/mol

Nom IUPAC

5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C44H42F2N8O6/c1-23-40(24(2)60-49-23)25-6-11-35-34(18-25)47-41(36-4-3-5-39(56)52(36)28-8-10-32(45)33(46)20-28)53(35)26-14-16-50(17-15-26)29-21-51(22-29)27-7-9-30-31(19-27)44(59)54(43(30)58)37-12-13-38(55)48-42(37)57/h6-11,18-20,26,29,36-37H,3-5,12-17,21-22H2,1-2H3,(H,48,55,57)/t36-,37?/m0/s1

Clé InChI

OCWNROZULZWRQM-NWDJCJOJSA-N

SMILES isomérique

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O

SMILES canonique

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of RP-182 Peptide

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic 10-mer amphipathic peptide, RP-182. This immunomodulatory agent shows promise in cancer immunotherapy by targeting and reprogramming tumor-associated macrophages (TAMs).

Introduction

RP-182 is a synthetic peptide analog of host defense peptides, designed to modulate the tumor microenvironment.[1] Solid tumors are often infiltrated by TAMs, which predominantly exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity.[1][2] RP-182 selectively targets these immunosuppressive M2-like TAMs and reprograms them towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][3] This targeted approach aims to re-establish both innate and adaptive anti-tumor immune responses.[1]

Core Mechanism of Action: Targeting CD206 on M2 Macrophages

The primary mechanism of action of RP-182 involves its direct interaction with the mannose receptor, CD206, which is highly expressed on the surface of M2-like macrophages.[1][3][4][5]

Binding and Conformational Change:

RP-182 binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[3][5] This binding is specific and induces a conformational switch in the receptor.[1][4][5] This conformational change is the critical initiating event for the downstream signaling cascade.

Quantitative Data: Binding Affinity and Potency

The binding affinity of RP-182 to CD206 has been quantified, along with its efficacy in inducing cell death in M2-like macrophages.

ParameterSpeciesValueMethod
Dissociation Constant (KD) Human CD206~8 µMMicroscale Thermophoresis (MST)
Dissociation Constant (KD) Murine CD206~19 µMMicroscale Thermophoresis (MST)
IC50 (M2-like macrophage killing) -17.6 µMCell Viability Assay

Table 1: Quantitative analysis of RP-182 binding and efficacy.[1][4][6]

Downstream Signaling Pathways

Upon binding to CD206, RP-182 activates a dual-function signaling cascade, leading to both macrophage reprogramming and apoptosis of the target cells.[3][4][5]

3.1. NF-κB Signaling Activation and Pro-inflammatory Reprogramming:

RP-182-mediated activation of CD206 leads to the initiation of the canonical NF-κB signaling pathway.[1][4][5] This is a central event that drives the reprogramming of M2-like macrophages towards an M1-like phenotype. Key events in this pathway include:

  • RAC1/CDC42 Activation: RP-182 binding to CD206 initiates the activation of RAC1/CDC42 signaling.[6]

  • NF-κB Activation: This leads to the activation of the transcription factor NF-κB.[1][4][7]

  • Pro-inflammatory Cytokine Secretion: Activated NF-κB upregulates the expression and secretion of pro-inflammatory cytokines such as TNFα and IL-12.[3][7][8]

  • M1 Phenotype Shift: The altered cytokine milieu and gene expression profile result in the M2 to M1 phenotypic switch, characterized by increased expression of M1 markers like CD86.[7]

3.2. Induction of Phagocytosis, Autophagy, and Apoptosis:

Concurrently with reprogramming, RP-182 induces a sequence of cellular processes that culminate in the elimination of M2-like TAMs.[1]

  • Phagocytosis and Autophagy: The peptide triggers endocytosis, phagosome-lysosome formation, and autophagy in M2 macrophages.[1]

  • Autocrine TNFα Signaling and Apoptosis: The secreted TNFα acts in an autocrine manner, binding to the TNF receptor 1 (TNFR1).[3][4][5] This engagement of TNFR1 activates the FADD-caspase 8 axis, leading to apoptosis and selective cell death of the CD206-positive M2-like macrophages.[3][8]

Signaling Pathway Diagram

RP182_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome RP182 RP-182 CD206 CD206 Receptor (on M2 Macrophage) RP182->CD206 Binds to CRD5 RAC1_CDC42 RAC1/CDC42 Activation CD206->RAC1_CDC42 Induces Conformational Change TNFR1 TNFR1 FADD FADD TNFR1->FADD NFkB NF-κB Activation RAC1_CDC42->NFkB Phagocytosis Phagocytosis & Autophagy RAC1_CDC42->Phagocytosis TNFa_secretion TNFα Secretion NFkB->TNFa_secretion M1_Genes Pro-inflammatory Gene Expression (e.g., IL-12, CD86) NFkB->M1_Genes TNFa_secretion->TNFR1 Autocrine Signaling Caspase8 Caspase 8 Activation FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Reprogramming M2 to M1 Reprogramming M1_Genes->Reprogramming

Caption: RP-182 Signaling Cascade in M2 Macrophages.

Anti-Tumor Effects

The reprogramming of TAMs by RP-182 results in a more favorable tumor microenvironment for anti-cancer immunity.[1]

  • Enhanced Innate and Adaptive Immunity: By reducing the population of immunosuppressive M2-like TAMs and increasing pro-inflammatory M1-like macrophages, RP-182 enhances both innate and adaptive anti-tumor immune responses.[1] This includes increased phagocytosis of cancer cells by the reprogrammed macrophages.[1]

  • Increased T-Cell Activity: The shift in the macrophage population leads to increased infiltration and activation of cytotoxic CD8+ T cells within the tumor.[1][9]

  • Tumor Growth Inhibition: In preclinical models, RP-182 treatment has been shown to suppress tumor growth and extend survival.[1] It also demonstrates synergistic effects when combined with chemotherapy or immune checkpoint inhibitors.[1]

Experimental Workflow for Assessing Anti-Tumor Efficacy

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Murine Cancer Models a Isolate Bone Marrow Progenitors b Polarize to M2 Macrophages (with IL-4) a->b c Treat with RP-182 b->c d Assess M1/M2 markers, Cytokine Secretion, Phagocytosis & Apoptosis c->d e Establish Tumors (e.g., Syngeneic or PDX) f Administer RP-182 (e.g., i.p. injection) e->f g Monitor Tumor Growth and Survival f->g h Analyze Tumor Microenvironment (e.g., IHC for CD8+, CD206+) f->h

Caption: General Experimental Workflow for RP-182 Evaluation.

Detailed Methodologies for Key Experiments

5.1. Microscale Thermophoresis (MST)

  • Objective: To determine the binding affinity (KD) of RP-182 to recombinant CD206 protein.[6]

  • Protocol Outline:

    • A fluorescently labeled form of CD206 is maintained at a constant concentration.

    • RP-182 is titrated in a serial dilution and mixed with the labeled CD206.

    • The mixtures are loaded into capillaries.

    • An infrared laser is used to create a microscopic temperature gradient in the capillaries.

    • The movement of the fluorescently labeled CD206 along this temperature gradient (thermophoresis) is measured.

    • Binding of RP-182 to CD206 alters the thermophoretic movement.

    • The change in thermophoresis is plotted against the RP-182 concentration, and the data are fitted to a binding model to calculate the KD.[6]

5.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of RP-182 with endogenous CD206 in a cellular context.[1][6]

  • Protocol Outline:

    • Human or murine M2-polarized macrophages are incubated with RP-182 or a vehicle control.[1]

    • The cells are heated to a range of temperatures to induce protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble CD206 remaining at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of RP-182 to CD206 stabilizes the protein, leading to a shift in its melting curve to a higher temperature.[1]

5.3. Macrophage Polarization and Treatment

  • Objective: To generate M1 and M2 macrophages for in vitro assays.

  • Protocol Outline:

    • Bone marrow progenitors are harvested from mice, or peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[1]

    • The cells are cultured in the presence of M-CSF to differentiate them into macrophages.

    • For M2 polarization, the macrophages are treated with cytokines such as IL-4.[4] For M1 polarization, cells are typically treated with LPS and IFN-γ.

    • The polarized macrophages are then treated with RP-182 for various time points depending on the specific assay.[4]

5.4. Phagocytosis Assay

  • Objective: To measure the effect of RP-182 on the phagocytic activity of macrophages.

  • Protocol Outline:

    • M2-polarized macrophages are treated with RP-182.[10]

    • Fluorescently labeled target cells (e.g., CFSE-labeled cancer cells) are co-cultured with the treated macrophages.[3][10]

    • After a defined incubation period, non-phagocytosed target cells are washed away.

    • The uptake of the fluorescently labeled cells by the macrophages is quantified using methods such as flow cytometry or fluorescence microscopy.[10]

Conclusion and Future Directions

RP-182 represents a novel immunotherapeutic strategy that selectively targets and eliminates immunosuppressive M2-like TAMs, thereby remodeling the tumor microenvironment to favor anti-tumor immunity. Its dual mechanism of reprogramming and inducing apoptosis in these cells makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other treatments.[1] Further research and development, including the generation of more drug-like analogs with improved stability and affinity, are ongoing to translate these preclinical findings into clinical applications.[5][8][10][11][12]

References

The RP-182 Peptide and CD206 Receptor Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of a Novel Immunomodulatory Axis

This technical guide provides a comprehensive overview of the interaction between the synthetic peptide RP-182 and the C-type lectin receptor CD206, also known as the Mannose Receptor. This interaction represents a promising therapeutic target for reprogramming immunosuppressive tumor-associated macrophages (TAMs) and enhancing anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the binding kinetics, signaling pathways, and experimental methodologies used to characterize this novel immunomodulatory axis.

Core Interaction: RP-182 Peptide and CD206 Receptor

RP-182 is a 10-amino acid synthetic peptide derived from a conserved motif in naturally occurring host defense peptides.[1] It has been identified as a potent immunomodulatory agent that selectively targets the CD206 receptor, which is highly expressed on M2-like tumor-associated macrophages.[2][3] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor, initiating a cascade of downstream signaling events.[1] This interaction leads to the reprogramming of immunosuppressive M2 macrophages towards a pro-inflammatory M1-like phenotype, induction of phagocytosis, and ultimately, apoptosis of the CD206-high TAMs.[1][2]

Quantitative Data Summary

The interaction between RP-182 and the CD206 receptor has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available.

ParameterValueSpeciesAssayReference
Dissociation Constant (Kd) ~8 µMHumanMicroscale Thermophoresis (MST)[4][5]
Dissociation Constant (Kd) ~19 µMMurineMicroscale Thermophoresis (MST)[5]
EC50 (Induction of closed CD206 conformation) ~11 µMNot SpecifiedElectron Microscopy[5]
IC50 (M2-like macrophage cell killing) 17.6 µMNot SpecifiedCell Viability Assay[4]

Table 1: Binding Affinity and Potency of RP-182

Cell TypeTreatmentOutcomeQuantitative MeasurementReference
M2-polarized Bone Marrow-Derived Macrophages (BMDMs)RP-182 (0.1 µM, 2-24h)CD206 Internalization, NF-κB activation, IRF7 phosphorylationData not quantified in source[4]
M2-like MacrophagesRP-182 (3-30 µM, 24h)Increased inflammatory factor secretionData not quantified in source[4]
M2 BMDMsRP-182Increased CD86 expression87.8% CD86+CD206+ cells vs 10.3% in control[2]
M2 BMDMsRP-182Increased TNF-α and IL-12β expression19.4% and 16.0% vs 4.97% and 5.74% in control, respectively[6]
B16 Melanoma and KP16 Pancreatic Tumor Models (mice)RP-182 (20 mg/kg, i.p., every other day for 2 weeks)Inhibition of tumor growthSignificant inhibition observed[4]
Pulmonary Fibrosis Mouse ModelRP-182 (20 mg/kg, i.p., once daily for 18 days)Alleviation of pulmonary fibrosisSignificant alleviation observed[4]

Table 2: Cellular and In Vivo Effects of RP-182

Signaling Pathways

The binding of RP-182 to CD206 initiates a dual-action mechanism leading to both direct cell killing and reprogramming of surviving macrophages.

NF-κB Signaling and Apoptosis

Upon RP-182 binding, a conformational switch in CD206 activates the canonical NF-κB signaling pathway.[1][4] This leads to the secretion of tumor necrosis factor-alpha (TNFα). TNFα then acts in an autocrine manner, binding to its receptor (TNFR1) on the same macrophage. This engagement of TNFR1 activates a downstream cascade involving the recruitment of FADD and the subsequent activation of caspase 8, leading to apoptosis and cell death of the CD206-high macrophage.[1][7]

RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binding NFkB Canonical NF-κB Signaling Activation CD206->NFkB Conformational Switch TNFa_Secretion TNFα Secretion NFkB->TNFa_Secretion TNFR1 TNFR1 TNFa_Secretion->TNFR1 Autocrine Activation Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Figure 1: RP-182 induced NF-κB signaling leading to apoptosis.

Phagocytosis and M1 Reprogramming

In macrophages that do not undergo apoptosis, RP-182 binding to CD206 also induces phagocytosis and reprogramming towards a pro-inflammatory M1-like phenotype.[1] This process involves the activation of RAC1/CDC42 signaling. The binding of RP-182 to CD206 recruits the adaptor protein GRB2, leading to the activation of the small GTPases RAC1 and CDC42, and their downstream effector, p21-activated kinase 1 (PAK1). This signaling cascade is crucial for the induction of phagocytosis.

RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binding GRB2 GRB2 Recruitment CD206->GRB2 RAC1_CDC42 RAC1/CDC42 Activation GRB2->RAC1_CDC42 PAK1 PAK1 Activation RAC1_CDC42->PAK1 Phagocytosis Phagocytosis PAK1->Phagocytosis M1_Reprogramming M1-like Reprogramming PAK1->M1_Reprogramming

Figure 2: Phagocytosis and M1 reprogramming pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key experiments used to study the RP-182 and CD206 interaction.

Synthesis and Purification of RP-182 Peptide

Objective: To synthesize and purify the RP-182 peptide for in vitro and in vivo studies.

Method: Solid-Phase Peptide Synthesis (SPPS) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.

Protocol:

  • Synthesis:

    • RP-182 and its analogs are synthesized using an automated peptide synthesizer (e.g., Liberty Blue synthesizer) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8]

    • The peptide is assembled on a Rink Amide resin.[8]

    • Amino acid activation is achieved using N,N,N′,N′-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate.[8]

  • Cleavage:

    • The synthesized peptide is cleaved from the resin using a mixture of 95% trifluoroacetic acid (TFA), 2.5% tri-isopropylsilane, and 2.5% H₂O.[9]

  • Purification:

    • The crude peptide is purified using RP-HPLC.[9]

    • The purified peptide fractions are analyzed by liquid chromatography-mass spectrometry (LCMS) to confirm identity and purity.[9]

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of the RP-182 and CD206 interaction.

Method: MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Protocol:

  • Sample Preparation:

    • A fluorescently labeled binding partner (e.g., CD206) is kept at a constant concentration.

    • The unlabeled partner (RP-182) is serially diluted to create a range of concentrations.

  • Measurement:

    • The labeled and unlabeled partners are mixed and incubated to reach binding equilibrium.

    • The samples are loaded into capillaries and placed in an MST instrument (e.g., Monolith NT.115).

    • An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.

  • Data Analysis:

    • The change in thermophoresis is plotted against the ligand concentration.

    • The data is fitted to a binding model to determine the Kd.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of RP-182 to CD206 in a cellular context.

Method: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Culture cells expressing CD206 (e.g., M2-polarized macrophages) to 80-90% confluency.

    • Treat one aliquot of cells with RP-182 and another with a vehicle control for 1-2 hours at 37°C.[5]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).

    • Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by cooling to 4°C.[5]

  • Cell Lysis and Analysis:

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble CD206 in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melt curve in the presence of RP-182 indicates target engagement.

Immunofluorescence for Protein Localization

Objective: To visualize the localization of proteins involved in the signaling cascade (e.g., CD206, NF-κB).

Protocol:

  • Cell Culture and Treatment:

    • Seed macrophages on coverslips and polarize them to the M2 phenotype.

    • Treat the cells with RP-182 for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[9]

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[9]

  • Blocking and Staining:

    • Block non-specific binding with 3% BSA in PBS for 1 hour.[9]

    • Incubate with primary antibodies (e.g., anti-CD206, anti-RAB7) at a 1:250 dilution for 1 hour at room temperature.[9]

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging:

    • Mount the coverslips and visualize the cells using a confocal microscope.

Flow Cytometry for Macrophage Phenotyping

Objective: To quantify the changes in M1 and M2 macrophage populations after RP-182 treatment.

Protocol:

  • Cell Preparation and Treatment:

    • Polarize macrophages to the M2 phenotype and treat with RP-182.

  • Staining:

    • Harvest the cells and stain with a panel of fluorescently conjugated antibodies against macrophage surface markers (e.g., CD11b, F4/80, CD86 for M1, CD206 for M2).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the percentage of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages.

Phagocytosis Assay

Objective: To measure the phagocytic activity of macrophages treated with RP-182.

Protocol:

  • Cell Labeling:

    • Label cancer cells with a fluorescent dye (e.g., CFSE).[9]

  • Co-culture:

    • Treat M2-polarized macrophages with RP-182 for 2 hours.[9]

    • Add the labeled cancer cells to the macrophages and co-culture for 6 hours.[9]

  • Analysis:

    • Wash away non-engulfed cancer cells.

    • Analyze the percentage of macrophages that have engulfed cancer cells by flow cytometry or fluorescence microscopy.

Western Blotting for Signaling Proteins

Objective: To detect the activation of key signaling proteins like caspase 8 and phospho-PAK1.

Protocol:

  • Protein Extraction:

    • Lyse RP-182-treated and control macrophages to extract total protein.

  • Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., cleaved caspase 8, phospho-PAK1).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using a chemiluminescence detection system.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies SPPS Peptide Synthesis (SPPS) MST Binding Affinity (MST) CETSA Target Engagement (CETSA) IF Immunofluorescence Flow Flow Cytometry Phago Phagocytosis Assay WB Western Blot MouseModel Murine Tumor Models SPPS->MouseModel Treatment RP-182 Administration MouseModel->Treatment TumorAnalysis Tumor Growth & Immune Profiling Treatment->TumorAnalysis

Figure 3: Experimental workflow for studying RP-182 and CD206.

Conclusion

The interaction between the RP-182 peptide and the CD206 receptor presents a compelling strategy for targeted cancer immunotherapy. By selectively eliminating and reprogramming immunosuppressive tumor-associated macrophages, RP-182 can shift the tumor microenvironment towards an anti-tumor state. This technical guide provides a foundational understanding of this interaction, summarizing the key quantitative data, elucidating the downstream signaling pathways, and detailing the experimental protocols necessary for further research in this exciting field. The provided methodologies offer a robust framework for scientists and drug developers to investigate this and other novel immunomodulatory agents.

References

The Emergence of RP-182: A Novel Immunomodulatory Peptide for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a First-in-Class CD206 Agonist

Abstract

RP-182 is a novel, synthetic 10-amino acid peptide that has demonstrated significant potential as a cancer immunotherapeutic agent.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of RP-182. It is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of innate immune system modulation for oncology. RP-182 selectively targets the mannose receptor (CD206) on M2-like tumor-associated macrophages (TAMs), inducing a conformational switch that triggers a dual anti-tumor response: apoptosis of the immunosuppressive M2-like TAMs and their reprogramming towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][3][4] This whitepaper will detail the preclinical data supporting these mechanisms, outline key experimental protocols, and visualize the underlying biological pathways and developmental logic.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and metastasis.[5] Tumor-associated macrophages (TAMs) are a major component of the TME and are often polarized towards an M2-like phenotype, which promotes tumor growth, angiogenesis, and suppresses the adaptive immune response.[5] Consequently, strategies to deplete or repolarize M2-like TAMs are of significant therapeutic interest. RP-182 emerged from an in silico biophysical homology screening of naturally occurring host defense peptides (HDPs) and innate defense regulators (IDRs), which are known for their immunomodulatory properties.[5] This effort led to the identification of RP-182 as a potent and selective agonist of CD206, a canonical biomarker for M2-polarized TAMs.

Discovery and Optimization of RP-182

RP-182 is a 10-mer synthetic peptide (sequence: KFRKAFKRFF) designed to mimic conserved motifs in HDPs.[1][6] While the parent peptide, referred to as RP-182, 1, demonstrated promising anti-tumor activity, it possessed a short plasma half-life of less than 10 minutes, making it a challenging drug candidate.[1][7] To address this, a series of fatty acid derivatizations and cyclic derivatives were synthesized and evaluated.[1] A fatty acid-derivatized analog, 1a [RP-182-PEG3-K(palmitic acid)], not only exhibited improved stability but also showed increased affinity for the CD206 receptor.[1] This enhanced affinity is attributed to favorable interactions with a hydrophobic binding motif within CD206.[1]

Mechanism of Action: A Dual Approach to TAM Modulation

RP-182 exerts its anti-tumor effects through a dual mechanism of action, both of which are initiated by its binding to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor on CD206high M2-like TAMs.[1][8]

3.1. Induction of Apoptosis in M2-like TAMs: Upon binding to CD206, RP-182 induces a conformational change in the receptor, activating canonical NF-κB signaling.[1][3] This leads to the secretion of tumor necrosis factor-alpha (TNFα), which then acts in an autocrine fashion to activate the TNF receptor 1 (TNFR1).[1][3] The activation of the TNFR1–FADD–caspase 8 axis ultimately results in the selective apoptosis of CD206-positive M2-like macrophages.[7][8]

3.2. Reprogramming of M2-like TAMs to an M1-like Phenotype: In TAMs that do not undergo apoptosis, RP-182 induces a phenotypic switch from an immunosuppressive M2-like state to a pro-inflammatory M1-like state.[1][4] This reprogramming is characterized by:

  • Increased Phagocytosis: RP-182 enhances the phagocytic capacity of TAMs, leading to increased engulfment of cancer cells.[1][9]

  • Autophagy Induction: The peptide also triggers autophagy within the TAMs.[1][4]

  • Pro-inflammatory Cytokine Secretion: Reprogrammed macrophages secrete pro-inflammatory cytokines such as IFNα and IL-12.[1]

This dual action of depleting immunosuppressive TAMs while simultaneously converting a subset into anti-tumor effectors results in a more robust and comprehensive anti-cancer immune response.

Signaling Pathway of RP-182

RP182_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP-182 RP-182 CD206 CD206 Receptor RP-182->CD206 Binds to CRD5 NFkB NF-κB Signaling CD206->NFkB Activates Phagocytosis Phagocytosis CD206->Phagocytosis Autophagy Autophagy CD206->Autophagy M1_Reprogramming M1-like Reprogramming CD206->M1_Reprogramming TNFR1 TNFR1 Caspase8 Caspase 8 Activation TNFR1->Caspase8 TNFa TNFα (secretion) NFkB->TNFa TNFa->TNFR1 Autocrine Activation Apoptosis Apoptosis Caspase8->Apoptosis Proinflammatory_Cytokines Pro-inflammatory Cytokine Secretion M1_Reprogramming->Proinflammatory_Cytokines

Caption: RP-182 signaling cascade in M2-like macrophages.

Quantitative Preclinical Data

The preclinical evaluation of RP-182 and its analogs has generated significant quantitative data supporting its therapeutic potential.

Table 1: In Vitro Activity of RP-182 and Analogs

CompoundTarget Binding (Kd)Cell Killing IC50 (CD206high M2-like macrophages)
RP-182~8 µM (human CD206)[3][10]17.6 µM[3]
RP-182-PEG3-K(palmitic acid) (1a)Not specified, but increased affinity over parent3.2 µM[7]
RP-182-NH-(CH2)10CONH2 (1f)Not specified4.01 µM[7]
Cyclic peptide 1cNot specified11.1 µM[7]

Table 2: In Vivo Efficacy of RP-182

Cancer ModelTreatment RegimenOutcome
B16 Melanoma20 mg/kg, i.p., every other day for 2 weeksSignificant tumor growth inhibition[3]
KP16 Pancreatic Cancer20 mg/kg, i.p., every other day for 2 weeksSignificant tumor growth inhibition[3]
KPC Pancreatic CancerNot specifiedImproved tumor control and innate immune surveillance[1]
CD206high Patient-Derived XenograftsNot specifiedSuppressed tumor growth[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of RP-182.

5.1. Cancer Cell Phagocytosis Assay

This assay quantifies the engulfment of cancer cells by macrophages following treatment with RP-182 or its analogs.

  • Cancer Cell Labeling: Cancer cells (e.g., KPC) are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a green fluorescent dye.[7]

  • Macrophage Treatment: M2-polarized bone marrow-derived macrophages (BMDMs) are treated with the test compound (e.g., 0.1 µM RP-182 or analog) for 2 hours.[7]

  • Co-culture: CFSE-labeled cancer cells are added to the treated macrophages and co-cultured for 6 hours.[7]

  • Analysis: Excess cancer cells are washed away. The percentage of macrophages containing green fluorescence (indicating phagocytosis) is quantified using flow cytometry or visualized by live microscopy.[7]

Experimental Workflow for Phagocytosis Assay

Phagocytosis_Workflow start Start cancer_cell_labeling Label Cancer Cells with CFSE (Green) start->cancer_cell_labeling macrophage_treatment Treat M2 Macrophages with RP-182/Analog start->macrophage_treatment coculture Co-culture Labeled Cancer Cells and Treated Macrophages (6h) cancer_cell_labeling->coculture macrophage_treatment->coculture wash Wash Away Excess Cancer Cells coculture->wash analysis Analyze Phagocytosis (Flow Cytometry/Microscopy) wash->analysis end End analysis->end

Caption: Workflow for the in vitro cancer cell phagocytosis assay.

5.2. In Silico Docking Studies

Computational modeling was employed to understand the interaction between RP-182 and the CD206 receptor.

  • Software: The Molecular Operating Environment (MOE) program was utilized for protein-protein docking simulations.[1]

  • Protein Structure: The three-dimensional structure of the CRD5 of CD206 was generated using AlphaFold 2.[1]

  • Docking Simulation: The default parameters in the protein-protein dock module in MOE with hydrophobic patch potential were applied to predict the binding poses of RP-182 and its analogs to the CRD5 of CD206.[1]

Logical Framework for RP-182 Development

The development of RP-182 followed a logical progression from initial discovery to preclinical validation and optimization.

RP182_Development_Logic discovery Discovery: In Silico Screen of HDPs identification Identification of RP-182 as CD206 Agonist discovery->identification mechanism_elucidation Mechanism of Action Studies: Dual Function (Apoptosis & Reprogramming) identification->mechanism_elucidation preclinical_testing In Vitro & In Vivo Preclinical Testing (e.g., B16, KPC models) mechanism_elucidation->preclinical_testing pharmacokinetic_challenges Identification of Pharmacokinetic Challenges (Short Half-life) preclinical_testing->pharmacokinetic_challenges analog_development Analog Development & Optimization (e.g., Fatty Acid Derivatization) pharmacokinetic_challenges->analog_development lead_candidate_selection Selection of Lead Candidate (e.g., 1a) for Further Development analog_development->lead_candidate_selection clinical_translation Preclinical Development for Clinical Translation lead_candidate_selection->clinical_translation

Caption: Logical progression of the RP-182 development program.

Conclusion and Future Directions

RP-182 represents a promising, first-in-class immunotherapeutic agent that selectively targets and modulates the function of M2-like TAMs. Its dual mechanism of inducing apoptosis and reprogramming these immunosuppressive cells into anti-tumor effectors offers a novel strategy to alter the tumor microenvironment in favor of tumor rejection. The development of optimized analogs with improved pharmacokinetic properties, such as the fatty acid-derivatized peptide 1a, has paved the way for further preclinical development and potential clinical translation.[1] Future work will likely focus on comprehensive IND-enabling studies, including toxicology and pharmacokinetics, to support the initiation of clinical trials in patients with solid tumors characterized by high CD206+ TAM infiltration. The combination of RP-182 or its analogs with other immunotherapies, such as checkpoint inhibitors, or with standard chemotherapy, also presents a compelling avenue for future investigation.[4][5]

References

The Role of RP-182 in Reprogramming M2 Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-associated macrophages (TAMs) predominantly exhibit an M2-like phenotype, which contributes to an immunosuppressive tumor microenvironment and promotes tumor progression. RP-182, a synthetic 10-mer amphipathic peptide, has emerged as a promising immunotherapeutic agent capable of reprogramming these protumorigenic M2 macrophages into a proinflammatory, antitumor M1-like phenotype. This technical guide provides an in-depth overview of the mechanism of action of RP-182, focusing on its role in macrophage reprogramming. We will detail the signaling pathways involved, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays used to evaluate its function.

Introduction

The plasticity of macrophages allows them to adopt distinct functional phenotypes in response to microenvironmental cues. In the context of cancer, TAMs are often skewed towards an M2 polarization state, characterized by the expression of scavenger receptors like the mannose receptor (CD206), and the secretion of anti-inflammatory cytokines, which collectively foster tumor growth, angiogenesis, and metastasis. Reversing this immunosuppressive phenotype represents a key therapeutic strategy in oncology. RP-182 is a novel synthetic peptide designed to selectively target and reprogram these M2-like TAMs.

Mechanism of Action of RP-182

RP-182 exerts its reprogramming effects on M2 macrophages through a multi-faceted mechanism initiated by its binding to the CD206 receptor.

Binding to CD206 and Initiation of Signaling

RP-182, a synthetic analog of host defense peptides, selectively binds to the mannose receptor CD206, which is highly expressed on M2-like macrophages.[1] This interaction induces a conformational change in the CD206 receptor, triggering downstream signaling cascades.

Signaling Pathways

The activation of CD206 by RP-182 initiates a signaling cascade that leads to the reprogramming of M2 macrophages. This involves the activation of the NF-κB pathway and the induction of a pro-inflammatory response.

Signaling Pathway of RP-182 in M2 Macrophage Reprogramming

RP182_Signaling_Pathway RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binds to NFkB NF-κB Activation CD206->NFkB Phagocytosis Increased Phagocytosis CD206->Phagocytosis RAC1/CDC42 signaling TNFa_secretion TNFα Secretion NFkB->TNFa_secretion M1_Phenotype M1-like Phenotype NFkB->M1_Phenotype TNFR1 TNFR1 TNFa_secretion->TNFR1 Autocrine signaling FADD FADD TNFR1->FADD Caspase8 Caspase 8 Activation FADD->Caspase8 Apoptosis Apoptosis of M2 Macrophages Caspase8->Apoptosis Cytokines Pro-inflammatory Cytokines (IL-1β, IL-12β, TNFα) M1_Phenotype->Cytokines iNOS iNOS Expression M1_Phenotype->iNOS M2_Polarization_Workflow Start Bone Marrow Cells MCSF Culture with M-CSF Start->MCSF BMDM Bone Marrow-Derived Macrophages (BMDMs) MCSF->BMDM IL4_IL13 Treat with IL-4 and IL-13 BMDM->IL4_IL13 M2_Macrophage M2-Polarized Macrophages IL4_IL13->M2_Macrophage RP182_Treatment Treat with RP-182 M2_Macrophage->RP182_Treatment Analysis Downstream Analysis (Flow Cytometry, ELISA, etc.) RP182_Treatment->Analysis

References

The Structural and Functional Landscape of the RP-182 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RP-182 peptide is a synthetic, 10-amino acid immunomodulatory agent that has garnered significant interest for its potential in cancer immunotherapy.[1][2][3] This technical guide provides a comprehensive overview of the structural characteristics of RP-182, its mechanism of action, and the experimental protocols used for its characterization. RP-182's ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype underscores its therapeutic promise.[1][2][3] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the complex biological pathways and workflows associated with RP-182 research.

Core Structural Characteristics

The RP-182 peptide is a linear, 10-mer peptide with the amino acid sequence H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH (KFRKAFKRFF).[4] It is characterized as a synthetic, amphipathic, and α-helical peptide.[4][5] This amphipathic nature, with distinct hydrophobic and cationic surfaces, is crucial for its biological activity.[4] A three-dimensional model generated using PyMOL illustrates this topological feature, with hydrophobic surfaces shown in golden-gray and cationic surfaces in blue.[4] While detailed quantitative structural data from techniques like circular dichroism (percentage helicity), NMR spectroscopy (atomic coordinates), or X-ray crystallography are not extensively available in the public domain, its α-helical conformation is a consistently reported characteristic.[4][5]

Physicochemical Properties
PropertyValue/DescriptionSource
Amino Acid Sequence KFRKAFKRFF[4]
Peptide Length 10 amino acids[4][5]
Secondary Structure α-helical[4][5]
Key Feature Amphipathic[4]

Mechanism of Action and Signaling Pathways

RP-182 exerts its immunomodulatory effects by targeting the mannose receptor (CD206) on the surface of M2-like macrophages.[1][6] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor.[4] This conformational switch is the initiating event for a cascade of downstream signaling pathways.[1][6]

The primary signaling pathway activated by RP-182 is the canonical NF-κB pathway.[6][7] This activation leads to a dual function:

  • Induction of Apoptosis: Activation of NF-κB triggers the secretion of tumor necrosis factor-alpha (TNFα). TNFα then acts in an autocrine manner, binding to the TNF receptor 1 (TNFR1). This engagement of TNFR1 leads to the activation of caspase 8, culminating in apoptosis and cell death of the M2-like macrophages.[6][7]

  • Macrophage Reprogramming and Phagocytosis: In macrophages that do not undergo apoptosis, RP-182 induces a shift from the M2 to an M1-like phenotype.[1] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and an enhanced capacity for phagocytosis, including the engulfment of cancer cells.[1][2]

Signaling Pathway Diagram

RP182_Signaling_Pathway RP-182 Signaling Pathway in M2 Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RP-182 RP-182 CD206 CD206 Receptor RP-182->CD206 Binding & Conformational Change NF-kB NF-κB Activation CD206->NF-kB TNFR1 TNFR1 Caspase8 Caspase 8 Activation TNFR1->Caspase8 TNFa_sec TNFα Secretion NF-kB->TNFa_sec Reprogramming M1 Phenotype Reprogramming NF-kB->Reprogramming TNFa_sec->TNFR1 Autocrine Signaling Apoptosis Apoptosis Caspase8->Apoptosis Phagocytosis Enhanced Phagocytosis Reprogramming->Phagocytosis

Caption: Signaling cascade initiated by RP-182 binding to CD206.

Quantitative Biological Activity

The interaction of RP-182 with its target and its subsequent cellular effects have been quantified in several studies.

ParameterValueSpeciesCell TypeSource
Dissociation Constant (Kd) for CD206 ~8 µMHuman-[6][8]
Dissociation Constant (Kd) for CD206 ~19 µMMurine-[8]
IC50 for Cell Killing 17.6 µM-CD206high M2-like macrophages[6]

Experimental Protocols

The characterization of RP-182 and its interaction with CD206 relies on several key biophysical and cell-based assays.

Peptide Synthesis

RP-182 and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS).[5]

General Protocol:

  • Resin and Linker: A Rink Amide resin is commonly used, with a linker such as S-tritylmercaptopropionic acid.[5]

  • Amino Acid Coupling: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the sequential coupling of amino acids.[5] An activating agent like N,N,N',N'-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate is used.[5]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of RP-182 with its target protein, CD206, in a cellular context.[1] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

General Protocol:

  • Cell Treatment: Cells expressing CD206 are treated with RP-182 or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble CD206 in the supernatant is quantified, typically by Western blotting.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of RP-182 indicates target engagement.

Microscale Thermophoresis (MST)

MST is a technique used to quantify the binding affinity between RP-182 and CD206.[8] It measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

General Protocol:

  • Labeling: One of the binding partners (typically the protein, CD206) is fluorescently labeled.

  • Serial Dilution: A serial dilution of the unlabeled binding partner (RP-182) is prepared.

  • Incubation: The labeled protein is mixed with the different concentrations of the unlabeled peptide and incubated to reach binding equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient. The movement of the fluorescently labeled protein is monitored.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[5]

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for RP-182 Characterization cluster_synthesis Peptide Synthesis & Purification cluster_binding Binding Characterization cluster_activity Biological Activity Assays SPPS Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification SPPS->Purification Analysis Mass Spectrometry Analysis Purification->Analysis MST Microscale Thermophoresis (MST) Analysis->MST CETSA Cellular Thermal Shift Assay (CETSA) Analysis->CETSA CellViability Cell Viability Assay (IC50) Analysis->CellViability PhagocytosisAssay Phagocytosis Assay CellViability->PhagocytosisAssay CytokineAnalysis Cytokine Secretion Analysis PhagocytosisAssay->CytokineAnalysis

Caption: A generalized workflow for the synthesis and characterization of RP-182.

Conclusion

The RP-182 peptide represents a promising avenue for cancer immunotherapy through its targeted action on M2-like macrophages. Its well-defined primary structure and amphipathic α-helical nature are key to its function. While more detailed high-resolution structural data would further elucidate its precise binding mode, the existing body of evidence strongly supports its mechanism of action through CD206 engagement and subsequent NF-κB activation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of RP-182 and related immunomodulatory peptides. The quantitative data presented herein serves as a benchmark for future studies aimed at optimizing the therapeutic potential of this novel peptide.

References

RP-182: A Host Defense Peptide Mimetic Reprogramming the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RP-182 is a synthetic, 10-amino acid host defense peptide (HDP) mimetic that has emerged as a promising immunomodulatory agent for cancer therapy.[1][2][3] It selectively targets the mannose receptor (CD206) expressed on M2-like tumor-associated macrophages (TAMs), a key cell population responsible for creating an immunosuppressive tumor microenvironment.[1][2][3] By binding to CD206, RP-182 induces a conformational change in the receptor, triggering a cascade of downstream signaling events that reprogram these protumor macrophages into a proinflammatory, antitumor M1-like phenotype.[1][2][4] This guide provides a comprehensive overview of the core biology, mechanism of action, and preclinical efficacy of RP-182, presenting key data and experimental methodologies to support further research and development.

Core Mechanism of Action: Targeting CD206 on M2 Macrophages

RP-182 acts as a molecular switch, converting immunosuppressive M2-like TAMs into potent antitumor effector cells.[4][5] Its primary target is the C-type lectin receptor, CD206, which is highly expressed on M2 macrophages.[2][6] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 initiates a dual-function signaling cascade.[2][7]

Signaling Pathways Activated by RP-182

Upon binding to CD206, RP-182 activates canonical NF-κB signaling.[2][7][8] This leads to the secretion of proinflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).[2][7] The secreted TNFα then acts in an autocrine fashion, binding to the TNF receptor 1 (TNFR1) on the same macrophage.[2][7] This autocrine loop further amplifies the inflammatory response and activates the caspase 8-mediated apoptotic pathway, leading to the selective elimination of CD206-high M2-like TAMs.[2][7]

In parallel to inducing apoptosis, RP-182-mediated CD206 activation also promotes phagocytosis, autophagy, and the reprogramming of surviving M2 macrophages into an M1-like phenotype.[1][2][7] This reprogramming is characterized by the increased expression of M1 markers like CD86 and the secretion of proinflammatory cytokines such as IL-12 and IFNα.[7][9]

RP182_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RP182 RP-182 CD206 CD206 Receptor (on M2 Macrophage) RP182->CD206 Binds to CRD5 NFkB NF-κB Activation CD206->NFkB Induces Conformational Switch Phago Phagocytosis CD206->Phago Autophagy Autophagy CD206->Autophagy Reprogram M1 Reprogramming CD206->Reprogram TNFR1 TNFR1 Casp8 Caspase 8 Activation TNFR1->Casp8 TNFa_sec TNFα Secretion NFkB->TNFa_sec TNFa_sec->TNFR1 Autocrine Signaling Apoptosis Apoptosis of M2 Macrophage Casp8->Apoptosis

Figure 1: RP-182 Signaling Cascade in M2 Macrophages.

Quantitative Biological Activity of RP-182

The biological activity of RP-182 has been quantified through various in vitro assays, demonstrating its potency and selectivity for CD206-expressing cells.

ParameterValueSpeciesAssayReference
Binding Affinity (Kd) ~8 µMHumanMicroscale Thermophoresis (MST)[8][10]
~19 µMMurineMicroscale Thermophoresis (MST)[1][10]
IC50 (M2 Macrophage Killing) 17.6 µMMurineCell Viability Assay[8]
Cancer Cell Phagocytosis 28.2% to 46.6% increaseMurine & HumanPhagocytosis Assay[11]
M2 to M1 Reprogramming 87.8% CD86+CD206+ populationMurineFlow Cytometry[1]

Preclinical Efficacy in Cancer Models

RP-182 has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other treatments.[1][4] In syngeneic and autochthonous murine cancer models, RP-182 suppressed tumor growth and extended survival.[1] Its efficacy has been observed in models of pancreatic cancer, melanoma, colon cancer, breast cancer, and prostate cancer.[5][12] Furthermore, RP-182 has been shown to enhance the efficacy of chemotherapy and immune checkpoint inhibitors.[1][4]

Experimental Protocols

Cell Viability Assay

To determine the cytotoxic effect of RP-182 on M2-polarized macrophages, a LIVE/DEAD Viability/Cytotoxicity assay can be employed.[2]

  • Cell Seeding: Seed M2-polarized bone marrow-derived macrophages (BMDMs) in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of RP-182 (e.g., 1 nM to 1 mM) for 48 hours.[8]

  • Staining: Add a solution containing calcein-AM (for live cells) and ethidium homodimer-1 (for dead cells) to each well and incubate.

  • Imaging and Analysis: Acquire fluorescence images using a high-content imaging system. The ratio of dead to live cells is calculated to determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed M2 Macrophages (96-well plate) B Treat with RP-182 (Dose-response, 48h) A->B C Add LIVE/DEAD Stains (Calcein-AM & EthD-1) B->C D Fluorescence Microscopy C->D E Calculate IC50 D->E

Figure 2: Workflow for Cell Viability Assay.

Phagocytosis Assay

To quantify the effect of RP-182 on the phagocytic activity of M2 macrophages, a CFSE-based assay can be utilized.[9][11]

  • Cancer Cell Labeling: Label cancer cells with carboxyfluorescein succinimidyl ester (CFSE).[9]

  • Macrophage Treatment: Treat M2-polarized BMDMs with RP-182 (e.g., 0.1 µM) for 2 hours.[9]

  • Co-culture: Add the CFSE-labeled cancer cells to the treated macrophages and co-culture for 6 hours.[9]

  • Washing: Wash away non-engulfed cancer cells.

  • Analysis: Analyze the percentage of CFSE-positive macrophages via flow cytometry or fluorescence microscopy.[11]

Phagocytosis_Workflow cluster_workflow Phagocytosis Assay Workflow A Label Cancer Cells with CFSE C Co-culture Macrophages and Cancer Cells (6h) A->C B Treat M2 Macrophages with RP-182 (2h) B->C D Wash Away Non-engulfed Cells C->D E Analyze CFSE+ Macrophages (Flow Cytometry/Microscopy) D->E

Figure 3: Workflow for Phagocytosis Assay.

Future Directions and Considerations

While RP-182 has shown considerable promise, further research is warranted. The development of analogs with improved stability and pharmacokinetic profiles is an active area of investigation.[7][13] For instance, fatty acid derivatization of RP-182 has been shown to improve its stability and affinity for CD206.[2][7][9] The short plasma half-life of the parent peptide (less than 10 minutes) is a key challenge for clinical translation.[7] Continued exploration of combination therapies and the potential application of RP-182 in non-cancerous inflammatory and fibrotic diseases are also exciting avenues for future research.[4][12]

Conclusion

RP-182 represents a novel and promising strategy in cancer immunotherapy. By selectively targeting and reprogramming immunosuppressive M2-like TAMs, it has the potential to overcome a major mechanism of immune evasion in the tumor microenvironment. The data presented in this guide underscore the potent antitumor activity of RP-182 and provide a foundation for its continued development as a therapeutic agent. The detailed methodologies and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this host defense peptide mimetic.

References

Technical Whitepaper: Signaling Pathways Activated by RP-182 Binding to the Mannose Receptor (CD206)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthetic peptide RP-182 represents a novel immunomodulatory agent that targets the mannose receptor (CD206), a C-type lectin predominantly expressed on M2-like tumor-associated macrophages (TAMs). By binding to CD206, RP-182 initiates a conformational change in the receptor, triggering a cascade of downstream signaling events.[1][2] This whitepaper provides an in-depth technical guide to the core signaling pathways activated by this interaction. It details the dual mechanism of action involving induction of apoptosis and reprogramming of macrophages toward a pro-inflammatory M1-like phenotype.[3] Quantitative binding and activity data are summarized, key experimental protocols are detailed, and the signaling architecture is visualized through comprehensive diagrams.

Introduction

Tumor-associated macrophages, particularly the immunosuppressive M2-like phenotype, are critical components of the tumor microenvironment that promote tumor progression, metastasis, and resistance to therapy.[2] The mannose receptor, CD206, is highly expressed on these M2-like TAMs, making it a prime target for therapeutic intervention.[4][5] RP-182, a 10-amino acid synthetic peptide, was developed to selectively engage CD206 and modulate TAM function.[3][6]

Binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a significant conformational switch from an open, elongated state to a closed, globular form.[7] This event is the linchpin for initiating two distinct but interconnected signaling cascades that culminate in either the selective apoptosis of CD206high TAMs or their functional reprogramming into anti-tumor M1-like macrophages.[8][9]

Quantitative Data: Binding Affinity and Cellular Activity

The interaction between RP-182 and CD206, along with its downstream functional consequences, has been quantitatively characterized through various biophysical and cell-based assays. The key parameters are summarized below.

ParameterSpeciesValueMethodReference
Dissociation Constant (Kd) Human~8 µMMicroscale Thermophoresis (MST)[7][8]
Murine~19 µMMicroscale Thermophoresis (MST)[7]
IC50 (M2 Macrophage Killing) Murine17.6 µMCell Viability Assay (48h)[8]
Effective Concentration Murine0.1 µM (2-24h)NF-κB Activation & IRF7 Phosphorylation[8]
Murine3-30 µM (24h)Inflammatory Factor Secretion[8]

Core Signaling Pathways

Upon binding to CD206, RP-182 activates a dual-pronged signaling cascade. One branch drives apoptosis through canonical NF-κB signaling, while the other promotes phagocytosis and M1 reprogramming via RAC1/CDC42 activation.

Pathway 1: NF-κB-Mediated Apoptosis

This pathway is a primary mechanism for the depletion of immunosuppressive CD206high TAMs.

  • Receptor Activation : RP-182 binds to CD206, inducing a conformational change.[1][8]

  • Canonical NF-κB Activation : The conformational switch activates the canonical NF-κB signaling pathway, potentially through a MyD88-dependent mechanism.[8][10]

  • TNFα Secretion : Activated NF-κB translocates to the nucleus and drives the transcription and subsequent secretion of Tumor Necrosis Factor-alpha (TNFα).[3][8]

  • Autocrine TNFR1 Activation : Secreted TNFα binds to its receptor, TNFR1, on the same cell in an autocrine loop.[3][8]

  • Caspase 8 Activation & Apoptosis : TNFR1 activation recruits the FADD adaptor protein, leading to the cleavage and activation of Caspase 8, a key initiator of the extrinsic apoptosis pathway.[3][11] This ultimately results in programmed cell death of the CD206high macrophage.[2][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binding & Conformational Change MyD88 MyD88 CD206->MyD88 Activation TNFR1 TNFR1 FADD FADD TNFR1->FADD NFkB Canonical NF-κB MyD88->NFkB TNFa_secreted Secreted TNFα NFkB->TNFa_secreted Transcription & Secretion TNFa_secreted->TNFR1 Autocrine Binding Casp8 Active Caspase 8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis

Caption: RP-182 induced NF-κB signaling leading to apoptosis.
Pathway 2: RAC1/CDC42-Mediated Phagocytosis and Reprogramming

In parallel, RP-182 stimulates pathways that reprogram surviving macrophages towards a pro-inflammatory, anti-tumor state.

  • RAC1/CDC42 Activation : Binding of RP-182 to CD206 initiates the activation of the Rho-family small GTPases RAC1 and CDC42.[7]

  • IQGAP1 Recruitment : This leads to the recruitment of the scaffolding protein IQGAP1 to the CD206 complex at the cell membrane.[7]

  • PAK1 Phosphorylation : Activated RAC1/CDC42 leads to the phosphorylation and activation of p21-activated kinase 1 (PAK1).[7]

  • Phagocytosis & Endocytosis : The RAC1/CDC42/PAK1 axis is a critical regulator of cytoskeletal rearrangement, driving the processes of endocytosis and phagocytosis.[1][7][12] This enhances the macrophage's ability to engulf cellular debris and cancer cells.[6][9]

  • IRF7 Activation : RP-182 treatment also increases the phosphorylation of Interferon Regulatory Factor 7 (IRF7), a key transcription factor in the innate immune response, suggesting activation of endosomal pattern recognition receptor signaling following internalization.[3][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Endosome RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binding RAC1_CDC42 Active RAC1/CDC42-GTP CD206->RAC1_CDC42 Activation IRF7 Active p-IRF7 CD206->IRF7 Internalization & Endosomal Signaling IQGAP1_mem Membrane-recruited IQGAP1 RAC1_CDC42->IQGAP1_mem PAK1 Active p-PAK1 RAC1_CDC42->PAK1 Phagocytosis Phagocytosis & Endocytosis PAK1->Phagocytosis Reprogramming M1 Reprogramming IRF7->Reprogramming Phagocytosis->Reprogramming

Caption: RP-182 induced RAC1/CDC42 signaling and M1 reprogramming.

Experimental Protocols

The elucidation of these pathways relied on a combination of biophysical, biochemical, and cell biology techniques.

Microscale Thermophoresis (MST)
  • Objective : To determine the binding affinity (Kd) of RP-182 to recombinant CD206 protein.

  • Methodology :

    • Recombinant human or murine CD206 protein is labeled with a fluorescent dye (e.g., NHS-red).

    • A constant concentration of labeled CD206 is incubated with a serial dilution of unlabeled RP-182 peptide.

    • Samples are loaded into glass capillaries and placed in the MST instrument.

    • An infrared laser creates a microscopic temperature gradient in the capillaries.

    • The movement of the fluorescently labeled protein along this gradient (thermophoresis) is measured. This movement changes upon ligand binding.

    • The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to calculate the Kd.[7]

Immunofluorescence for Phagocytosis and Apoptosis
  • Objective : To visualize and quantify the induction of phagocytosis, autophagy, and apoptosis in macrophages.

  • Methodology :

    • Bone marrow-derived macrophages (BMDMs) are polarized to an M2 phenotype (e.g., using IL-4).

    • Cells are treated with RP-182 or a vehicle control for specified time points (e.g., 2-24 hours).

    • After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Cells are incubated with primary antibodies specific for markers of interest:

      • Phagocytosis/Endosomes : anti-RAB7.[7]

      • Autophagy : anti-LC3.[7]

      • Apoptosis : anti-cleaved Caspase 8.[7][11]

    • Cells are washed and incubated with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with DAPI.

    • Images are acquired using a fluorescence microscope, and the intensity or number of positive cells is quantified using image analysis software.

Workflow for Assessing RP-182 Activity

The general workflow for testing the cellular effects of RP-182 involves several sequential steps from cell culture to endpoint analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Bone Marrow Cells Differentiate Differentiate into Macrophages (M-CSF) Isolate->Differentiate Polarize Polarize to M2 Phenotype (IL-4) Differentiate->Polarize Treat Treat M2 Macrophages with RP-182 (Dose & Time Course) Polarize->Treat Viability Cell Viability Assay Treat->Viability IF Immunofluorescence (Cleaved Caspase 8, RAB7) Treat->IF IB Immunoblot (p-PAK1, p-IRF7) Treat->IB FACS Flow Cytometry (Annexin V/PI) Treat->FACS RNAseq RNA Sequencing Treat->RNAseq

References

Initial In Vitro Efficacy of RP-182: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies on the efficacy of RP-182, a synthetic immunomodulatory peptide. RP-182 demonstrates a novel mechanism of action by targeting the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2] This interaction reprograms these immunosuppressive cells into an anti-tumor M1-like phenotype, thereby enhancing both innate and adaptive immune responses against cancer.[3] This document summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Efficacy Data

The in vitro efficacy of RP-182 has been quantified through various assays, establishing its binding affinity, dose-dependent activity, and selective effects on M2-polarized macrophages.

ParameterSpeciesValueDescription
Binding Affinity (Kd) Human~8 µMDissociation constant for the binding of RP-182 to recombinant human CD206, as determined by microscale thermophoresis (MST).[4]
Murine~19 µMDissociation constant for the binding of RP-182 to recombinant murine CD206.[4]
IC50 Human M2-like Macrophages1.1 µMHalf-maximal inhibitory concentration for the reduction of M2-polarized human macrophages after 48 hours of exposure.[3]
Murine M2-like Macrophages3.4 µMHalf-maximal inhibitory concentration for the reduction of M2-polarized murine macrophages after 48 hours of exposure.[3]
CD206high M2-like Macrophages17.6 µMHalf-maximal inhibitory concentration for inducing cell killing through the MyD88/NF-κB pathway after 48 hours of treatment.[1]
Effective Concentration Murine M2 Macrophages0.1 µMConcentration at which RP-182 was shown to internalize CD206, activate NF-κB, and increase IRF7 phosphorylation in IL-4-polarized M2 bone marrow-derived macrophages over a 2-24 hour period.[1]
Murine M2 Macrophages3-30 µMConcentration range that increased the secretion of inflammatory factors by macrophages over 24 hours, indicating immune reprogramming.[1]

Core Signaling Pathway of RP-182

RP-182 exerts its anti-tumor effects by binding to the CD206 receptor on M2-like macrophages. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade that results in the reprogramming of the macrophage phenotype and induction of apoptosis.[1][3]

CETSA_Workflow start Start: M2-Polarized Macrophages treat Treat with RP-182 or Vehicle Control start->treat heat Heat Shock at Various Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze Soluble CD206 Levels (e.g., Western Blot) collect->analyze end End: Determine Thermal Stability Shift analyze->end

References

The Anti-Tumor Properties of RP-182: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor properties of RP-182, a synthetic immunomodulatory peptide. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Introduction

RP-182 is a 10-amino acid synthetic peptide that has demonstrated significant anti-tumor effects in various preclinical cancer models, including pancreatic, melanoma, colon, breast, and prostate cancer.[1][2] It functions by targeting and activating the mannose receptor (CD206) on tumor-associated macrophages (TAMs), thereby reprogramming these immunosuppressive cells into an anti-tumor M1-like phenotype.[2][3][4][5] This guide explores the molecular interactions and cellular consequences of RP-182 treatment, providing a foundational resource for researchers in the field of cancer immunotherapy.

Mechanism of Action

RP-182 exerts its anti-tumor effects through a dual mechanism of action that is dependent on its binding to the CD206 receptor, specifically the carbohydrate recognition domain 5 (CRD5).[3] This interaction initiates a cascade of intracellular events leading to both the elimination of immunosuppressive M2-like macrophages and the promotion of an anti-tumor immune response.

Upon binding to CD206, RP-182 induces a conformational change in the receptor, which triggers two primary signaling pathways:

  • NF-κB Signaling and Apoptosis: RP-182 activates the canonical NF-κB signaling pathway, leading to the secretion of TNFα.[1][3] This, in turn, results in autocrine activation of the TNF receptor 1 (TNFR1), activation of caspase 8, and subsequent apoptosis of the CD206-high TAMs.[1][3]

  • Macrophage Reprogramming and Phagocytosis: In macrophages that do not undergo apoptosis, RP-182 induces a shift from an M2-like to an M1-like phenotype.[3][5] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and an increase in phagocytosis, including the engulfment of cancer cells.[2][3] This process is mediated by the activation of RAC1/CDC42 signaling.[5][6]

The collective result of these actions is a significant alteration of the tumor microenvironment, shifting it from an immunosuppressive to an immunostimulatory state. This enhances both innate and adaptive anti-tumor immune responses.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the bioactivity of RP-182 and its analogs.

Table 1: Binding Affinity and In Vitro Efficacy of RP-182

ParameterValueCell/SystemReference
Binding Affinity (Kd) to CD206 8 µMRecombinant Human CD206[1]
~19 µMRecombinant Murine CD206[6]
IC50 (M2-like Macrophage Killing) 17.6 µMCD206-high M2-like Macrophages[1]

Table 2: In Vivo Efficacy of RP-182

Animal ModelDosage and AdministrationOutcomeReference
B16 Melanoma & KP16 Pancreatic20 mg/kg, i.p., every other day for 2 weeksSignificant inhibition of tumor growth[1]
Pulmonary Fibrosis20 mg/kg, i.p., once daily for 18 daysSignificant alleviation of pulmonary fibrosis[1]

Table 3: In Vitro Activity of RP-182 Analogs

AnalogIC50 (µM)Cell TypeReference
RP-182-PEG3-K(palmitic acid) (1a)3.2CD206-high M2-like Macrophages[7]
RP-182-NH-(CH2)10CONH2 (1f)4.01CD206-high M2-like Macrophages[7]
Cyclic Peptide (1c)11.1CD206-high M2-like Macrophages[7]

Signaling Pathways and Experimental Workflows

RP-182 Signaling Pathway in M2 Macrophages

The following diagram illustrates the signaling cascade initiated by RP-182 binding to the CD206 receptor on M2-like macrophages.

RP182_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binds to CRD5 NFkB NF-κB Activation CD206->NFkB Conformational Switch Reprogramming M1-like Reprogramming CD206->Reprogramming TNFR1 TNFR1 Caspase8 Caspase 8 Activation TNFR1->Caspase8 TNFa TNFα Secretion NFkB->TNFa TNFa->TNFR1 Autocrine Activation Apoptosis Apoptosis Caspase8->Apoptosis Phagocytosis Phagocytosis Reprogramming->Phagocytosis

RP-182 induced signaling in M2 macrophages.
Experimental Workflow for Assessing RP-182 Activity

This diagram outlines a typical experimental workflow for evaluating the anti-tumor effects of RP-182.

RP182_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay Binding Assay (e.g., MST) cell_viability Cell Viability Assay (IC50 determination) binding_assay->cell_viability macrophage_polarization Macrophage Polarization (M1/M2 markers) cell_viability->macrophage_polarization phagocytosis_assay Phagocytosis Assay (Cancer Cell Engulfment) macrophage_polarization->phagocytosis_assay cytokine_analysis Cytokine Secretion (e.g., TNFα, IFNγ) phagocytosis_assay->cytokine_analysis animal_model Syngeneic Tumor Model (e.g., B16 Melanoma) cytokine_analysis->animal_model treatment RP-182 Administration (e.g., i.p. injection) animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement immune_profiling Immune Cell Profiling (Flow Cytometry) treatment->immune_profiling end End tumor_measurement->end immune_profiling->end start Start start->binding_assay

Workflow for evaluating RP-182's anti-tumor activity.

Detailed Experimental Protocols

In Silico Docking of RP-182 to CD206
  • Objective: To predict the binding interaction between RP-182 and the CRD5 of CD206.

  • Software: Molecular Operating Environment (MOE).[3]

  • Protocol:

    • Obtain the three-dimensional structure of the CRD5 of CD206. A model generated by AlphaFold 2 can be utilized.[3]

    • Use the protein-protein dock module in MOE with default parameters.

    • Apply a hydrophobic patch potential to guide the docking.[3]

    • Generate and analyze a sufficient number of poses (e.g., 100) to identify the most favorable binding conformations.[3]

Macrophage Polarization and Treatment
  • Objective: To generate and treat M2-polarized macrophages with RP-182 for downstream analysis.

  • Protocol:

    • Isolate bone marrow-derived macrophages (BMDMs) from mice.

    • Polarize the BMDMs to an M2 phenotype using IL-4.[1]

    • Treat the IL-4-polarized M2 BMDMs with RP-182 at various concentrations (e.g., 0.1 µM to 30 µM) for specified time points (e.g., 2 to 24 hours).[1]

    • Harvest the cells for subsequent analyses such as RNA sequencing, immunofluorescence, or cytokine measurement.

RNA-Sequencing Analysis
  • Objective: To determine the global gene expression changes in M2 macrophages following RP-182 treatment.

  • Protocol:

    • Treat M2-polarized BMDMs with either vehicle or RP-182.

    • Isolate total RNA from the treated cells.

    • Perform RNA-sequencing to generate gene expression profiles.

    • Analyze the data to identify differentially expressed genes (DEGs) between the vehicle- and RP-182-treated groups.

    • Utilize tools like Cytoscape for functional Gene Ontology (GO) enrichment and network analysis of the DEGs.[5]

In Vivo Tumor Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of RP-182.

  • Protocol:

    • Utilize syngeneic or autochthonous murine cancer models (e.g., B16 melanoma, KP16 pancreatic cancer).[1][8]

    • Administer RP-182 to tumor-bearing mice via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 20 mg/kg, every other day for 2 weeks).[1]

    • Monitor tumor growth and survival of the mice.

    • RP-182 can also be tested in combination with other therapies such as chemotherapy or immune checkpoint inhibitors.[4][8]

Conclusion

RP-182 represents a promising therapeutic peptide with a novel mechanism of action that targets the immunosuppressive tumor microenvironment. By selectively reprogramming CD206-high TAMs, RP-182 can induce an anti-tumor immune response and inhibit tumor growth. Further research, including the development of more stable and potent analogs, is warranted to translate these preclinical findings into clinical applications.[3][9]

References

An In-depth Technical Guide to Targeting Tumor-Associated Macrophages with RP-182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basic principles behind targeting Tumor-Associated Macrophages (TAMs) with the synthetic peptide RP-182. It delves into the molecular mechanisms, signaling pathways, and key experimental findings related to this immunomodulatory agent.

Introduction: The Role of TAMs in the Tumor Microenvironment

Tumor-Associated Macrophages (TAMs) are a major component of the tumor microenvironment (TME) and play a crucial role in tumor progression.[1] Often polarized towards an M2-like phenotype, these macrophages contribute to an immunosuppressive milieu that fosters cancer cell growth, angiogenesis, metastasis, and resistance to therapies.[1][2] Consequently, strategies aimed at depleting or reprogramming these pro-tumoral TAMs represent a promising avenue in cancer immunotherapy.[3][4]

RP-182 is a 10-amino acid synthetic peptide (sequence: KFRKAFKRFF) derived from naturally occurring host defense peptides.[1][5][6] It is designed to selectively target and modulate the function of M2-like TAMs, thereby re-establishing an anti-tumor immune response.[7][8]

Core Principle: Selective Targeting of CD206 on M2-like TAMs

The primary mechanism of RP-182 involves its specific binding to the mannose receptor, CD206 (also known as MRC1), which is highly expressed on the surface of M2-like macrophages.[1][2][3] RP-182 binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[3] This interaction is the cornerstone of its targeted activity and initiates a cascade of downstream signaling events.

The binding of RP-182 to CD206 induces a conformational change in the receptor, which is the trigger for the subsequent intracellular signaling.[1][2][9] This targeted engagement ensures that the activity of RP-182 is largely restricted to the CD206-high M2-like TAM population, minimizing off-target effects on other immune cells.

Molecular Mechanism of Action and Signaling Pathways

Upon binding to CD206, RP-182 initiates a dual-action mechanism that leads to both the reprogramming and apoptosis of M2-like TAMs.[9][10]

3.1. Reprogramming of M2-like TAMs to a Pro-inflammatory M1-like Phenotype

RP-182-mediated activation of CD206 triggers signaling pathways that repolarize the immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype.[7][8][9] This reprogramming is characterized by:

  • Activation of NF-κB Signaling: Ligation of CD206 by RP-182 leads to the activation of the canonical NF-κB signaling pathway.[9][10]

  • Secretion of Pro-inflammatory Cytokines: The activated macrophages increase the secretion of pro-inflammatory cytokines such as TNFα, IFNα, and IL-12.[9]

  • Enhanced Phagocytosis: RP-182 stimulation significantly boosts the phagocytic capacity of TAMs, including the engulfment of cancer cells.[3][9][11] This process involves the activation of RAC1/CDC42 signaling.[12]

3.2. Induction of Apoptosis in CD206-high TAMs

In parallel to reprogramming, RP-182 selectively induces apoptosis in CD206-high M2-like macrophages.[1][3][9] This depletion of the pro-tumoral TAM population is a key aspect of its anti-cancer effect. The apoptotic pathway is initiated by:

  • Autocrine TNFα Signaling: The secretion of TNFα by the reprogrammed macrophages leads to the autocrine activation of the TNF receptor 1 (TNFR1).[9][10]

  • Caspase 8 Activation: The engagement of TNFR1 activates the FADD-caspase 8 axis, leading to the cleavage and activation of caspase 8, a key initiator of apoptosis.[9][12]

The signaling cascade initiated by RP-182 binding to CD206 is multifaceted, also involving the activation of Interferon Response Factor 7 (IRF7) and the induction of autophagy, evidenced by increased expression of LC3.[3][8][12]

Signaling Pathway Diagram:

RP182_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_reprogramming Macrophage Reprogramming cluster_apoptosis Apoptosis Induction RP182 RP-182 CD206 CD206 Receptor (on M2 TAM) RP182->CD206 Binds to CRD5 NFkB NF-κB Activation CD206->NFkB Induces Conformational Change RAC1_CDC42 RAC1/CDC42 Signaling CD206->RAC1_CDC42 IRF7 pIRF7 Activation CD206->IRF7 Cytokines Pro-inflammatory Cytokines (TNFα, IFNα, IL-12) NFkB->Cytokines TNFa_Secretion TNFα Secretion NFkB->TNFa_Secretion Phagocytosis Increased Phagocytosis (Cancer Cells) RAC1_CDC42->Phagocytosis M1_Phenotype M1-like Phenotype Cytokines->M1_Phenotype TNFR1 TNFR1 (Autocrine) TNFa_Secretion->TNFR1 Autocrine Loop Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

RP-182 signaling cascade in CD206-high TAMs.

Quantitative Data Summary

The efficacy of RP-182 and its analogs has been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of RP-182 and Analog 1a

ParameterRP-182Analog 1a (Fatty Acid Derivative)Reference
CD206 Binding Affinity (Kd) 8 µMImproved Affinity[10],[3]
M2 Macrophage Killing (IC50) 17.6 µM~5-fold improved potency[10],[3]
Induction of Phagocytosis Baseline>10-fold improvement[3]
Activation of IRF7 Baseline>100-fold improvement[3]

Table 2: In Vivo Effects of RP-182 in Murine Tumor Models

ParameterVehicle ControlRP-182 TreatmentTumor Model(s)Reference
Tumor Growth Progressive GrowthSuppressedPancreatic, Melanoma[3],[1],[2]
Survival BaselineExtendedPancreatic[1],[2]
Caspase 3+ TAMs 10.9%72.1%KPC Pancreatic[13],[14]
RAB7+ TAMs (Phagocytosis) 2.7%19.8%KPC Pancreatic[13],[14]
LAMP1+ TAMs (Lysosomes) 3.9%9.2%KPC Pancreatic[13]
CD8+ T Cell Infiltration BaselineIncreasedNot Specified[10]
IFN-γ Secretion by CD8+ T cells BaselineSignificantly IncreasedNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols employed in the study of RP-182.

5.1. In Vitro Macrophage Polarization and Treatment

Objective: To generate M1 and M2-like macrophages from bone marrow-derived macrophages (BMDMs) and assess the effects of RP-182.

Workflow:

Macrophage_Polarization_Workflow cluster_polarization Polarization (24h) cluster_assays Downstream Assays Start Isolate Bone Marrow from Murine Tibia/Femur Culture Culture in M-CSF for 7 days Start->Culture BMDMs Bone Marrow-Derived Macrophages (BMDMs) Culture->BMDMs M1_Stim LPS + IFN-γ BMDMs->M1_Stim M2_Stim IL-4 + IL-13 BMDMs->M2_Stim M1 M1-like Macrophages (CD206-negative) M1_Stim->M1 M2 M2-like Macrophages (CD206-high) M2_Stim->M2 RP182_Treatment Treat with RP-182 or Analogs (dose-response) M1->RP182_Treatment M2->RP182_Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) RP182_Treatment->Viability IF Immunofluorescence (Cleaved Caspase 8, RAB7, LC3) RP182_Treatment->IF Cytokine Cytokine Secretion Analysis (e.g., ELISA, Luminex) RP182_Treatment->Cytokine Phagocytosis_Assay Cancer Cell Phagocytosis Assay (CFSE-labeled cancer cells) RP182_Treatment->Phagocytosis_Assay

Workflow for in vitro macrophage polarization and analysis.

5.2. Cancer Cell Phagocytosis Assay

  • Labeling: Label cancer cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Co-culture the CFSE-labeled cancer cells with M2-polarized macrophages that have been pre-treated with RP-182 or a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 2-4 hours) to allow for phagocytosis.

  • Analysis: Analyze the percentage of macrophages that have engulfed CFSE-positive cancer cells using flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of fluorescent macrophages.[14]

5.3. In Vivo Murine Tumor Models

  • Tumor Implantation: Syngeneic tumor cells (e.g., B16 melanoma, KPC pancreatic cancer) are implanted subcutaneously or orthotopically into immunocompetent mice.[3] Alternatively, genetically engineered mouse models (GEMMs) that spontaneously develop tumors (e.g., KPC mice) are used.[1][3]

  • Treatment: Once tumors are established, mice are treated systemically (e.g., intraperitoneal injection) with RP-182, an analog, or a vehicle control according to a defined dosing schedule (e.g., daily for 18 days).[10]

  • Monitoring: Tumor growth is monitored regularly using calipers. Animal survival is also tracked.

  • Endpoint Analysis: At the end of the study, tumors are harvested for downstream analysis, including:

    • Immunohistochemistry/Immunofluorescence: To analyze the infiltration and phenotype of immune cells (e.g., CD8+ T cells, F4/80+ macrophages) and the expression of markers for apoptosis (cleaved caspase 3) and phagocytosis (RAB7, LAMP1).[13]

    • Flow Cytometry: To quantify different immune cell populations within the TME and assess their activation status.

Conclusion and Future Directions

RP-182 represents a novel immunotherapeutic strategy that precisely targets the pro-tumoral M2-like TAM population. By binding to CD206, it initiates a dual mechanism of reprogramming and apoptosis, effectively remodeling the tumor microenvironment from an immunosuppressive to an anti-tumoral state. This leads to enhanced innate and adaptive anti-tumor immunity, resulting in tumor growth suppression and improved survival in preclinical models.[2][7]

The development of more stable and potent analogs, such as the fatty acid-derivatized peptide 1a, demonstrates the potential for optimizing this therapeutic approach for future clinical translation.[3] Further research will likely focus on combination therapies, where RP-182 could be used to sensitize immunologically "cold" tumors to other treatments like immune checkpoint inhibitors.[1][2]

References

Methodological & Application

Application Notes and Protocols: RP-182 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-182 is a synthetic, 10-amino acid immunomodulatory peptide (H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH) that has garnered significant interest in cancer immunotherapy.[1][2] It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs).[3] This interaction induces a conformational change in CD206, activating downstream signaling pathways that lead to the reprogramming of immunosuppressive M2-like macrophages to a pro-inflammatory, anti-tumor M1-like phenotype.[2][4] This application note provides a detailed protocol for the chemical synthesis and purification of the RP-182 peptide, intended for research and preclinical development.

Introduction

The tumor microenvironment often contains a high population of TAMs, which can promote tumor growth and suppress anti-tumor immunity. RP-182 represents a promising therapeutic strategy by specifically targeting these cells. The peptide's amphipathic α-helical structure, with alternating hydrophobic and cationic residues, is crucial for its binding to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[1][2] Upon binding, RP-182 initiates a dual mechanism of action: it activates canonical NF-κB signaling, leading to the secretion of pro-inflammatory cytokines like TNFα, and it induces phagocytosis and ultimately apoptosis in CD206-high TAMs.[2][3] This targeted reprogramming of TAMs enhances both innate and adaptive anti-tumor immune responses.[4]

Data Summary

The biological activity and purity of synthesized RP-182 and its analogs are critical for experimental success. The following tables summarize key quantitative data reported in the literature.

Table 1: Physicochemical Properties of RP-182

PropertyValueReference
Sequence H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH[1][5]
Molecular Formula C₆₉H₁₀₃N₁₉O₁₁[5]
Molecular Weight 1374.67 g/mol [5]
Purity (Post-HPLC) >95%[1]

Table 2: Biological Activity of RP-182 and Analogs

PeptideTargetAssayIC₅₀ (µM)Reference
RP-182 CD206M2 Macrophage Killing17.6[3]
RP-182-PEG3-K(palmitic acid) (1a) CD206M2 Macrophage Killing3.2[1]
Cyclic peptide (1c) CD206M2 Macrophage Killing11.1[1]

Experimental Protocols

The following protocols describe the synthesis of linear RP-182 peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) of RP-182

This protocol is based on standard Fmoc chemistry performed on an automated peptide synthesizer.[1][6]

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)

  • Coupling reagent: HCTU (N,N,N′,N′-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate)[1]

  • Base: Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH with HCTU and DIEA in DMF.

    • Add the activated amino acid solution to the swollen resin and couple for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for another 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for the remaining amino acids in the RP-182 sequence (Phe, Arg, Lys, Phe, Ala, Lys, Arg, Phe, Lys).

  • Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 3.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.[1][2]

Materials and Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[1][2]

  • Cold diethyl ether

Protocol:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional stirring.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Purification by RP-HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography.[1][7]

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the dissolved peptide onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 25% to 45% B over 40 minutes at a flow rate of 10 mL/min.[1]

  • Monitor the elution profile at 210-220 nm.[7]

  • Collect the fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the mass by LC-MS.

  • Pool the pure fractions and lyophilize to obtain the final RP-182 peptide as a white powder.

Visualizations

Signaling Pathway of RP-182

RP182_Signaling_Pathway RP182 RP-182 Peptide CD206 CD206 Receptor (on M2 Macrophage) RP182->CD206 Binds to CRD5 Conformational_Change Conformational Change CD206->Conformational_Change NFkB_Pathway NF-κB Signaling Pathway Conformational_Change->NFkB_Pathway Activates Phagocytosis Phagocytosis Conformational_Change->Phagocytosis Induces TNFa_Secretion TNFα Secretion NFkB_Pathway->TNFa_Secretion TNFR1 TNFR1 TNFa_Secretion->TNFR1 Autocrine Activation Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis of M2 Macrophage Caspase8->Apoptosis Reprogramming Reprogramming to M1-like Phenotype Phagocytosis->Reprogramming

Caption: RP-182 induced signaling cascade in M2 macrophages.

Experimental Workflow for RP-182 Synthesis and Purification

RP182_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry on Rink Amide Resin) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Analysis Purity & Mass Analysis (Analytical HPLC & LC-MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization >95% Purity End Pure RP-182 Peptide Lyophilization->End

References

Application Notes and Protocols for In Vitro Macrophage Polarization Assays Using RP-182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing RP-182, a synthetic 10-amino acid peptide, to induce the repolarization of M2-like macrophages towards a pro-inflammatory M1-like phenotype in vitro. This process is of significant interest in immunology and cancer research, as tumor-associated macrophages (TAMs) often exhibit an M2-like profile that supports tumor growth and suppresses anti-tumor immunity.[1][2][3][4][5] RP-182 offers a promising tool to counteract this immunosuppressive microenvironment.

Introduction to RP-182 and Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their role in host defense, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and tumor progression.[6][7]

RP-182 has been identified as an agent that can reprogram M2-like macrophages towards an M1-like phenotype.[3][8] It functions by binding to the mannose receptor (CD206), which is highly expressed on M2 macrophages.[1][2][4][5] This interaction triggers a conformational change in the receptor, initiating a downstream signaling cascade that involves the activation of NF-κB.[1][2][3] The ultimate effects of RP-182 on M2 macrophages include the induction of phagocytosis, autophagy, and apoptosis, alongside a shift in their cytokine and cell surface marker expression profile to one that resembles M1 macrophages.[1][3][5][8]

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for conducting an in vitro macrophage polarization assay using RP-182.

Materials and Reagents

  • Cells: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

  • RP-182 Peptide: Lyophilized powder. Reconstitute in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL and store at -20°C or below.

  • Macrophage Differentiation and Polarization Reagents:

    • M-CSF (Macrophage Colony-Stimulating Factor) for differentiating bone marrow cells into macrophages.

    • IL-4 and IL-13 for polarizing macrophages to the M2 phenotype.[6]

    • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for polarizing macrophages to the M1 phenotype (for controls).[6]

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Antibodies for Flow Cytometry:

    • Anti-mouse or anti-human CD11b, F4/80 (for murine macrophages).

    • Anti-mouse or anti-human CD86 (M1 marker).

    • Anti-mouse or anti-human CD206 (M2 marker).

  • Reagents for RNA extraction and qPCR: TRIzol, RNeasy Mini Kit (Qiagen), cDNA synthesis kit, and SYBR Green master mix.

  • ELISA kits: For detection of TNF-α, IL-12β, IL-1β, and other relevant cytokines.

  • 96-well cell culture plates.

  • Flow cytometer.

  • qPCR instrument.

Step-by-Step Experimental Protocol

Part 1: Generation and Polarization of M2 Macrophages

  • Macrophage Differentiation:

    • From Murine Bone Marrow: Isolate bone marrow cells from the femurs and tibias of mice.[9] Culture the cells in complete medium supplemented with M-CSF (20 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).[9]

    • From Human PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To generate monocyte-derived macrophages, culture the PBMCs in complete medium supplemented with M-CSF (50 ng/mL) for 7 days.

  • M2 Polarization: After the 7-day differentiation period, aspirate the medium and replace it with fresh complete medium containing M2-polarizing cytokines, IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[6] Culture for another 48-72 hours to induce an M2 phenotype.

Part 2: Treatment with RP-182

  • Cell Seeding: Seed the differentiated and M2-polarized macrophages into 96-well plates at a density of 1 x 10^5 cells/well.

  • RP-182 Treatment: Prepare a working solution of RP-182 in complete medium. A dose-response experiment is recommended to determine the optimal concentration, with a starting point of 10 µM being a reasonable concentration based on published data.[10]

  • Incubation: Add the RP-182 solution to the wells containing the M2-polarized macrophages. Include a vehicle control (medium with the same final concentration of the vehicle used to dissolve RP-182).

  • Time Course: Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) to analyze the dynamics of repolarization. A 24-hour incubation is a common endpoint for assessing changes in cell surface markers and cytokine production.[8]

Part 3: Analysis of Macrophage Repolarization

  • Flow Cytometry for Cell Surface Markers:

    • Harvest the cells by gentle scraping.

    • Stain the cells with fluorescently conjugated antibodies against CD86 (M1 marker) and CD206 (M2 marker).[8]

    • Analyze the stained cells using a flow cytometer to quantify the percentage of CD86+ and CD206+ cells. An increase in the CD86+/CD206- or CD86+/CD206+ population and a decrease in the CD86-/CD206+ population indicates a shift towards an M1-like phenotype.[8]

  • Quantitative PCR (qPCR) for Gene Expression:

    • Lyse the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to analyze the expression of M1-associated genes (e.g., TNF, IL12B, NOS2) and M2-associated genes (e.g., ARG1, MRC1). A significant upregulation of M1 markers and downregulation of M2 markers in RP-182-treated cells compared to the vehicle control is indicative of repolarization.

  • ELISA for Cytokine Secretion:

    • Collect the cell culture supernatants after the incubation period.

    • Perform ELISAs to measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-12β, IL-1β).[3][8] An increase in the production of these cytokines confirms a functional M1 polarization.

Data Presentation

Table 1: Summary of Expected Quantitative Data from RP-182 Treatment of M2-Polarized Macrophages

ParameterVehicle Control (M2)RP-182 Treated (M2 -> M1-like)Expected Fold ChangeReference
Cell Surface Markers (% positive cells)
CD86+Low (~5-10%)High (~30-50%)3-10 fold increase[8]
CD206+High (~80-90%)Moderate-Low (~40-60%)0.5-0.7 fold decrease[8]
M1-associated Gene Expression (mRNA fold change)
TNF1>10>10 fold increase[3]
IL12B1>10>10 fold increase[3]
M1-associated Cytokine Secretion (pg/mL)
TNF-αLowHighSignificant Increase[3][8]
IL-12βLowHighSignificant Increase[3][8]

Note: The exact values will vary depending on the specific experimental conditions, cell type, and RP-182 concentration used.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

RP182_Signaling_Pathway RP182 RP-182 CD206 CD206 Receptor (on M2 Macrophage) RP182->CD206 Binds to NFkB NF-κB Activation CD206->NFkB Activates Phagocytosis Increased Phagocytosis CD206->Phagocytosis Autophagy Induction of Autophagy CD206->Autophagy Apoptosis Induction of Apoptosis CD206->Apoptosis M1_Genes Upregulation of M1-associated Genes (TNF, IL12B, etc.) NFkB->M1_Genes Repolarization M1-like Phenotype M1_Genes->Repolarization Phagocytosis->Repolarization Autophagy->Repolarization Apoptosis->Repolarization

Caption: RP-182 signaling pathway in M2 macrophages.

Macrophage_Polarization_Workflow cluster_prep Cell Preparation and Polarization cluster_treatment RP-182 Treatment cluster_analysis Analysis BMDM Bone Marrow Cells or PBMCs Differentiation Differentiate with M-CSF (7 days) BMDM->Differentiation M2_Polarization Polarize with IL-4 + IL-13 (48h) Differentiation->M2_Polarization Treatment Treat with RP-182 (e.g., 24 hours) M2_Polarization->Treatment Flow Flow Cytometry (CD86, CD206) Treatment->Flow qPCR qPCR (M1/M2 Genes) Treatment->qPCR ELISA ELISA (Cytokines) Treatment->ELISA

Caption: Experimental workflow for in vitro macrophage polarization assay with RP-182.

References

Determining the Optimal Concentration of RP-182 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal in vivo concentration of RP-182, a synthetic immunomodulatory peptide that targets the CD206 mannose receptor on tumor-associated macrophages (TAMs). The protocols outlined below are designed to establish a safe and efficacious dose for preclinical research in mouse models of cancer.

Introduction to RP-182

RP-182 is a promising therapeutic peptide that exerts anti-tumor effects by modulating the tumor microenvironment. It selectively binds to the CD206 receptor on immunosuppressive M2-like TAMs, inducing a conformational change that triggers a cascade of downstream signaling events. This leads to the reprogramming of TAMs into a pro-inflammatory M1-like phenotype, characterized by enhanced phagocytosis and the secretion of anti-tumor cytokines.[1][2][3] The ultimate goal of RP-182 treatment is to convert the immunosuppressive tumor microenvironment into one that supports a robust anti-tumor immune response.[4][5]

Key Characteristics of RP-182:

ParameterValueReference
TargetCD206 (Mannose Receptor)[1]
Binding Affinity (Kd)~8 µM[1][6]
In Vitro IC50 (M2 Macrophage Killing)17.6 µM[1]
Previously Reported In Vivo Dose20 mg/kg (i.p.)[1]

RP-182 Signaling Pathway

Upon binding to the CRD5 domain of CD206, RP-182 initiates a signaling cascade that results in two primary outcomes: apoptosis of CD206-high TAMs and their reprogramming into an M1-like phenotype.[2] This dual action is mediated through the activation of NF-κB signaling.[1][2] The activated pathway leads to the secretion of TNFα, which can then act in an autocrine manner on the TNF receptor 1 (TNFR1) to induce caspase 8-mediated apoptosis.[1][2] Concurrently, the signaling cascade promotes phagocytosis and the secretion of pro-inflammatory cytokines, indicative of a shift towards an anti-tumor M1 phenotype.[2][3]

RP182_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RP182 RP-182 CD206 CD206 RP182->CD206 Binds NFkB NF-κB Activation CD206->NFkB Activates Phagocytosis Phagocytosis NFkB->Phagocytosis Reprogramming M1 Reprogramming NFkB->Reprogramming TNFa_Secretion TNFα Secretion NFkB->TNFa_Secretion TNFR1 TNFR1 TNFa_Secretion->TNFR1 Autocrine Signaling Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: RP-182 signaling cascade in TAMs.

Experimental Workflow for In Vivo Dose Determination

The determination of the optimal in vivo dose of RP-182 should follow a systematic, multi-step approach. This workflow ensures that the selected dose is both well-tolerated and biologically active.

Dose_Determination_Workflow A Phase 1: Dose Range Finding & MTD Determination B Phase 2: Pharmacokinetic (PK) Analysis A->B C Phase 3: Pharmacodynamic (PD) & Efficacy Studies B->C D Optimal In Vivo Dose Selection C->D

Caption: Workflow for in vivo dose optimization.

Protocols

Protocol 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Determination

Objective: To identify a range of RP-182 doses that are well-tolerated in the selected mouse model and to determine the MTD. The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).[7][8]

Materials:

  • RP-182 (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS))

  • Healthy, age-matched mice of the desired strain (e.g., C57BL/6)

  • Animal balance

  • Calipers for tumor measurement (if applicable)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the study.

  • RP-182 Reconstitution: Reconstitute lyophilized RP-182 in the sterile vehicle to the desired stock concentration. Ensure complete dissolution.

  • Group Allocation: Randomly assign mice to treatment groups (n=3-5 mice per group), including a vehicle control group and at least 3-5 escalating dose levels of RP-182.

  • Dose Selection: Based on the previously reported in vivo dose of 20 mg/kg, a suggested starting dose range could be 5, 10, 20, 40, and 80 mg/kg.[9]

  • Administration: Administer RP-182 via the intended route of administration (e.g., intraperitoneal injection) based on the dosing schedule from previous studies (e.g., every other day).[1]

  • Monitoring:

    • Record body weight daily.

    • Observe animals daily for clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of pain or distress.

    • If using a tumor model, measure tumor volume 2-3 times per week.

  • Endpoint: The study should continue for a predetermined period (e.g., 14 days) or until a humane endpoint is reached. The MTD is the highest dose at which no significant toxicity is observed.

Data Presentation:

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Observations
Vehicle
5
10
20
40
80
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of RP-182. This information is crucial for understanding the drug's half-life and exposure at the target site. Note that the linear peptide form of RP-182 has a reported plasma half-life of less than 10 minutes.[2][10]

Materials:

  • RP-182

  • Vehicle

  • Healthy mice

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Equipment for plasma processing and storage (-80°C freezer)

  • Access to an analytical laboratory with LC-MS/MS capabilities

Procedure:

  • Dosing: Administer a single dose of RP-182 (at a dose level determined from the MTD study, e.g., the MTD or a fraction thereof) to a cohort of mice.

  • Sample Collection: Collect blood samples from a subset of mice (n=3 per time point) at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of RP-182 in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Data Presentation:

PK ParameterValue
Cmax (Maximum Concentration)
Tmax (Time to Cmax)
AUC (Area Under the Curve)
t1/2 (Half-life)
Protocol 3: Pharmacodynamic (PD) and Efficacy Studies

Objective: To evaluate the biological effects of RP-182 at various doses and to determine the optimal dose for anti-tumor efficacy.

Materials:

  • RP-182

  • Vehicle

  • Tumor-bearing mice (e.g., B16 melanoma or KP16 pancreatic cancer models)[1]

  • Flow cytometry reagents for immune cell profiling (e.g., antibodies for CD45, CD11b, F4/80, CD206, CD86, CD8)

  • Reagents for cytokine analysis (e.g., ELISA kits for TNFα, IFNγ)

  • Histology supplies

Procedure:

  • Tumor Inoculation: Inoculate mice with tumor cells to establish tumors of a specified size.

  • Group Allocation and Dosing: Once tumors are established, randomize mice into treatment groups (n=8-10 mice per group) and begin treatment with a range of RP-182 doses (selected based on MTD and PK data), including a vehicle control.

  • Efficacy Assessment:

    • Measure tumor volume regularly.

    • Monitor animal survival.

  • Pharmacodynamic Assessment: At the end of the study (or at intermediate time points), collect tumors and spleens for analysis.

    • Flow Cytometry: Analyze the immune cell populations within the tumor microenvironment, focusing on the ratio of M1 (CD86+) to M2 (CD206+) macrophages and the infiltration of CD8+ T cells.[1]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNFα and IFNγ in the tumor homogenates or serum.[1]

    • Histology/Immunohistochemistry: Examine tumor sections for changes in macrophage polarization and tumor morphology.

Data Presentation:

Efficacy Data:

Treatment Group (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMedian Survival (days)
Vehicle
Dose 1
Dose 2
Dose 3

Pharmacodynamic Data:

Treatment Group (mg/kg)M1/M2 Macrophage Ratio in Tumor% CD8+ T Cell Infiltration in TumorTumor TNFα Level (pg/mg)Tumor IFNγ Level (pg/mg)
Vehicle
Dose 1
Dose 2
Dose 3

Conclusion

By following these detailed protocols, researchers can systematically determine the optimal in vivo concentration of RP-182 for their specific cancer model. This multi-faceted approach, encompassing tolerability, pharmacokinetics, and pharmacodynamics, will ensure the selection of a dose that is both safe and maximally effective for subsequent preclinical efficacy studies. The data generated will be crucial for advancing the understanding of RP-182's therapeutic potential and for its further development as a novel cancer immunotherapy.

References

Application Notes and Protocols for RP-182 in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-182 is a synthetic, 10-amino acid immunomodulatory peptide that has demonstrated significant anti-tumor effects in preclinical pancreatic cancer models.[1][2][3] It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs) with an immunosuppressive M2-like phenotype.[1][4][5] The binding of RP-182 to CD206 induces a conformational change in the receptor, initiating a dual mechanism of action: it selectively induces apoptosis in CD206-high M2-like macrophages and reprograms the surviving TAMs to a pro-inflammatory, anti-tumor M1-like phenotype.[1][2][3][5] This reprogramming enhances both innate and adaptive anti-tumor immunity, leading to increased cancer cell phagocytosis and a reduction in tumor growth.[4][5]

These application notes provide a summary of the key findings and detailed experimental protocols for utilizing RP-182 in pancreatic cancer research, based on published preclinical studies.

Data Presentation

In Vitro Efficacy of RP-182 and Analogs
CompoundTarget CellsAssayIC50 (μM)Reference
RP-182CD206high M2-like MacrophagesCell Viability (48h)17.6[1]
RP-182-PEG3-K(palmitic acid) (1a)CD206high M2-like MacrophagesCell Viability3.2[6]
RP-182-NH-(CH2)10CONH2 (1f)CD206high M2-like MacrophagesCell Viability4.01[6]
Cyclic Peptide (1c)CD206high M2-like MacrophagesCell Viability11.1[6]
In Vivo Efficacy of RP-182
Cancer ModelTreatment RegimenOutcomeReference
KP16 Pancreatic Model20 mg/kg, i.p., every other day for 2 weeksSignificant tumor growth inhibition, increased immunogenicity, increased CD8+ T cell infiltration, increased IFN-γ secretion by CD8+ T cells.[1]
Genetically Engineered KPC Mice (autochthonous)Mice randomized when tumors ≥200 mm3Reprogrammed immune landscape towards increased innate immune surveillance and improved tumor control.[3][7]
B16 Melanoma Allografts20 mg/kg, i.p., every other dayEffective tumor growth suppression.[3][7]

Signaling Pathway

The binding of RP-182 to the CD206 receptor on M2-like macrophages triggers a signaling cascade that results in both apoptosis and cellular reprogramming.

RP182_Signaling_Pathway cluster_macrophage CD206-high M2-like Macrophage RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binds (Kd = 8 µM) MyD88 MyD88 CD206->MyD88 Phagocytosis Phagocytosis CD206->Phagocytosis Reprogramming Reprogramming to M1-like Phenotype CD206->Reprogramming NFkB NF-κB Signaling MyD88->NFkB TNFa_Secretion TNFα Secretion NFkB->TNFa_Secretion TNFR1 TNFR1 TNFa_Secretion->TNFR1 Autocrine Activation Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: RP-182 signaling cascade in M2-like macrophages.

Experimental Protocols

In Vitro Macrophage Viability Assay

Objective: To determine the cytotoxic effect of RP-182 on M2-polarized macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • IL-4 and IL-13 for M2 polarization

  • RP-182 peptide

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF.

  • Polarize the BMDMs towards an M2 phenotype by treating with IL-4 and IL-13.

  • Seed the M2-polarized macrophages in a 96-well plate.

  • Prepare serial dilutions of RP-182 (e.g., from 1 nM to 1 mM).[1]

  • Treat the cells with the different concentrations of RP-182.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

  • Add a cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence or fluorescence using a plate reader to determine cell viability.

  • Calculate the IC50 value, which is the concentration of RP-182 that causes 50% inhibition of cell growth.

In Vitro Cancer Cell Phagocytosis Assay

Objective: To quantify the phagocytosis of pancreatic cancer cells by RP-182-treated macrophages.

Materials:

  • M2-polarized BMDMs

  • Primary KPC (murine pancreatic cancer) cells[3]

  • CFSE (Carboxyfluorescein succinimidyl ester) dye[3]

  • RP-182 peptide (and analogs if applicable)

  • Co-culture plates

  • Confocal microscope

Protocol:

  • Label the primary KPC cancer cells with CFSE dye according to the manufacturer's instructions. This will make the cancer cells fluorescent.[3]

  • Treat M2-polarized BMDMs with RP-182 (e.g., 0.1 µM) for 2 hours.[3]

  • Add the CFSE-labeled cancer cells to the treated macrophages.[3]

  • Co-culture the cells for 6 hours to allow for phagocytosis.[3]

  • Gently wash away any non-engulfed cancer cells.[3]

  • Visualize the cells using a confocal microscope. Macrophages containing green fluorescent cancer cells have successfully performed phagocytosis.[3]

  • Quantify the phagocytic index by counting the number of macrophages that have engulfed one or more cancer cells.

In Vivo Murine Pancreatic Cancer Model

Objective: To evaluate the anti-tumor efficacy of RP-182 in a syngeneic or autochthonous mouse model of pancreatic cancer.

Materials:

  • C57BL/6 mice or genetically engineered KPC mice[3]

  • KP16 or other suitable murine pancreatic cancer cells

  • RP-182 peptide

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Calipers for tumor measurement

  • Syringes and needles for injection

Protocol:

  • For allograft models: Inject a suspension of pancreatic cancer cells (e.g., 1 x 10^6 B16 cells as a reference model) subcutaneously into the flank of the mice.[3]

  • For autochthonous models (KPC mice): Monitor tumor development through abdominal palpation and ultrasound.[3]

  • Once tumors reach a palpable size (e.g., ≥200 mm3 for KPC mice), randomize the mice into treatment and control groups.[3]

  • Administer RP-182 intraperitoneally (i.p.) at a dose of 20 mg/kg. The treatment can be given every other day for a specified period (e.g., 2 weeks).[1][3] The control group should receive the vehicle (e.g., PBS).

  • Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width^2) / 2.[3]

  • Monitor the mice for any signs of toxicity and record their body weight.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Tumor Dissociation and Flow Cytometry

Objective: To analyze the immune cell populations within the tumor microenvironment following RP-182 treatment.

Experimental_Workflow Tumor Excise Tumor Mince Mince into ~1 mm³ pieces Tumor->Mince Enzymatic Enzymatic Digestion (e.g., Mouse Tumor Dissociation Kit) Mince->Enzymatic Mechanical Mechanical Dissociation (e.g., GentleMACS Agitator) Enzymatic->Mechanical Filter Pass through 70 µm filter Mechanical->Filter Wash Wash cells in PBS Filter->Wash Stain Stain with Fluorophore-coupled Antibodies (e.g., anti-CD8, anti-IFN-γ) Wash->Stain Flow Flow Cytometry Analysis Stain->Flow

Caption: Workflow for tumor processing and flow cytometry.

Protocol:

  • Following euthanasia, surgically remove the tumors from the mice.

  • Cut the tumors into small pieces (approximately 1 mm³).[3]

  • Use a combination of enzymatic (e.g., Mouse Tumor Dissociation Kit) and mechanical (e.g., GentleMACS Agitator) methods to dissociate the tumor tissue into a single-cell suspension, following the manufacturer's protocol.[3]

  • Pass the resulting cell suspension through a 70 µm filter to remove any remaining clumps.[3]

  • Wash the cells with PBS.[3]

  • Stain the cells with a cocktail of fluorophore-conjugated antibodies specific for different immune cell markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages, CD206 for M2 macrophages, etc.).

  • Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor. This can reveal changes in the tumor immune landscape, such as an increase in CD8+ T cells, as a result of RP-182 treatment.[1]

References

Application Notes and Protocols for RP-182 in Melanoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-182 is a novel 10-amino acid synthetic peptide with significant potential as an immunotherapeutic agent for melanoma and other solid tumors. Its primary mechanism of action is the targeted reprogramming of immunosuppressive, M2-like tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1-like phenotype. This is accomplished through high-affinity binding to the mannose receptor (CD206), a hallmark of M2 TAMs. The binding of RP-182 to CD206 initiates a signaling cascade that culminates in the activation of NF-κB, leading to enhanced phagocytosis and apoptosis of M2 TAMs. This shift in the tumor microenvironment from immunosuppressive to immunostimulatory is believed to be the cornerstone of RP-182's anti-cancer activity. Preclinical studies in various cancer models, including murine B16 melanoma, have demonstrated its ability to curtail tumor growth.

These application notes provide a comprehensive guide for the in vivo application of RP-182 in a syngeneic B16 melanoma mouse model, complete with detailed experimental protocols, data presentation templates, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action of RP-182

The anti-tumor efficacy of RP-182 is rooted in its ability to modulate the function of TAMs within the tumor microenvironment. The key mechanistic steps are as follows:

  • Selective Binding to CD206: RP-182 specifically binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor, which is highly expressed on M2-polarized TAMs.

  • Conformational Alteration: This binding event induces a conformational change in the CD206 receptor.

  • NF-κB Pathway Activation: The altered receptor conformation triggers the activation of the canonical NF-κB signaling pathway.

  • Induction of a Pro-inflammatory State: The activation of NF-κB stimulates the secretion of pro-inflammatory cytokines, most notably TNFα.

  • Phagocytosis and Apoptosis: RP-182 stimulation enhances the phagocytic activity of macrophages and induces apoptosis in M2 TAMs, a process partially mediated by TNFα signaling.

  • Phenotypic Reprogramming: The cumulative effect of these events is the reprogramming of immunosuppressive M2 TAMs into a pro-inflammatory M1-like phenotype, which is conducive to an anti-tumor immune response.

Signaling Pathway Diagram

RP182_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RP-182 RP-182 CD206 CD206 (M2 TAM Receptor) RP-182->CD206 Binds to CRD5 NF-kB_Activation NF-κB Activation CD206->NF-kB_Activation Activates Phagocytosis Phagocytosis CD206->Phagocytosis Induces TNFa TNFα Secretion NF-kB_Activation->TNFa Induces Reprogramming M1-like Phenotype NF-kB_Activation->Reprogramming Phagocytosis->Reprogramming Apoptosis Apoptosis Apoptosis->Reprogramming TNFa->Apoptosis Triggers Anti-Tumor_Immunity Enhanced Anti-Tumor Immunity Reprogramming->Anti-Tumor_Immunity

Caption: RP-182 signaling cascade in M2 macrophages.

Experimental Protocols

Syngeneic B16 Melanoma Mouse Model

This protocol outlines the procedure for establishing a subcutaneous B16 melanoma tumor in C57BL/6 mice and the subsequent therapeutic intervention with RP-182.

Materials:

  • B16-F10 murine melanoma cell line

  • 8-12 week old C57BL/6 mice

  • Sterile Hank's Balanced Salt Solution (HBSS)

  • RP-182 peptide

  • Sterile 0.9% Sodium Chloride (Normal Saline)

  • Standard cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • 27-30G syringes and needles

  • Digital calipers

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure A Culture B16-F10 Cells B Prepare Cell Suspension (1 x 10^6 cells in 100 µL HBSS) A->B C Inject B16-F10 Cells Intracutaneously into Flank of C57BL/6 Mice B->C D Tumor Growth Monitoring (Measure with Calipers Twice a Week) C->D E Randomize Mice into Treatment Groups D->E F Administer Treatment (RP-182 or Vehicle, IP, Every Other Day) E->F G Continue Tumor Monitoring and Record Data F->G H Endpoint Analysis (e.g., Tumor Dissociation, Flow Cytometry) G->H

Application Notes and Protocols for Assessing RP-182-Induced Phagocytosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-182 is a synthetic peptide that has demonstrated immunomodulatory properties, notably the induction of phagocytosis in M2-like macrophages.[1] This is achieved through its interaction with the mannose receptor (CD206), which triggers a conformational change and initiates a signaling cascade involving RAC1/CDC42, culminating in enhanced phagocytic activity.[2] The assessment of RP-182's therapeutic potential necessitates robust and quantifiable methods to measure its impact on macrophage function. This document provides a detailed protocol for assessing RP-182-induced phagocytosis of cancer cells by macrophages using flow cytometry, a powerful technique for single-cell analysis.

Signaling Pathway of RP-182-Induced Phagocytosis

RP182_Pathway RP-182 Signaling Pathway for Phagocytosis Induction RP182 RP-182 CD206 CD206 Receptor (Mannose Receptor) RP182->CD206 Binds to Conformational_Change Conformational Change CD206->Conformational_Change Induces RAC1_CDC42 RAC1/CDC42 Activation Conformational_Change->RAC1_CDC42 Leads to Phagocytosis Enhanced Phagocytosis RAC1_CDC42->Phagocytosis Promotes Gating_Strategy Flow Cytometry Gating Strategy All_Events All Events Debris_Exclusion Debris Exclusion (FSC-A vs SSC-A) All_Events->Debris_Exclusion Singlets Singlet Gate (FSC-A vs FSC-H) Debris_Exclusion->Singlets Macrophages Macrophage Gate (e.g., F4/80+) Singlets->Macrophages Phagocytosis_Quantification Phagocytosis Quantification (% CFSE+ within Macrophage Gate) Macrophages->Phagocytosis_Quantification

References

Application Notes and Protocols: Biotinylation of RP-182 for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in molecular biology and drug discovery for studying intermolecular interactions. The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin (K_d = 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis for numerous detection and purification systems. This document provides a detailed protocol for the biotinylation of the hypothetical peptide RP-182, enabling its use in various binding studies such as surface plasmon resonance (SPR), enzyme-linked immunosorbent assays (ELISA), and pull-down assays.

The described method focuses on targeting primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester of biotin, a widely used and efficient chemistry.

Principle of Amine-Reactive Biotinylation

The most common strategy for biotinylating peptides is to target primary amines (-NH₂) found at the N-terminus of the peptide backbone and on the side chain of lysine (Lys) residues. This protocol utilizes Biotin-NHS ester, which reacts with these primary amines under mild alkaline conditions (pH 7.5-8.5) to form a stable amide bond. The NHS group is an excellent leaving group, facilitating the acylation of the nucleophilic amine.

Signaling Pathway Interaction Diagram

cluster_binding Binding Assay Setup RP182_Biotin Biotinylated RP-182 Receptor Target Receptor RP182_Biotin->Receptor Binding Event Surface Streptavidin-Coated Surface Surface->RP182_Biotin Immobilization

Caption: Immobilization of biotinylated RP-182 for receptor binding analysis.

Experimental Protocol: Biotinylation of RP-182

This protocol describes the biotinylation of RP-182 using EZ-Link™ NHS-Biotin.

Materials and Reagents
  • RP-182 Peptide (lyophilized)

  • EZ-Link™ NHS-Biotin (or equivalent)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.5 (100 mM sodium phosphate, 150 mM NaCl)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassette (e.g., 2K MWCO)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Kit for biotin quantification

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for confirmation

Step-by-Step Procedure
  • Preparation of RP-182:

    • Dissolve lyophilized RP-182 in PBS (pH 7.5) to a final concentration of 1-5 mg/mL.

    • Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the peptide for biotinylation.

  • Preparation of NHS-Biotin:

    • Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The reagent is moisture-sensitive.

  • Biotinylation Reaction:

    • Calculate the molar excess of NHS-Biotin required. A starting point is a 10- to 20-fold molar excess of biotin to peptide. The optimal ratio may need to be determined empirically.

    • Slowly add the calculated volume of dissolved NHS-Biotin to the RP-182 solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction:

    • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-Biotin.

  • Purification of Biotinylated RP-182:

    • Remove excess, non-reacted biotin and quenching buffer using a desalting column or dialysis.

    • For desalting column: Equilibrate the column with PBS (pH 7.4). Apply the reaction mixture and collect fractions according to the manufacturer's instructions. The biotinylated peptide will elute in the void volume.

    • For dialysis: Transfer the reaction mixture to a dialysis cassette (2K MWCO) and dialyze against 1L of PBS (pH 7.4) for 4 hours at 4°C, changing the buffer at least three times.

  • Characterization and Quantification:

    • Degree of Biotinylation: Determine the ratio of biotin to peptide using a HABA assay. This colorimetric assay estimates the moles of biotin incorporated.

    • Mass Spectrometry: Confirm successful biotinylation by analyzing the mass shift. The covalent addition of one biotin molecule (from NHS-Biotin) results in a mass increase of 226.25 Da. Multiple additions will result in corresponding mass increases.

Experimental Workflow Diagram

cluster_workflow Biotinylation Workflow Prep 1. Prepare RP-182 (1-5 mg/mL in PBS) React 3. Reaction (RT, 30-60 min) Prep->React Biotin 2. Prepare NHS-Biotin (10 mg/mL in DMSO) Biotin->React Quench 4. Quench (1M Tris-HCl) React->Quench Purify 5. Purify (Desalting/Dialysis) Quench->Purify Analyze 6. Analyze (HABA/Mass Spec) Purify->Analyze

Caption: Step-by-step workflow for the biotinylation of peptide RP-182.

Data Presentation and Interpretation

Proper characterization is critical to ensure the quality and utility of the biotinylated RP-182 for downstream applications. The following table presents hypothetical data from two different biotinylation reactions.

Table 1: Summary of Hypothetical Biotinylation Results for RP-182

ParameterBatch 1Batch 2Notes
Reaction Conditions
Molar Ratio (Biotin:Peptide)10:120:1The amount of biotin reagent relative to the peptide.
Reaction Time60 min60 minIncubation time at room temperature.
Characterization Results
Degree of Biotinylation (HABA)1.2 moles biotin / mole peptide2.5 moles biotin / mole peptideIndicates the average number of biotin molecules per peptide.
Mass Shift (MALDI-TOF)+226.5 Da+226.3 Da, +452.9 DaConfirms covalent modification. Batch 2 shows single and double biotinylation.
Final Peptide Yield85%82%Post-purification yield.
Functional Assessment
Binding Affinity (SPR, K_d)15 nM45 nMBinding affinity to the target receptor. Higher biotinylation may impact binding.

Interpretation:

  • Batch 1 (10:1 ratio): Resulted in approximately one biotin molecule per peptide, with minimal impact on binding affinity. This batch would be ideal for applications requiring a 1:1 stoichiometric relationship, such as quantitative SPR.

  • Batch 2 (20:1 ratio): The higher molar ratio led to a higher degree of biotinylation, with some peptides having more than one biotin attached. This resulted in a slightly reduced binding affinity, possibly due to biotin attachment at a site critical for receptor interaction. However, this batch could be advantageous for applications requiring signal amplification, such as western blotting or pull-down assays.

Troubleshooting and Considerations

  • Low Biotinylation Efficiency:

    • Increase the molar ratio of NHS-Biotin.

    • Ensure the reaction buffer pH is between 7.5 and 8.5 and is free of primary amines.

    • Check the integrity of the NHS-Biotin reagent; it is highly susceptible to hydrolysis.

  • Loss of Peptide Activity:

    • Reduce the molar ratio of NHS-Biotin to favor single biotinylation events.

    • Consider site-specific biotinylation methods if primary amines are located within the peptide's binding domain. Alternative chemistries targeting carboxyl groups (EDC chemistry) or thiols (maleimide chemistry) can be explored.

  • Peptide Precipitation:

    • Some peptides may become less soluble after modification. If precipitation occurs, perform the reaction at a lower peptide concentration.

By following this detailed protocol and considering the outlined variables, researchers can successfully produce high-quality biotinylated RP-182 suitable for a wide range of binding studies and other applications in drug development and molecular research.

Application Notes and Protocols for RP-182 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-182 is a synthetic, immunomodulatory peptide that has demonstrated significant anti-tumor effects in various preclinical cancer models. It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs).[1][2] The binding of RP-182 to CD206 on M2-like macrophages, which are known to promote tumor growth, triggers a conformational change in the receptor. This leads to the reprogramming of these immunosuppressive M2 macrophages into an anti-tumor M1-like phenotype.[2] The mechanism of action involves the activation of NF-κB signaling, which in turn induces the secretion of pro-inflammatory cytokines like TNFα. This process can lead to the apoptosis of the TAMs themselves and enhances the phagocytosis of cancer cells.[1][3][4]

Preclinical studies have shown that RP-182 can suppress tumor growth and extend survival in various mouse models of cancer, including pancreatic, melanoma, colon, breast, and prostate cancers. It has also been shown to be effective as a combination therapy with chemotherapy or immune checkpoint inhibitors.[2] These application notes provide detailed protocols for the administration of RP-182 in mouse xenograft models based on currently available research.

Quantitative Data Summary

The following table summarizes the available quantitative data for the administration of RP-182 in a mouse xenograft model. Further research is required to establish detailed protocols for other cancer models and administration routes.

Cancer ModelMouse StrainAdministration RouteDosageFrequencyVehicle
B16 MelanomaC57B/L6Intraperitoneal (IP)20 mg/kgEvery other day0.9% Normal Saline

Signaling Pathway of RP-182

The following diagram illustrates the signaling pathway initiated by RP-182 upon binding to the CD206 receptor on a tumor-associated macrophage.

RP182_Signaling_Pathway RP182 RP-182 CD206 CD206 Receptor RP182->CD206 NFkB NF-κB Activation CD206->NFkB Conformational Change TNFa TNFα Secretion NFkB->TNFa Phagocytosis Enhanced Phagocytosis of Cancer Cells NFkB->Phagocytosis Reprogramming M2 to M1 Reprogramming NFkB->Reprogramming Apoptosis TAM Apoptosis TNFa->Apoptosis

Caption: RP-182 signaling pathway in a tumor-associated macrophage.

Experimental Workflow for a Mouse Xenograft Model

The following diagram outlines a general experimental workflow for testing the efficacy of RP-182 in a mouse xenograft model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_analysis Data Analysis Tumor_Cell_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Tumor_Growth Allow Tumors to Establish (e.g., reach ~100-200 mm³) Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Group RP-182 Administration (e.g., 20 mg/kg IP, every other day) Randomization->Treatment_Group Control_Group Vehicle Control Administration (e.g., 0.9% Saline IP, every other day) Randomization->Control_Group Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times per week) Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint Endpoint Criteria Met (e.g., tumor size, humane endpoints) Tumor_Measurement->Endpoint Body_Weight Monitor Body Weight (e.g., 2-3 times per week) Body_Weight->Endpoint Tissue_Collection Collect Tumors and Tissues for Analysis Endpoint->Tissue_Collection Tumor_Growth_Analysis Analyze Tumor Growth Curves Tissue_Collection->Tumor_Growth_Analysis Survival_Analysis Kaplan-Meier Survival Analysis Tissue_Collection->Survival_Analysis Immunohistochemistry Immunohistochemistry (e.g., CD206, F4/80, Ki67) Tissue_Collection->Immunohistochemistry Flow_Cytometry Flow Cytometry of Tumors (e.g., Macrophage Polarization) Tissue_Collection->Flow_Cytometry

Caption: General experimental workflow for an RP-182 mouse xenograft study.

Detailed Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of RP-182 in a B16 Melanoma Xenograft Model

This protocol is based on a study investigating RP-182 in a B16 melanoma model.[1]

1. Materials:

  • RP-182 peptide (lyophilized)
  • Sterile 0.9% Normal Saline
  • B16-F10 melanoma cells
  • C57B/L6 mice (female, 6-8 weeks old)
  • Sterile syringes and needles (e.g., 27-30 gauge)
  • Calipers for tumor measurement
  • Animal housing and monitoring equipment

2. Preparation of RP-182 Solution:

  • Reconstitute the lyophilized RP-182 peptide in sterile 0.9% Normal Saline to achieve the desired stock concentration.
  • For a 20 mg/kg dose in a 20 g mouse (0.4 mg/mouse) with an injection volume of 200 µL, the required concentration is 2 mg/mL.
  • Vortex briefly to ensure complete dissolution.
  • Prepare fresh on the day of injection.

3. Xenograft Model Establishment:

  • Culture B16-F10 melanoma cells under standard conditions.
  • On the day of implantation, harvest and resuspend the cells in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each C57B/L6 mouse.
  • Allow the tumors to grow to a palpable size (e.g., approximately 100-200 mm³) before starting the treatment.

4. Treatment Protocol:

  • Randomize the mice into a treatment group and a vehicle control group.
  • Treatment Group: Administer 20 mg/kg of RP-182 solution via intraperitoneal (IP) injection every other day.[1]
  • Control Group: Administer an equivalent volume of 0.9% Normal Saline via IP injection every other day.
  • Continue the treatment for the duration of the study or until the humane endpoints are reached.

5. Monitoring and Endpoints:

  • Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²) / 2).
  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of distress.
  • At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, flow cytometry).

Note on Other Administration Routes:

While intraperitoneal injection is a documented method for RP-182 administration in mice, other routes such as intravenous (IV) injection may also be viable. General guidelines for IV administration in mice suggest using the tail vein with a volume of less than 0.2 mL and a needle size of 27-30 gauge. However, a specific, validated protocol for IV administration of RP-182 has not been identified in the reviewed literature. Researchers should perform pilot studies to determine the optimal route, dosage, and vehicle for their specific xenograft model and experimental goals.

Concluding Remarks

The provided protocols and data serve as a starting point for researchers investigating the therapeutic potential of RP-182 in mouse xenograft models. It is crucial to adapt these protocols to the specific cancer model and experimental design. Further research is necessary to establish detailed administration guidelines for a broader range of cancer types and to explore alternative delivery routes. As with all animal research, all procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Note & Protocol: Generation and Use of CD206-Expressing Stable Cell Lines for Evaluating the Immunomodulatory Peptide RP-182

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in immuno-oncology and targeted therapeutics.

Introduction

The Mannose Receptor (CD206) is a C-type lectin receptor that is highly expressed on the surface of M2-polarized tumor-associated macrophages (TAMs).[1] These M2-like TAMs are typically associated with immunosuppression and create a microenvironment that promotes tumor growth and metastasis.[2] Consequently, CD206 has emerged as a critical target for novel cancer immunotherapies aimed at reprogramming these protumoral macrophages into an anti-tumor state.

RP-182 is a synthetic, 10-amino acid therapeutic peptide designed to specifically target the CD206 receptor.[3][4][5] Binding of RP-182 to CD206 induces a conformational change in the receptor, initiating a dual-action signaling cascade.[3][4] This cascade leads to the reprogramming of M2-like macrophages towards a pro-inflammatory, anti-tumor M1-like phenotype and can also selectively trigger apoptosis in these CD206-high cells.[3][5][6]

To facilitate the study of RP-182 and the development of similar CD206-targeting agents, a robust and reproducible in vitro model is essential. A stable cell line that constitutively expresses human CD206 provides a consistent platform for investigating the molecular mechanism of action, performing structure-activity relationship (SAR) studies, and screening for novel therapeutic candidates.[7][8] This document provides detailed protocols for the generation, validation, and functional use of a CD206-expressing stable cell line for the characterization of RP-182.

RP-182 Mechanism of Action and CD206 Signaling

RP-182 exerts its anti-tumor effects by binding to the CD206 receptor on TAMs, which activates NF-κB signaling.[3][4] This activation has two primary outcomes:

  • Immune Reprogramming and Phagocytosis: It induces the secretion of pro-inflammatory cytokines, such as TNFα, and promotes phagocytosis, autophagy, and a shift toward an M1-like macrophage phenotype.[3][6]

  • Apoptosis Induction: The secreted TNFα can act in an autocrine manner, binding to the TNF receptor 1 (TNFR1). This leads to the activation of caspase 8 and subsequent apoptosis, selectively eliminating the immunosuppressive CD206-high TAMs.[3][4]

RP182_Signaling_Pathway RP-182 Induced CD206 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular CD206 CD206 (Mannose Receptor) NFkB NF-κB Activation CD206->NFkB TNFR1 TNFR1 Casp8 Caspase 8 Activation TNFR1->Casp8 RP182 RP-182 Peptide RP182->CD206 Binds (Kd = 8 μM) TNFa_sec Secreted TNFα TNFa_sec->TNFR1 autocrine binding Phagocytosis Phagocytosis & Autophagy NFkB->Phagocytosis induces TNFa_prod TNFα Production NFkB->TNFa_prod transcription Apoptosis Apoptosis Casp8->Apoptosis TNFa_prod->TNFa_sec secretion

Caption: RP-182 induced CD206 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data reported for the activity of RP-182.

ParameterValueCell Type / ContextReference
Binding Affinity (Kd) 8 µMCD206 Receptor[4]
IC50 (Cell Killing) 17.6 µMCD206-high M2-like Macrophages[4]
Effective Concentration 3-30 µM (24h)Macrophage Immune Reprogramming[4]
Effective Concentration 0.1 µM (2-24h)CD206 Internalization & NF-κB Activation[4]
In Vivo Dosage 20 mg/kg (i.p.)B16 Melanoma & Pancreatic Cancer Models[4]

Experimental Protocols

This section provides detailed protocols for generating, validating, and using a CD206 stable cell line.

The overall workflow involves constructing a vector, producing viral particles, transducing a host cell line, selecting for stable integrants, and isolating a monoclonal population.

Generation_Workflow Workflow for CD206 Stable Cell Line Generation A 1. Vector Construction (CD206 in Lentiviral Vector) B 2. Lentivirus Production (in HEK293T cells) A->B C 3. Host Cell Transduction (e.g., CHO-K1, U937) B->C D 4. Antibiotic Selection (e.g., Puromycin) C->D E 5. Polyclonal Pool Expansion D->E F 6. Single-Cell Cloning (Limiting Dilution) E->F Optional but Recommended G 7. Monoclonal Expansion & Validation E->G Direct Validation F->G

Caption: Workflow for CD206 stable cell line generation.

Protocol 1.1: Vector Construction

  • Obtain the full-length cDNA sequence for human CD206 (MRC1).

  • Clone the CD206 cDNA into a third-generation lentiviral expression vector (e.g., pCDH-CMV-MCS-EF1-Puro). The vector should contain a strong constitutive promoter (e.g., CMV) to drive CD206 expression and a selectable marker, such as a puromycin resistance gene.

  • Optionally, a fluorescent reporter gene like GFP can be co-expressed to facilitate tracking of transduced cells.[9]

  • Verify the integrity of the final construct by restriction digest and Sanger sequencing.

Protocol 1.2: Lentivirus Production Note: Work with lentivirus requires a Biosafety Level 2 (BSL-2) facility and practices.

  • One day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[10]

  • Prepare a transfection mix containing your CD206 expression plasmid and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent (e.g., PEI, Lipofectamine).[10]

  • Add the transfection mix to the HEK293T cells and incubate at 37°C.

  • After 48 and 72 hours, collect the cell culture supernatant, which contains the viral particles.

  • Pool the collections, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Store aliquots at -80°C.

Protocol 1.3: Transduction of Host Cells

  • Cell Line Choice: Select a host cell line that does not endogenously express CD206. Non-hematopoietic lines like CHO-K1 or HEK293 are suitable for binding and signaling studies.[9] For functional studies like phagocytosis, a macrophage-like cell line (e.g., U937) may be more appropriate.

  • Kill Curve: Before transduction, determine the minimum concentration of the selection antibiotic (e.g., puromycin) that kills 100% of the untransduced host cells within 7-10 days.[11]

  • Seed the host cells in a 6-well plate.

  • The next day, replace the medium with fresh medium containing Polybrene (final concentration 8-10 µg/mL) to enhance transduction efficiency.[7][12]

  • Add varying amounts of the lentiviral supernatant to the cells to determine the optimal multiplicity of infection (MOI).

  • Incubate for 48-72 hours.[7]

Protocol 1.4: Selection and Expansion of Stable Cells

  • After 48-72 hours of transduction, replace the medium with fresh medium containing the predetermined concentration of the selection antibiotic.[11][13]

  • Continue to culture the cells, replacing the selection medium every 2-3 days.[12]

  • Untransduced cells will die off, leaving a polyclonal population of resistant cells that have stably integrated the CD206 gene.

  • Once confluent, expand this stable polyclonal pool for further analysis or single-cell cloning.

Protocol 1.5: Single-Cell Cloning by Limiting Dilution

  • Trypsinize the stable polyclonal pool and perform a cell count.

  • Dilute the cell suspension to a final concentration of 0.5 cells per 100 µL in fresh culture medium.[14]

  • Dispense 100 µL of the cell suspension into each well of several 96-well plates. Statistically, this will result in approximately one-third of the wells containing a single cell.

  • Incubate the plates and monitor for colony formation.

  • Once colonies are visible, expand the monoclonal populations for validation and cryopreservation.

Protocol 2.1: Western Blot Analysis

  • Lyse both wild-type (WT) and CD206-stable cells and quantify the total protein concentration.

  • Separate 20-30 µg of protein lysate from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for human CD206.

  • Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A band of the correct size (~175 kDa) should be present only in the CD206-stable cell lysate.

Protocol 2.2: Flow Cytometry

  • Harvest ~1x10^6 WT and CD206-stable cells.

  • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

  • Incubate the cells with a fluorescently-conjugated primary antibody against human CD206 (e.g., APC-conjugated anti-CD206) for 30 minutes on ice, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze on a flow cytometer.

  • The CD206-stable cell line should show a significant shift in fluorescence intensity compared to the WT cells, confirming surface expression of the receptor.

Assay_Workflow Functional Assays for RP-182 Characterization Start CD206-Expressing Stable Cell Line Treat Treat cells with RP-182 (and controls) Start->Treat A NF-κB Activation Assay (Reporter Gene or WB for p-p65) Treat->A B Phagocytosis Assay (Fluorescent bioparticles) Treat->B C Cytokine Release Assay (TNFα ELISA) Treat->C D Apoptosis Assay (Caspase-Glo, Annexin V) Treat->D

Caption: Functional assays for RP-182 characterization.

Protocol 3.1: NF-κB Activation Assay

  • Seed the CD206-stable cells in a 96-well plate.

  • Treat the cells with a dose range of RP-182 for a specified time (e.g., 2-24 hours).[4]

  • Measure NF-κB activation. This can be done by:

    • Western Blot: Lysing the cells and probing for the phosphorylated form of the NF-κB p65 subunit.

    • Reporter Assay: If the stable cell line was generated in a host cell line containing an NF-κB reporter construct (e.g., NF-κB-luciferase).

Protocol 3.2: Phagocytosis Assay

  • Seed CD206-stable cells (preferably a macrophage-like line) in a 96-well black, clear-bottom plate.

  • Pre-treat the cells with RP-182 or a vehicle control for 24 hours.

  • Add fluorescently labeled bioparticles (e.g., pHrodo E. coli BioParticles or fluorescently labeled cancer cells) to the wells.

  • Incubate for 2-4 hours to allow for phagocytosis.

  • Measure the fluorescence intensity using a plate reader or visualize by fluorescence microscopy. An increase in fluorescence indicates enhanced phagocytosis.

Protocol 3.3: Cytokine Release Assay (TNFα)

  • Seed CD206-stable cells in a 24-well plate.

  • Treat the cells with RP-182 for 24 hours.[4]

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 3.4: Apoptosis/Cell Viability Assay

  • Seed CD206-stable cells in a 96-well white plate.

  • Treat the cells with a dose range of RP-182 for 48 hours.[4]

  • Measure apoptosis or cell viability. This can be done using various methods:

    • Caspase-Glo® 3/7 Assay: Measures caspase activation, a hallmark of apoptosis.

    • Annexin V/PI Staining: Differentiates between live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

    • MTT or CellTiter-Glo® Assay: Measures overall cell metabolic activity as an indicator of viability.

Conclusion

The development of a stable cell line overexpressing CD206 provides an invaluable tool for the preclinical evaluation of RP-182 and other therapeutics targeting the mannose receptor. This system offers high reproducibility for mechanistic studies, structure-activity relationship analysis, and screening of next-generation compounds. The protocols outlined here provide a comprehensive framework for creating and utilizing this essential cell-based assay platform to accelerate research and development in the field of macrophage-targeted immunotherapy.

References

Application Note: Validating CD206 as the Cellular Target of RP-182 Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Target validation is a critical step in the drug discovery process, ensuring that a drug candidate interacts with its intended molecular target to elicit a therapeutic effect.[1][2] The CRISPR-Cas9 gene-editing technology has emerged as a powerful tool for validating drug targets due to its precision and ease of use in creating gene knockouts.[3][4][5] This application note provides a detailed protocol for utilizing CRISPR-Cas9 to validate the mannose receptor, CD206 (encoded by the MRC1 gene), as the cellular target of the synthetic immunomodulatory peptide, RP-182.[6][7] RP-182 is known to exert anti-tumor effects by targeting CD206 on tumor-associated macrophages (TAMs), inducing a conformational change in the receptor, which in turn activates NF-κB signaling and phagocytosis in macrophages with high CD206 expression.[6][7]

This document will guide researchers through the process of knocking out the MRC1 gene in a suitable macrophage cell line, and subsequently assessing the binding and functional activity of RP-182 in both wild-type and CD206-knockout cells.

Experimental Workflow

The overall experimental workflow is designed to systematically validate the on-target activity of RP-182.

G cluster_0 Phase 1: Gene Editing cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays sgRNA Design sgRNA Design Lentiviral Transduction Lentiviral Transduction sgRNA Design->Lentiviral Transduction Single Cell Cloning Single Cell Cloning Lentiviral Transduction->Single Cell Cloning Knockout Validation Knockout Validation Single Cell Cloning->Knockout Validation Binding Assay (Flow Cytometry) Binding Assay (Flow Cytometry) Knockout Validation->Binding Assay (Flow Cytometry) NF-κB Activation Assay NF-κB Activation Assay Binding Assay (Flow Cytometry)->NF-κB Activation Assay Phagocytosis Assay Phagocytosis Assay NF-κB Activation Assay->Phagocytosis Assay Apoptosis Assay Apoptosis Assay Phagocytosis Assay->Apoptosis Assay Data Analysis & Conclusion Data Analysis & Conclusion Apoptosis Assay->Data Analysis & Conclusion G RP-182 RP-182 CD206 CD206 RP-182->CD206 Binds to Conformational Change Conformational Change CD206->Conformational Change Induces NF-κB Signaling NF-κB Signaling Conformational Change->NF-κB Signaling Activates Phagocytosis Phagocytosis NF-κB Signaling->Phagocytosis Promotes Apoptosis Apoptosis NF-κB Signaling->Apoptosis Leads to G cluster_0 Wild-Type Cells cluster_1 CD206 Knockout Cells wt_rp182 RP-182 Treatment wt_binding RP-182 Binds to CD206 wt_rp182->wt_binding wt_cd206 CD206 Present wt_cd206->wt_binding wt_effect Biological Effect Observed wt_binding->wt_effect ko_rp182 RP-182 Treatment ko_no_binding RP-182 Cannot Bind ko_rp182->ko_no_binding ko_cd206 CD206 Absent ko_cd206->ko_no_binding ko_no_effect No Biological Effect ko_no_binding->ko_no_effect

References

Troubleshooting & Optimization

Technical Support Center: RP-182 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with the synthetic immunomodulatory peptide, RP-182.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RP-182?

A1: RP-182 is a synthetic peptide that targets the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2] Binding of RP-182 to CD206 induces a conformational change in the receptor, triggering a downstream signaling cascade.[1][2] This leads to the activation of NF-κB signaling, which in turn promotes phagocytosis, autophagy, and ultimately apoptosis of the M2-like macrophages.[1][2][3] This process helps to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.

Q2: What are the key in vitro assays to assess RP-182 activity?

A2: The primary in vitro assays to measure the efficacy of RP-182 include:

  • M2 Macrophage Polarization and CD206 Expression Analysis: To ensure the correct target cell population is being used.

  • Phagocytosis Assays: To measure the functional effect of RP-182 on macrophage activity.[2][4]

  • Apoptosis Assays: To quantify the induction of cell death in M2 macrophages.[2]

  • NF-κB Activation Assays: To confirm the engagement of the intended signaling pathway.[3]

Q3: What are the recommended storage and handling conditions for the RP-182 peptide?

A3: Proper handling and storage of the RP-182 peptide are critical for maintaining its activity. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C in a desiccator.[5][6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][7] For preparing stock solutions, use sterile, oxygen-free water or a suitable buffer.[7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][7]

Troubleshooting Guides

Problem 1: Low or no observable effect of RP-182 on macrophages.

This is a common issue and can arise from several factors related to the experimental setup. Follow this guide to troubleshoot the problem.

Is the correct macrophage subtype being used?

RP-182 specifically targets M2-like macrophages with high expression of CD206.[3]

  • Verification: Confirm M2 polarization by checking for the expression of CD206 and other M2 markers (e.g., CD163) and the absence or low expression of M1 markers (e.g., CD80, CD86) using flow cytometry or immunofluorescence.

  • Troubleshooting: If M2 polarization is not optimal, refer to the detailed M2 macrophage polarization protocol below. Ensure the appropriate cytokines (e.g., IL-4, IL-13) are used at the correct concentrations and for the recommended duration.

Is the RP-182 peptide active?

Improper storage or handling can lead to peptide degradation.

  • Verification: Review your storage and handling procedures against the recommended guidelines (see FAQ Q3).

  • Troubleshooting: If improper handling is suspected, use a fresh vial of RP-182. When preparing solutions, ensure the peptide is fully dissolved. For hydrophobic peptides, small amounts of DMSO may be used, but check for compatibility with your assay.[6][7]

Are the assay conditions optimal?

The concentration of RP-182 and the incubation time are critical for observing an effect.

  • Verification: Check the concentrations and incubation times used in your experiment against the values in the literature.

  • Troubleshooting: Perform a dose-response experiment with a range of RP-182 concentrations (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell system and assay.

Problem 2: Inconsistent results between experiments.

Variability in results can be frustrating. Here are some common sources of inconsistency.

Is the M2 macrophage polarization consistent?

The level of M2 polarization can vary between batches of primary cells or with different passage numbers of cell lines.

  • Verification: Always include positive and negative controls for M2 polarization in every experiment and quantify CD206 expression.

  • Troubleshooting: Standardize the polarization protocol, including cell seeding density, cytokine concentrations, and incubation times. Use cells within a consistent passage number range.

Is the phagocytosis assay reproducible?

Phagocytosis assays can have inherent variability.

  • Verification: Assess the variability in your negative and positive controls.

  • Troubleshooting: Standardize the ratio of macrophages to target particles (e.g., zymosan, beads, or cancer cells). Ensure a consistent incubation time for phagocytosis. Use a standardized method for quantifying phagocytosis, such as flow cytometry or high-content imaging, to minimize user bias.

Data Presentation

Table 1: Expected CD206 Expression on Macrophage Subtypes

Macrophage SubtypeMarkerExpected Expression Level
M0 (Unpolarized) CD206Low / Negative
M1-like CD80 / CD86High
CD206Low / Negative
M2-like CD206High
CD80 / CD86Low / Negative

Table 2: Expected Outcomes of RP-182 In Vitro Assays

AssayCell TypeRP-182 ConcentrationIncubation TimeExpected Outcome
Phagocytosis M2-polarized BMDMs0.1 µM2 hoursIncreased phagocytosis of cancer cells (28-47% increase)[4]
Apoptosis M2-polarized BMDMs10-30 µM24-48 hoursIncreased apoptosis (cleaved caspase-3/7)
NF-κB Activation M2-polarized BMDMs0.1 µM30 minutesIncreased nuclear translocation of p65

Experimental Protocols

M2 Macrophage Polarization Protocol
  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1) at an appropriate density.

  • Differentiation (for THP-1): Treat THP-1 cells with PMA (phorbol 12-myristate 13-acetate) at a concentration of 50-100 ng/mL for 24-48 hours to differentiate them into M0 macrophages.

  • Polarization: Remove the differentiation medium and add fresh medium containing M2-polarizing cytokines, typically IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

  • Incubation: Incubate the cells for 48-72 hours to induce M2 polarization.

  • Verification: Confirm M2 polarization by analyzing the expression of CD206 and M1 markers using flow cytometry or immunofluorescence.

In Vitro Phagocytosis Assay Protocol
  • Cell Preparation: Plate M2-polarized macrophages in a suitable plate for microscopy or flow cytometry.

  • RP-182 Treatment: Treat the cells with the desired concentration of RP-182 or vehicle control for the optimized duration (e.g., 2 hours).

  • Target Addition: Add fluorescently labeled target particles (e.g., CFSE-labeled cancer cells, fluorescent beads, or pHrodo™ Zymosan Bioparticles™) to the macrophage culture.

  • Incubation: Co-culture the macrophages and target particles for a defined period (e.g., 2-6 hours) to allow for phagocytosis.

  • Washing: Gently wash the cells to remove non-ingested target particles.

  • Quantification: Analyze the uptake of fluorescent particles by the macrophages using fluorescence microscopy, high-content imaging, or flow cytometry. The phagocytic index can be calculated as the percentage of macrophages that have engulfed one or more particles.

Apoptosis Assay (Annexin V/PI Staining) Protocol
  • Cell Treatment: Treat M2-polarized macrophages with RP-182 or a vehicle control for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

NF-κB Activation Assay (Immunofluorescence) Protocol
  • Cell Seeding and Treatment: Seed M2-polarized macrophages on coverslips and treat with RP-182 or a vehicle control for a short duration (e.g., 30 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the subcellular localization of p65 using a fluorescence microscope. An increase in nuclear fluorescence of p65 indicates NF-κB activation.

Visualizations

RP182_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binds to Conformational_Change Conformational Change CD206->Conformational_Change Induces NFkB_Signaling NF-κB Signaling (p65 translocation) Conformational_Change->NFkB_Signaling Activates Phagocytosis Phagocytosis NFkB_Signaling->Phagocytosis Promotes Apoptosis Apoptosis NFkB_Signaling->Apoptosis Leads to

Caption: RP-182 Signaling Pathway in M2 Macrophages.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Polarize 1. Polarize Macrophages to M2 Phenotype Verify 2. Verify M2 Polarization (CD206 Expression) Polarize->Verify Treat 3. Treat with RP-182 Verify->Treat Phago_Assay 4a. Phagocytosis Assay Treat->Phago_Assay Apop_Assay 4b. Apoptosis Assay Treat->Apop_Assay NFkB_Assay 4c. NF-kB Activation Assay Treat->NFkB_Assay Analyze 5. Quantify Results Phago_Assay->Analyze Apop_Assay->Analyze NFkB_Assay->Analyze

Caption: General Experimental Workflow for RP-182 In Vitro Testing.

Troubleshooting_Tree Start Low/No RP-182 Efficacy Check_Cells Is the cell model correct? (M2-polarized, CD206-high) Start->Check_Cells Check_Peptide Is the RP-182 peptide active? Check_Cells->Check_Peptide Yes Solution_Cells Re-polarize macrophages and verify CD206 expression. Check_Cells->Solution_Cells No Check_Conditions Are assay conditions optimal? Check_Peptide->Check_Conditions Yes Solution_Peptide Use a fresh aliquot of RP-182 and follow handling guidelines. Check_Peptide->Solution_Peptide No Solution_Conditions Perform dose-response and time-course experiments. Check_Conditions->Solution_Conditions No Success Problem Solved Check_Conditions->Success Yes Solution_Cells->Success Solution_Peptide->Success Solution_Conditions->Success

Caption: Troubleshooting Decision Tree for Low RP-182 Efficacy.

References

Technical Support Center: Optimizing RP-182 Treatment for M1 Macrophage Polarization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing RP-182 to achieve maximum M1 macrophage polarization. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is RP-182 and how does it induce M1 macrophage polarization?

A1: RP-182 is a synthetic peptide that selectively targets the mannose receptor (CD206), a surface marker highly expressed on M2-polarized macrophages.[1][2][3] Upon binding to CD206, RP-182 triggers a conformational change in the receptor, initiating a downstream signaling cascade that reprograms M2 macrophages into a pro-inflammatory M1-like phenotype.[2][3] This process involves the activation of the NF-κB signaling pathway, leading to the production of M1-associated cytokines and a shift in macrophage function towards anti-tumor and pro-inflammatory activities.[4][5]

Q2: What is the optimal treatment duration for RP-182 to achieve maximum M1 polarization?

A2: Based on current data, a treatment duration of 24 hours is recommended for achieving a significant M1-like macrophage population. Studies have shown that induction of the M1 marker CD86 can be observed as early as 30 minutes after RP-182 treatment, with a peak in the CD86+CD206- M1-like fraction observed at 24 hours.[4] However, the optimal timing may vary depending on the specific cell type and experimental conditions. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to determine the peak of M1 polarization for your specific model.

Q3: What are the key markers to assess M1 and M2 macrophage polarization?

A3: A combination of cell surface markers and functional assays should be used to accurately assess macrophage polarization.

PhenotypeKey Markers
M1 Macrophages Surface Markers: CD86, CD80, MHC Class II[6][7] Secreted Cytokines: TNF-α, IL-1β, IL-6, IL-12[6] Intracellular Markers: iNOS
M2 Macrophages Surface Markers: CD206 (Mannose Receptor), CD163[8] Secreted Cytokines: IL-10, TGF-β Intracellular Markers: Arginase-1 (Arg1)

Q4: Can RP-182 affect M1-polarized macrophages?

A4: RP-182's activity is selective for M2-polarized macrophages due to its specific targeting of the CD206 receptor, which is highly expressed on M2 and not M1 macrophages.[5] Studies have shown that RP-182 has no significant effect on M1 cells.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no M1 polarization after RP-182 treatment. 1. Suboptimal treatment duration: The peak of M1 polarization may not have been reached. 2. Incorrect RP-182 concentration: The concentration of RP-182 may be too low to induce a response. 3. Poor initial M2 polarization: The starting macrophage population may not have been sufficiently polarized to the M2 phenotype, resulting in low CD206 expression. 4. Cell viability issues: High cell death can affect the outcome.1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 2. Perform a dose-response experiment to identify the optimal RP-182 concentration for your cell type. 3. Verify initial M2 polarization by checking for high expression of CD206 and low expression of CD86 before RP-182 treatment. Ensure appropriate concentrations of M2-polarizing cytokines (e.g., IL-4, IL-13) are used. 4. Check cell viability using a method like Trypan Blue exclusion or a viability stain in your flow cytometry panel.
High variability between experimental replicates. 1. Inconsistent cell density: Variations in the number of cells plated can lead to inconsistent results. 2. Inconsistent reagent preparation: Errors in the dilution of RP-182 or other reagents. 3. Variability in initial macrophage polarization: Inconsistent M2 polarization can lead to variable responses to RP-182.1. Ensure accurate cell counting and consistent seeding density across all wells and experiments. 2. Prepare fresh dilutions of RP-182 for each experiment and use calibrated pipettes. 3. Standardize the M2 polarization protocol and always include a control to check for consistent CD206 expression.
Difficulty in interpreting flow cytometry data. 1. Inadequate compensation: Spectral overlap between fluorochromes can lead to false positives. 2. Incorrect gating strategy: Improperly set gates can lead to inaccurate quantification of cell populations. 3. Non-specific antibody binding: Fc receptor-mediated binding of antibodies can lead to background signal.1. Use single-stained compensation controls for each fluorochrome in your panel to set up proper compensation. 2. Use Fluorescence Minus One (FMO) controls to help set accurate gates. Start by gating on live, single cells before identifying macrophage populations. 3. Include an Fc block step in your staining protocol to prevent non-specific antibody binding.

Experimental Protocols

Protocol 1: In Vitro M2 Macrophage Polarization and RP-182 Treatment

This protocol describes the generation of bone marrow-derived macrophages (BMDMs), their polarization to an M2 phenotype, and subsequent treatment with RP-182.

Materials:

  • Bone marrow cells from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Interleukin-4 (IL-4)

  • RP-182 peptide

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow from mouse femurs and tibias.

    • Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.

    • Replace the medium on day 3.

  • M2 Polarization:

    • On day 7, replace the medium with fresh medium containing 20 ng/mL IL-4 to induce M2 polarization.

    • Incubate for 24-48 hours.

  • RP-182 Treatment:

    • After M2 polarization, replace the medium with fresh medium containing the desired concentration of RP-182.

    • Incubate for the desired treatment duration (a 24-hour treatment is a good starting point).

  • Analysis:

    • Harvest the cells for downstream analysis, such as flow cytometry or RNA extraction.

Protocol 2: Flow Cytometry Analysis of Macrophage Polarization

Materials:

  • Fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, CD86, CD206)

  • Fc Block (anti-CD16/32)

  • Live/Dead stain

  • Flow cytometry staining buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in flow cytometry staining buffer.

  • Staining:

    • Add a Live/Dead stain according to the manufacturer's instructions.

    • Incubate with Fc Block for 10-15 minutes to block non-specific antibody binding.

    • Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with flow cytometry staining buffer.

  • Data Acquisition:

    • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

    • Ensure to include single-stained compensation controls and FMO controls for accurate analysis.

Data Presentation

Table 1: Expected Changes in Macrophage Marker Expression Following RP-182 Treatment

Treatment GroupCD86 Expression (M1 marker)CD206 Expression (M2 marker)TNF-α Secretion
Untreated M2 Macrophages LowHighLow
RP-182 Treated M2 Macrophages (24h) HighLowHigh
M1 Macrophage Control (LPS/IFN-γ) HighLowHigh

Table 2: Time-Dependent M1 Polarization with RP-182

Treatment Duration% CD86+ CD206- (M1-like) Cells
0 hours (Vehicle Control) < 5%
30 minutes Increased
6 hours Further Increased
24 hours Peak Increase[4]
48 hours May start to decline (apoptosis may increase)

Visualizations

Signaling Pathway of RP-182-mediated M1 Polarization

RP182_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP182 RP-182 CD206 CD206 (Mannose Receptor) RP182->CD206 Binds NFkB_complex IκB-NF-κB Complex CD206->NFkB_complex Activates Signaling Cascade NFkB NF-κB NFkB_complex->NFkB Release IkB IκB NFkB_complex->IkB Degradation M1_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->M1_genes Translocates & Activates M1_polarization M1 Polarization M1_genes->M1_polarization Leads to

Caption: RP-182 binds to CD206, activating a signaling cascade that leads to NF-κB activation and subsequent M1 polarization.

Experimental Workflow for Optimizing RP-182 Treatment

experimental_workflow cluster_treatment RP-182 Treatment Optimization cluster_data Data Analysis start Start: Isolate Bone Marrow Cells differentiate Differentiate to BMDMs (7 days with M-CSF) start->differentiate polarize_m2 Polarize to M2 Macrophages (24-48h with IL-4) differentiate->polarize_m2 time_course Time-Course Experiment (e.g., 0, 6, 12, 24, 48h) polarize_m2->time_course dose_response Dose-Response Experiment (e.g., 0.1, 1, 10 µM) polarize_m2->dose_response analysis Analyze M1/M2 Markers (Flow Cytometry, qPCR, ELISA) time_course->analysis dose_response->analysis det_optimal_time Determine Optimal Treatment Duration analysis->det_optimal_time det_optimal_dose Determine Optimal Concentration analysis->det_optimal_dose end End: Optimized Protocol det_optimal_time->end det_optimal_dose->end

Caption: Workflow for optimizing RP-182 treatment duration and concentration for maximal M1 macrophage polarization.

References

addressing RP-182 peptide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RP-182 peptide. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the RP-182 peptide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the RP-182 peptide and what are its key properties?

A1: RP-182 is a synthetic, 10-amino acid immunomodulatory peptide with the sequence H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH.[1][2] It is an amphipathic peptide, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) properties due to its alternating arrangement of cationic and hydrophobic amino acids.[1][3] This amphipathic nature is crucial for its biological activity, which involves binding to the CD206 receptor on M2-like macrophages.[1][4]

Q2: Why is the solubility of RP-182 a concern?

A2: The high proportion of hydrophobic residues (Phenylalanine) in the RP-182 sequence can lead to poor solubility in aqueous solutions and a tendency to aggregate.[5] Peptides with significant hydrophobic character often present challenges in achieving a stable, monomeric solution, which is essential for consistent experimental results.

Q3: What is the net charge of RP-182 at neutral pH?

A3: To estimate the net charge of RP-182 (KFRKAFKRFF) at neutral pH (~7.0), we can assign a charge to each relevant amino acid:

  • Basic residues (positively charged): Lysine (K) has a charge of +1 (4 residues = +4), Arginine (R) has a charge of +1 (2 residues = +2).

  • N-terminus: The N-terminal amino group has a charge of +1.

  • Acidic residues (negatively charged): There are no acidic residues (Aspartic acid, Glutamic acid).

  • C-terminus: The C-terminal carboxyl group has a charge of -1.

The estimated net charge is (+4) + (+2) + 1 - 1 = +6 . This makes RP-182 a highly cationic (basic) peptide.

Q4: What is the recommended solvent for creating a stock solution of RP-182?

A4: Based on published research, RP-182 can be successfully dissolved in sterile water to create a stock solution of up to 7.0 mmol/L.[6] For downstream applications, this stock solution is then typically diluted into the desired aqueous buffer.

Q5: Can I use organic solvents to dissolve RP-182?

A5: Yes, for highly hydrophobic peptides, a small amount of an organic co-solvent like Dimethyl sulfoxide (DMSO) can be used to aid initial dissolution before slowly adding the aqueous buffer.[7][8] However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells at higher concentrations.[8]

Troubleshooting Guide

Issue: The lyophilized RP-182 peptide does not dissolve in my aqueous buffer.

Possible Cause 1: Inappropriate Buffer Choice The pH and ionic strength of the buffer can significantly impact the solubility of a charged, amphipathic peptide like RP-182.

  • Recommended Solution:

    • As RP-182 is a basic peptide (net positive charge), it is generally more soluble in slightly acidic conditions.[9] Try dissolving the peptide in a buffer with a pH below 7.0.

    • Start by attempting to dissolve a small amount of the peptide in sterile, deionized water first, as this has been shown to be effective up to 7.0 mmol/L.[6]

    • If a buffer is required, a simple, low ionic strength buffer like a phosphate or Tris buffer at a pH of ~7.0 can be a good starting point.[10]

Possible Cause 2: Peptide Aggregation Due to its hydrophobic residues, RP-182 has a tendency to aggregate, which can prevent it from fully dissolving.

  • Recommended Solution:

    • Sonication: After adding the solvent, briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and facilitate dissolution.[5]

    • Vortexing: Gentle vortexing can also aid in the dissolution process.

    • Temperature: Gently warming the solution (e.g., to 37°C) may improve solubility, but avoid excessive heat as it could degrade the peptide.[11]

Issue: The peptide dissolves initially but then precipitates out of solution.

Possible Cause: Reached Solubility Limit in the Chosen Buffer The peptide may be precipitating because its concentration exceeds its solubility limit in your specific buffer and at the working temperature.

  • Recommended Solution:

    • Dilution: Try preparing a more dilute solution.

    • Co-solvent: If your experiment allows, consider preparing a high-concentration stock solution in sterile water[6] or with a small amount of DMSO, and then diluting it into your final experimental buffer. The presence of a small amount of co-solvent in the final solution may help maintain solubility.

    • pH Adjustment: Test the pH of your final peptide solution. Adjusting the pH to be more acidic may help to keep the peptide in solution.

Data Presentation

Table 1: Solubility and Recommended Starting Conditions for RP-182 Peptide
Solvent/BufferMaximum Reported ConcentrationRecommended Starting ConditionsNotes
Sterile Deionized Water 7.0 mmol/L[6]Dissolve directly in sterile water.This is the recommended primary solvent for creating a high-concentration stock solution.
Phosphate-Buffered Saline (PBS, pH 7.4) Not ReportedStart with a low concentration (e.g., ≤1 mg/mL).The higher ionic strength of PBS may affect solubility. Test a small amount first.
Tris Buffer (pH 7.0-8.0) Not ReportedStart with a low concentration (e.g., ≤1 mg/mL).A common biological buffer; solubility should be tested.
Aqueous Acetic Acid (e.g., 10%) Not ReportedUse a small amount to dissolve, then dilute with water or buffer.The acidic pH will enhance the positive charge of the peptide, likely increasing solubility. Ensure final acid concentration is compatible with your assay.
Water with Organic Co-solvent (e.g., DMSO) Not ReportedDissolve in a minimal volume of DMSO, then slowly add aqueous buffer while vortexing.[8]Useful for very difficult-to-dissolve peptides. Keep the final DMSO concentration low (typically <1%) for cell-based assays.[7]

Experimental Protocols

Protocol 1: Preparation of a 7.0 mmol/L RP-182 Stock Solution in Water

Materials:

  • Lyophilized RP-182 peptide

  • Sterile, deionized water

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized RP-182 to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of sterile water needed to achieve a 7.0 mmol/L concentration. The molecular weight of RP-182 is approximately 1374.67 g/mol .[8]

  • Add the calculated volume of sterile water to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the peptide is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

Protocol 2: Small-Scale Solubility Testing

Objective: To determine the optimal solvent for RP-182 for a specific experimental need.

Procedure:

  • Weigh out a small, known amount of lyophilized RP-182 (e.g., 1 mg).

  • Add a small, measured volume of the desired aqueous buffer (e.g., 100 µL) to the peptide.

  • Vortex the mixture for 2-3 minutes.

  • Observe the solution. If it is clear, the peptide is soluble at that concentration.

  • If the solution is cloudy or contains visible particles, try the following steps sequentially, observing for dissolution after each: a. Sonicate the sample for 10 minutes. b. Gently warm the sample to 37°C for 10-15 minutes. c. If the peptide remains insoluble, and if compatible with your experiment, prepare a new sample and attempt dissolution in a small volume of 10% acetic acid or DMSO before diluting with your buffer.

Visualizations

RP-182 Signaling Pathway

RP182_Signaling_Pathway RP182 RP-182 Peptide CD206 CD206 Receptor RP182->CD206 Binds to NFkB NF-κB Activation CD206->NFkB Induces TNFa TNFα Secretion NFkB->TNFa Leads to Phagocytosis Phagocytosis NFkB->Phagocytosis Promotes TNFR1 TNFR1 TNFa->TNFR1 Autocrine Activation Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Signaling cascade initiated by RP-182 binding to the CD206 receptor.

Experimental Workflow for Solubility Testing

Solubility_Workflow Start Start: Weigh small amount of lyophilized RP-182 AddBuffer Add chosen aqueous buffer Start->AddBuffer Vortex Vortex for 2-3 minutes AddBuffer->Vortex Observe Is the solution clear? Vortex->Observe Soluble Result: Peptide is soluble Observe->Soluble Yes Insoluble Insoluble Observe->Insoluble No Sonicate Sonicate for 10 minutes Observe->Sonicate Observe2 Is the solution clear? Sonicate->Observe2 Observe2->Soluble Yes Insoluble2 Insoluble Observe2->Insoluble2 No TryOrganic Consider alternative solvent (e.g., water, dilute acid, or use of a co-solvent like DMSO) Observe2->TryOrganic

Caption: A stepwise workflow for testing the solubility of the RP-182 peptide.

References

managing RP-182 peptide aggregation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Vallejo, CA – December 8, 2025 – This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing RP-182 peptide aggregation in experimental setups. The following information is designed to address specific issues that may be encountered during the handling and application of the RP-182 peptide.

Introduction to RP-182 Peptide

RP-182 is a 10-amino acid synthetic peptide with an amphipathic nature, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[1][2][3] This characteristic is crucial for its biological activity but also contributes to its propensity for aggregation. RP-182 targets the CD206 mannose receptor on M2-like tumor-associated macrophages (TAMs), inducing a shift to a pro-inflammatory M1-like phenotype, which in turn exerts anti-tumor effects.[4] This mechanism of action involves the activation of the NF-κB signaling pathway.[4]

Due to its short plasma half-life of less than 10 minutes, modifications such as fatty acid derivatization have been explored to improve stability. However, these modifications can also increase the likelihood of forming micelle-like aggregates.[1][5][6][7] Understanding and managing aggregation is therefore critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My RP-182 peptide solution appears cloudy or has visible particulates. What should I do?

A cloudy appearance or the presence of visible particles in your peptide solution is a common indicator of aggregation.[8] This can occur due to various factors, including improper dissolution, inappropriate buffer conditions, or multiple freeze-thaw cycles.

Troubleshooting Steps:

  • Sonication: Gently sonicate the vial in a water bath for 10-15 minutes. This can help to break up aggregates and improve solubility.[9]

  • pH Adjustment: The net charge of a peptide influences its solubility. RP-182 is a basic peptide. If you are using a neutral buffer, consider adding a small amount of a dilute acidic solution (e.g., 0.1 M acetic acid) to lower the pH and increase the net positive charge, which can improve solubility.[9]

  • Use of Organic Solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before adding the aqueous buffer can be effective.[9] However, be mindful that DMSO can be toxic to some cell lines at higher concentrations.

Q2: How can I prevent RP-182 peptide aggregation from the start?

Proactive measures during peptide handling and storage are the best way to prevent aggregation.

Best Practices:

  • Proper Storage: Store lyophilized RP-182 peptide at -20°C or -80°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as moisture can accelerate degradation and aggregation.

  • Aliquotting: To avoid multiple freeze-thaw cycles, which can promote aggregation, it is recommended to aliquot the peptide into single-use volumes upon initial reconstitution.

  • Solvent Selection: Begin by dissolving RP-182 in sterile, distilled water. A published protocol suggests preparing a stock solution of 7.0 mmol/L in sterile water.[1][5]

  • Buffer Choice: The choice of buffer and its pH are critical. Since RP-182 is a basic peptide, using a slightly acidic buffer can help maintain its solubility.

Q3: What is the recommended procedure for dissolving lyophilized RP-182 peptide?

Based on available data and general peptide handling guidelines, the following procedure is recommended:

  • Allow the vial of lyophilized RP-182 to warm to room temperature before opening.

  • Add sterile, distilled water to the vial to achieve a stock concentration of 7.0 mmol/L.[1][5]

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • For cell culture experiments, this stock solution can be further diluted in the appropriate cell culture medium. It is advisable to add the peptide solution to the medium dropwise while gently mixing to avoid localized high concentrations that could trigger precipitation.[8]

Troubleshooting Guide: RP-182 Aggregation in Experimental Setups

This guide addresses specific issues that may arise during experiments involving the RP-182 peptide.

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Solution in Cell Culture Medium The salt concentration or pH of the cell culture medium may be causing the peptide to aggregate and precipitate.[10]- Prepare a more concentrated stock solution of the peptide in sterile water or a compatible acidic buffer. - Add the peptide stock solution to the cell culture medium in a dropwise manner with gentle agitation to ensure rapid and even dispersal. - Consider a brief sonication of the final peptide-medium solution before adding it to the cells.
Inconsistent or Lower-than-Expected Biological Activity Peptide aggregation can lead to a decrease in the effective concentration of monomeric, active peptide, resulting in reduced biological activity. Aggregates may not bind effectively to the CD206 receptor.- Visually inspect the peptide solution for any signs of aggregation before use. - Quantify the extent of aggregation using methods like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay (see Experimental Protocols section). - If aggregation is detected, prepare a fresh solution following the recommended dissolution protocol.
Formation of a Gel-like Substance The amphipathic nature of RP-182 can lead to the formation of hydrogels at higher concentrations.[11]- Work with lower peptide concentrations if experimentally feasible. - Gentle heating of the solution may help to "melt" the hydrogel.[11] - Dissolving the peptide in a small amount of an organic solvent prior to adding the aqueous buffer can also prevent hydrogel formation.[11]

Quantitative Data Summary

Peptide Type Recommended Primary Solvent Additives for Improved Solubility Typical Concentration Range
Basic (e.g., RP-182) Sterile WaterDilute Acetic Acid (e.g., 10%)Up to 7.0 mmol/L in water[1][5]
Acidic Sterile WaterDilute Ammonium Hydroxide (e.g., 10%)Varies by peptide
Hydrophobic DMSO, DMF, AcetonitrileN/AVaries by peptide
Neutral Sterile Water (if >25% charged residues) or Organic SolventsN/AVaries by peptide

Experimental Protocols

Protocol 1: Macrophage Phagocytosis Assay with RP-182

This protocol is adapted from established methods for assessing macrophage function in the presence of RP-182.[12]

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line

  • RP-182 peptide

  • Cancer cells (e.g., murine pancreatic cancer cells)

  • CFSE dye (for labeling cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plate

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Macrophages: Plate BMDMs or macrophage cell line in a 96-well plate and allow them to adhere.

  • Label Cancer Cells: Label the cancer cells with CFSE dye according to the manufacturer's instructions.

  • Treat Macrophages with RP-182: Prepare the desired concentrations of RP-182 in cell culture medium. Remove the old medium from the macrophages and add the RP-182 containing medium. Incubate for 2 hours.

  • Co-culture: Add the CFSE-labeled cancer cells to the wells containing the RP-182-treated macrophages.

  • Incubation: Co-culture the cells for 6 hours to allow for phagocytosis.

  • Wash: Gently wash the wells with PBS to remove any non-phagocytosed cancer cells.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. The number of macrophages containing green fluorescent cancer cells can be quantified.

    • Flow Cytometry: Harvest the macrophages and analyze by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent cancer cells.

Protocol 2: Thioflavin T (ThT) Assay for Detecting RP-182 Aggregation

This is a general protocol for using Thioflavin T to detect the presence of amyloid-like fibrillar aggregates.[13][14][15]

Materials:

  • RP-182 peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Black 96-well plate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 25 µM.

  • Sample Preparation: Add your RP-182 peptide solution to the wells of the black 96-well plate. Include a buffer-only control.

  • Add ThT: Add the ThT working solution to each well.

  • Incubation: Incubate the plate at 37°C. You can take readings at various time points to monitor aggregation over time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482-490 nm.[8][13] An increase in fluorescence intensity compared to the control indicates the presence of β-sheet-rich aggregates.

Protocol 3: Dynamic Light Scattering (DLS) for Quantifying RP-182 Aggregates

DLS is a technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting and quantifying peptide aggregation.[16][17][18]

Materials:

  • RP-182 peptide solution

  • DLS instrument

  • Appropriate cuvettes

Procedure:

  • Sample Preparation: Prepare your RP-182 solution in a suitable, filtered buffer. Ensure the solution is free of dust and other contaminants by filtering through a 0.22 µm filter.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. This will include setting parameters such as temperature and the properties of the solvent.

  • Measurement: Place the cuvette with the RP-182 solution into the DLS instrument and initiate the measurement.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light to generate a size distribution profile. The presence of larger particles (e.g., >10 nm) in addition to the expected monomeric peptide size would indicate aggregation. The polydispersity index (PDI) can also provide information on the heterogeneity of the sample, with a higher PDI suggesting the presence of aggregates.[16]

Visualizations

RP182_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RP182 RP-182 Peptide CD206 CD206 Receptor RP182->CD206 Binding NFkB_activation NF-κB Activation CD206->NFkB_activation Conformational Switch TNFa_secretion TNFα Secretion NFkB_activation->TNFa_secretion Phagocytosis Phagocytosis NFkB_activation->Phagocytosis

Caption: Signaling pathway of RP-182 peptide.

Experimental_Workflow start Start dissolve Dissolve Lyophilized RP-182 in Sterile Water start->dissolve check_agg Check for Aggregation (Visual, DLS, or ThT) dissolve->check_agg sonicate Sonication/pH Adjustment (if aggregated) check_agg->sonicate Aggregation Detected prepare_working Prepare Working Solution in Cell Culture Medium check_agg->prepare_working No Aggregation sonicate->check_agg cell_treatment Treat Macrophages with RP-182 prepare_working->cell_treatment assay Perform Functional Assay (e.g., Phagocytosis) cell_treatment->assay end End assay->end

Caption: Experimental workflow for using RP-182.

Troubleshooting_Logic start Cloudy Peptide Solution? sonicate Sonication start->sonicate Yes proceed Proceed with Experiment start->proceed No clear Solution Clear? sonicate->clear ph_adjust Adjust pH (Acidic) organic_solvent Use Organic Solvent (e.g., DMSO) ph_adjust->organic_solvent Still Cloudy ph_adjust->clear organic_solvent->clear clear->ph_adjust No clear->proceed Yes reassess Reassess Peptide Quality/ Contact Supplier clear->reassess Still Cloudy

Caption: Troubleshooting logic for cloudy RP-182 solution.

References

Technical Support Center: Minimizing Off-Target Effects of RP-182 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of the synthetic immunomodulatory peptide RP-182 in cell culture experiments. The following information includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation to ensure the specific and effective use of RP-182.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of RP-182?

A1: RP-182 is a synthetic peptide that selectively targets the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1] Upon binding, RP-182 induces a conformational change in CD206, activating the NF-κB signaling pathway. This activation leads to two primary outcomes: the induction of apoptosis in these immunosuppressive M2-like macrophages and their reprogramming towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][2]

Q2: What are the known and potential off-target effects of RP-182?

A2: While RP-182 is designed for high affinity to CD206, one study has suggested potential binding to other proteins, including RelB, Sirp-α, and CD47.[3] It is crucial to experimentally validate these potential off-target interactions in your specific cell system. Off-target binding can lead to unintended biological consequences, such as the modulation of other signaling pathways, which may complicate data interpretation.

Q3: What is the binding affinity of RP-182 to its intended target, CD206?

A3: The dissociation constant (Kd) of RP-182 for CD206 has been determined by microscale thermophoresis. For human CD206, the Kd is approximately 8 µM, and for murine CD206, it is approximately 19 µM.[4] A control peptide, RP-426, exhibits a significantly lower affinity with a Kd of 85 µM for CD206.[4]

Q4: How can I minimize the potential off-target effects of RP-182 in my experiments?

A4: Minimizing off-target effects is critical for obtaining reliable data. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of RP-182 that elicits the desired biological response. This can be determined by performing a thorough dose-response curve.

  • Use of Control Peptides: Include a control peptide with a similar composition but lower affinity for the target, such as RP-426, to distinguish target-specific effects from non-specific peptide effects.[4]

  • Orthogonal Validation: Confirm key findings using alternative methods that do not rely on RP-182. This could involve using another compound that targets CD206 through a different mechanism or using genetic approaches like CRISPR-Cas9 to knock out CD206.

  • Target Engagement Assays: Directly measure the binding of RP-182 to CD206 and potential off-targets in your cellular model using techniques like Cellular Thermal Shift Assay (CETSA).[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in experimental results 1. Inconsistent RP-182 concentration due to improper dissolution or storage. 2. Cell health and density variations. 3. Non-specific binding to labware.1. Prepare fresh RP-182 solutions for each experiment. Aliquot and store at -80°C to avoid freeze-thaw cycles. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Use low-protein-binding tubes and plates.
Unexpected or contradictory cellular phenotype 1. Off-target effects of RP-182. 2. Cellular stress response to the peptide.1. Perform experiments to validate binding to potential off-targets (RelB, Sirp-α, CD47) using Co-IP or CETSA. 2. Lower the concentration of RP-182 and shorten the incubation time. 3. Use a control peptide (e.g., RP-426) to assess non-specific effects.
No observable effect of RP-182 treatment 1. Low or no expression of CD206 on the target cells. 2. Degradation of RP-182 in the cell culture medium. 3. Incorrect dosage or incubation time.1. Confirm CD206 expression on your cell line using flow cytometry or western blotting. 2. Test the stability of RP-182 in your specific cell culture medium over the experimental time course. 3. Perform a dose-response and time-course experiment to determine the optimal conditions.

Quantitative Data Summary

The following table summarizes the known binding affinities of RP-182. It is important to note that while potential off-targets have been suggested, their binding affinities with RP-182 are not currently available in the public domain and should be determined experimentally.

LigandTargetSpeciesMethodDissociation Constant (Kd)
RP-182 CD206 Human Microscale Thermophoresis ~8 µM [4]
RP-182 CD206 Murine Microscale Thermophoresis ~19 µM [4]
RP-426 (Control)CD206Not SpecifiedMicroscale Thermophoresis~85 µM[4]
RP-182RelBNot Determined-Not Available
RP-182Sirp-αNot Determined-Not Available
RP-182CD47Not Determined-Not Available

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate RP-182 Off-Target Binding

Objective: To determine if RP-182 interacts with potential off-targets (RelB, Sirp-α, CD47) in a cellular context.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • RP-182 and biotinylated RP-182

  • Control peptide (e.g., RP-426)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Primary antibodies validated for IP (e.g., anti-RelB, anti-Sirp-α, anti-CD47)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture macrophage cells to 80-90% confluency. Treat cells with biotinylated RP-182 or a vehicle control for the desired time and concentration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice.

  • Pulldown with Streptavidin Beads (for biotinylated RP-182):

    • Pre-clear the cell lysate by incubating with non-conjugated magnetic beads.

    • Incubate the pre-cleared lysate with streptavidin-conjugated magnetic beads to pull down biotinylated RP-182 and any interacting proteins.

  • Immunoprecipitation with Specific Antibodies:

    • Pre-clear the cell lysate.

    • Incubate the lysate with a primary antibody against the potential off-target (RelB, Sirp-α, or CD47).

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP Lysis/Wash Buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western Blotting using antibodies against the potential off-targets (for the streptavidin pulldown) or an antibody against a tag on RP-182 (if applicable) or by looking for a shift in the target protein band.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of RP-182 with its intended target (CD206) and potential off-targets in intact cells.

Materials:

  • Macrophage cell line

  • RP-182

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermocycler or heating block

  • SDS-PAGE and Western Blotting reagents

  • Primary antibodies against CD206, RelB, Sirp-α, and CD47

Procedure:

  • Cell Treatment: Treat macrophage cells with RP-182 or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Western Blotting: Collect the supernatant and analyze the amount of soluble target protein (CD206, RelB, Sirp-α, CD47) at each temperature by Western Blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of RP-182 indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Knockout of CD206 for Target Validation

Objective: To validate that the observed effects of RP-182 are mediated through its intended target, CD206.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • CRISPR-Cas9 system components (Cas9 nuclease and guide RNA targeting CD206)

  • Transfection reagent or electroporation system

  • Puromycin or other selection agent (if applicable)

  • Reagents for genomic DNA extraction and PCR

  • Sanger sequencing reagents

  • RP-182

Procedure:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the Mrc1 gene (encoding CD206) into a suitable vector expressing Cas9 nuclease.

  • Transfection/Electroporation: Introduce the CRISPR-Cas9 plasmid into the macrophage cell line.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Verification of Knockout: Expand the clones and verify the knockout of the Mrc1 gene by genomic DNA sequencing and by confirming the absence of CD206 protein expression via Western Blot or flow cytometry.

  • Phenotypic Analysis: Treat the CD206 knockout and wild-type control cells with RP-182 and assess the downstream biological effects (e.g., NF-κB activation, apoptosis, cytokine production). The absence of an RP-182-induced phenotype in the knockout cells would confirm that the effect is CD206-dependent.

Visualizations

RP182_Signaling_Pathway RP182 RP-182 CD206 CD206 Receptor (on M2 Macrophage) RP182->CD206 Binds to Conformational_Change Conformational Change CD206->Conformational_Change Induces NFkB_Activation NF-κB Signaling Activation Conformational_Change->NFkB_Activation Leads to Apoptosis Apoptosis of M2 Macrophage NFkB_Activation->Apoptosis Reprogramming Reprogramming to M1-like Phenotype NFkB_Activation->Reprogramming Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Apoptosis->Anti_Tumor_Immunity Reprogramming->Anti_Tumor_Immunity

Caption: Signaling pathway of RP-182 in M2 macrophages.

Off_Target_Troubleshooting_Workflow Start Unexpected Cellular Phenotype with RP-182 Treatment Check_Concentration Perform Dose-Response Curve Start->Check_Concentration Use_Control Include Control Peptide (e.g., RP-426) Start->Use_Control Validate_Off_Target Validate Potential Off-Target Binding Check_Concentration->Validate_Off_Target Use_Control->Validate_Off_Target CoIP Co-Immunoprecipitation Validate_Off_Target->CoIP Yes CETSA Cellular Thermal Shift Assay Validate_Off_Target->CETSA Yes CRISPR_KO CRISPR Knockout of Potential Off-Targets Validate_Off_Target->CRISPR_KO Yes Optimize_Experiment Optimize RP-182 Concentration and Incubation Time Validate_Off_Target->Optimize_Experiment No Reinterpret_Data Re-interpret Data Considering Confirmed Off-Target Effects CoIP->Reinterpret_Data CETSA->Reinterpret_Data CRISPR_KO->Reinterpret_Data

Caption: Troubleshooting workflow for unexpected RP-182 effects.

References

Technical Support Center: Optimizing the In Vivo Half-Life of RP-182 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of the short in vivo half-life of the RP-182 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the RP-182 peptide and what is its mechanism of action?

A1: RP-182 is a synthetic 10-amino acid immunomodulatory peptide (sequence: H-KFRKAFKRFF-OH) designed to target the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2][3] Upon binding to the CRD5 domain of CD206, RP-182 induces a conformational change in the receptor, activating NF-κB signaling.[1][2] This leads to a dual cellular response: the induction of apoptosis (cell death) in CD206-high TAMs and the reprogramming of surviving macrophages to a pro-inflammatory M1-like phenotype, which enhances anti-tumor immunity.[1][4]

Q2: What is the reported in vivo half-life of the unmodified RP-182 peptide?

A2: The unmodified, linear RP-182 peptide has a very short plasma half-life of less than 10 minutes.[4][5] This rapid clearance is a significant drawback for its therapeutic application, as it is susceptible to enzymatic degradation and renal clearance.[4][5]

Q3: What are the primary strategies for extending the in vivo half-life of peptides like RP-182?

A3: Several strategies can be employed to improve the stability and prolong the circulation time of therapeutic peptides. These include:

  • Chemical Modifications:

    • Lipidation: Attaching a fatty acid moiety to the peptide can enhance its binding to serum albumin, thereby reducing renal clearance.[6]

    • PEGylation: Conjugating polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can shield it from enzymatic degradation and reduce kidney filtration.[7]

    • Cyclization: Creating a cyclic structure can make the peptide more resistant to exopeptidases.[8]

  • Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can reduce susceptibility to proteolysis.[8]

  • Fusion to Larger Molecules: Genetically fusing the peptide to a larger protein, such as an antibody Fc domain or albumin, can significantly extend its half-life.[9]

Q4: Have any modifications been successfully applied to the RP-182 peptide to improve its half-life?

A4: Yes, fatty acid derivatization has been shown to be a successful strategy. A specific analog, RP-182-PEG3-K(palmitic acid), demonstrated not only improved stability but also enhanced affinity for the CD206 receptor.[1][10] This modification led to superior in vitro activity in macrophage activation assays.[1][10]

Troubleshooting Guide

Issue: Rapid degradation of RP-182 in vivo leading to poor therapeutic efficacy.

Potential Cause Troubleshooting Step Expected Outcome
Susceptibility to Proteolytic Enzymes Synthesize RP-182 with N-terminal acetylation and C-terminal amidation.Increased resistance to exopeptidases, leading to a modest increase in half-life.
Introduce D-amino acid substitutions at non-critical binding residues. Caution: It has been reported that introducing D-amino acids into the α-helix of RP-182 abolished its biological activity.[4][5]This approach is not recommended for RP-182 based on current data.
Develop a cyclized version of the RP-182 peptide.Enhanced resistance to both endo- and exopeptidases, potentially leading to a significant improvement in stability.
Rapid Renal Clearance Conjugate a lipid moiety, such as palmitic acid, to the peptide, potentially with a PEG spacer (e.g., RP-182-PEG3-K(palmitic acid)).Increased binding to serum albumin, reducing the rate of renal filtration and significantly extending the plasma half-life.[1][10]
PEGylate the RP-182 peptide with a suitable size PEG chain.Increased hydrodynamic radius, which can limit glomerular filtration and provide steric hindrance against enzymatic degradation.

Quantitative Data Summary

Peptide Modification Plasma Half-Life Key Findings Reference
RP-182 None (Linear)< 10 minutesProne to enzymatic degradation and renal loss, making it a poor drug candidate.[4][5]
RP-182-PEG3-K(palmitic acid) Fatty Acid Derivatization (Lipidation)Data not explicitly quantified in minutes, but described as having "improved stability".Showed increased affinity to the CD206 receptor and superior in vitro activity compared to the unmodified peptide.[1][10]

Experimental Protocols

Protocol 1: Synthesis of Lipid-Derivatized RP-182 (Based on RP-182-PEG3-K(palmitic acid))

This protocol is a generalized representation based on the description of the modified peptide.

  • Peptide Synthesis: The base RP-182 peptide (H-KFRKAFKRFF-OH) is synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin.

  • Linker and Lysine Addition: A PEG3 linker followed by a Lysine residue is coupled to the C-terminus of the resin-bound peptide.

  • Lipidation: Palmitic acid is activated and coupled to the side chain of the newly added Lysine residue.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Visualizations

RP182_Signaling_Pathway RP-182 Signaling Pathway in M2 Macrophages RP182 RP-182 Peptide CD206 CD206 Receptor (CRD5 Domain) RP182->CD206 Binds to Conformational_Change Conformational Switch CD206->Conformational_Change Induces NFkB NF-κB Signaling Activation Conformational_Change->NFkB Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Reprogramming Reprogramming to M1-like Phenotype NFkB->Reprogramming

Caption: Signaling pathway of RP-182 in M2 macrophages.

Half_Life_Extension_Strategies Strategies to Improve RP-182 Half-Life cluster_peptide Unmodified RP-182 cluster_modifications Modification Strategies cluster_outcome Outcomes Peptide RP-182 (Half-life < 10 min) Lipidation Lipidation (e.g., Palmitic Acid) Peptide->Lipidation Cyclization Cyclization Peptide->Cyclization PEGylation PEGylation Peptide->PEGylation Albumin_Binding Serum Albumin Binding Lipidation->Albumin_Binding Protease_Resistance Protease Resistance Cyclization->Protease_Resistance Reduced_Clearance Reduced Renal Clearance PEGylation->Reduced_Clearance Extended_HalfLife Extended In Vivo Half-Life Albumin_Binding->Extended_HalfLife Protease_Resistance->Extended_HalfLife Reduced_Clearance->Extended_HalfLife

Caption: Strategies for extending the in vivo half-life of RP-182.

References

dealing with potential RP-182 toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic immunomodulatory peptide RP-182 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is RP-182 and what is its primary mechanism of action?

RP-182 is a synthetic, 10-amino acid peptide designed to target and modulate the function of tumor-associated macrophages (TAMs) that express the mannose receptor CD206.[1] Its primary mechanism involves binding to the CD206 receptor, which triggers a conformational change and initiates a dual cellular response in these target cells:

  • Induction of Apoptosis: RP-182 activates the canonical NF-κB signaling pathway. This leads to the secretion of Tumor Necrosis Factor-alpha (TNFα), which then acts in an autocrine fashion on the TNF receptor 1 (TNFR1). This signaling cascade culminates in the activation of caspase 8 and subsequent programmed cell death (apoptosis).[1][2][3]

  • Macrophage Reprogramming: In cells that do not undergo apoptosis, RP-182 promotes the reprogramming of immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumor M1-like phenotype. This is characterized by increased phagocytosis, autophagy, and the secretion of inflammatory cytokines.[2]

Q2: I am observing toxicity in my primary cell culture with RP-182, but my cells are not M2-like macrophages. What could be the cause?

While RP-182 is designed to be selective for CD206-high cells, unexpected toxicity in other primary cell types could be due to several factors unrelated to a specific off-target pharmacological effect:

  • Vehicle Toxicity: Solvents like DMSO, used to dissolve RP-182, can be toxic to primary cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5%, although the tolerance is cell-type dependent.[4][5]

  • Compound Solubility and Aggregation: RP-182, like many peptides, may have specific solubility requirements. If it precipitates or aggregates in your culture medium, this can lead to inconsistent cell exposure and physical stress on the cells, which may be misinterpreted as toxicity.

  • Contamination: Microbial (bacteria, fungi, mycoplasma) or chemical (endotoxins) contamination of cell cultures is a common cause of unexpected cell death.[4]

  • Primary Cell Health: Primary cells are generally more sensitive to environmental stressors than cell lines. Their health, passage number, and culture conditions can significantly influence their response to any treatment.[4]

  • Potential Low-Level CD206 Expression: Some primary cell types may express low levels of CD206 or other receptors with some affinity for RP-182, which could lead to an unintended response at high concentrations of the peptide.

Q3: What are the typical effective and cytotoxic concentrations of RP-182?

The effective and cytotoxic concentrations of RP-182 are highly dependent on the expression of its target, CD206, on the cell surface. The provided data is primarily for CD206-high, M2-polarized macrophages.

ParameterCell TypeValueReference
Binding Affinity (Kd) Recombinant Human CD206~8 µM[1]
Recombinant Murine CD206~19 µM[6]
IC50 (Cell Viability) Human M2 Macrophages1.1 µM (48h)
Murine M2 Macrophages3.4 µM (48h)
CD206high M2-like Macrophages17.6 µM (48h)[1]
Effective Concentration M2 Bone Marrow-Derived Macrophages0.1 µM (2-24h)[1]

Q4: How can I be sure the observed cell death is due to apoptosis?

To confirm that the observed cytotoxicity is due to apoptosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Early Apoptotic Cells: Will be Annexin V positive and PI negative.

  • Late Apoptotic/Necrotic Cells: Will be both Annexin V and PI positive.

  • Live Cells: Will be negative for both stains.

A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered when working with RP-182 in primary cell cultures.

IssuePossible Cause(s)Recommended Action(s)
High cytotoxicity in all groups, including vehicle control. Vehicle Toxicity: The concentration of the solvent (e.g., DMSO) is too high for your primary cells.Action: Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell type (typically <0.5%). Always include a vehicle-only control in your experiments.[4][5]
Contamination: Bacterial, fungal, or mycoplasma contamination is present in the culture.Action: Visually inspect cultures for turbidity, color change, or filamentous growth. Perform a mycoplasma test. If contaminated, discard the culture and start with a fresh, sterile stock.
Poor Primary Cell Health: Cells were stressed prior to the experiment (e.g., high passage number, harsh isolation, improper storage).Action: Use low-passage primary cells. Ensure optimal thawing and seeding procedures. Allow cells to recover and adhere properly before starting the experiment.
Inconsistent results between replicate wells or experiments. Uneven Cell Seeding: Inconsistent number of cells plated per well.Action: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting aliquots.
Compound Precipitation: RP-182 is not fully dissolved or is precipitating out of solution in the culture medium.Action: Confirm the solubility of RP-182 in your specific culture medium. Prepare fresh stock solutions and dilute them immediately before use. Visually inspect the medium for any precipitates after adding the compound.
Edge Effects in Microplates: Evaporation from the outer wells of the plate concentrates the compound, leading to higher toxicity.Action: Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity across the plate.[4]
No effect of RP-182 on known CD206-positive cells. Inactive Compound: The RP-182 peptide may have degraded due to improper storage or handling.Action: Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles.
Low CD206 Expression: The target cells may have downregulated CD206 expression due to culture conditions.Action: Verify CD206 expression on your target cells using flow cytometry or immunofluorescence at the time of the experiment. Ensure that the polarization protocol (e.g., with IL-4 for M2 macrophages) is effective.
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effect at the concentrations used.Action: Try a more sensitive assay or a different time point. For example, an LDH assay (measuring membrane integrity) might show changes at different times than an MTT assay (measuring metabolic activity).

Signaling Pathways and Workflows

RP182_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_autocrine Autocrine Signaling RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binds NFkB NF-κB Activation CD206->NFkB Activates TNFa_sec TNFα Secretion NFkB->TNFa_sec Phago Phagocytosis & Reprogramming NFkB->Phago TNFa_ext TNFα TNFa_sec->TNFa_ext Secreted TNFR1 TNFR1 TNFa_ext->TNFR1 Binds Casp8 Caspase 8 Activation TNFR1->Casp8 Apoptosis Apoptosis Casp8->Apoptosis

Caption: RP-182 signaling pathway in CD206+ macrophages.

Cytotoxicity_Workflow cluster_assays Assay Options start Start: Primary Cell Culture seed Seed Cells in Microplate (e.g., 96-well) start->seed prep Prepare RP-182 & Vehicle Stock Solutions treat Treat Cells with RP-182 (Dose-Response) & Controls prep->treat seed->treat incubate Incubate for Desired Time (e.g., 24h, 48h) treat->incubate assay Perform Cytotoxicity Assay incubate->assay MTT MTT Assay (Metabolic Activity) assay->MTT LDH LDH Assay (Membrane Integrity) assay->LDH Annexin Annexin V/PI (Apoptosis) assay->Annexin analysis Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->analysis LDH->analysis Annexin->analysis calc Calculate % Viability or % Cytotoxicity vs. Control analysis->calc end End: Interpret Results calc->end

Caption: General workflow for assessing RP-182 cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells in culture

  • RP-182 peptide

  • Vehicle (e.g., sterile DMSO)

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count primary cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of RP-182 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different RP-182 concentrations. Include wells for "vehicle control" (medium with the same concentration of vehicle as the highest RP-182 dose) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7]

  • Calculation:

    • Corrected Absorbance = Absorbance(570nm) - Absorbance(630nm)

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[6]

  • Cold 1X PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from your culture. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA), then combine them with the supernatant (floating cells).

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[6]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control cells.

    • Live cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Protocol 3: In Vitro Macrophage Phagocytosis Assay

This protocol assesses the ability of macrophages to engulf cancer cells after treatment with RP-182.

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)

  • Target cancer cells

  • Fluorescent dye for labeling cancer cells (e.g., CFSE)

  • RP-182 peptide

  • Complete culture medium

  • 6-well plates or chamber slides

  • Flow cytometer or fluorescence microscope

Procedure:

  • Macrophage Preparation: Culture primary macrophages and polarize them to an M2-like phenotype if required (e.g., using M-CSF and IL-4). Seed the macrophages in a 6-well plate and allow them to adhere.

  • Target Cell Labeling: Label the target cancer cells with a fluorescent dye like CFSE according to the manufacturer's instructions. This will allow for their detection inside the macrophages.

  • Macrophage Treatment: Treat the adhered macrophages with RP-182 (e.g., 0.1 µM) or vehicle control for 2 hours.[2]

  • Co-culture: After treatment, add the CFSE-labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5). Co-culture for 4-6 hours to allow for phagocytosis.[2]

  • Analysis by Microscopy:

    • Gently wash the wells with PBS to remove non-engulfed cancer cells.

    • Fix and permeabilize the cells.

    • You can stain the macrophages with a specific marker (e.g., F4/80 antibody) conjugated to a different fluorophore.

    • Visualize using a fluorescence or confocal microscope. Quantify the phagocytic index (% of macrophages that have engulfed at least one cancer cell).

  • Analysis by Flow Cytometry:

    • Gently scrape and collect all cells.

    • Stain the macrophages with a fluorescently-labeled antibody against a surface marker (e.g., F4/80-APC).

    • Analyze by flow cytometry. The percentage of double-positive cells (e.g., APC+ and CFSE+) represents the macrophages that have phagocytosed cancer cells.

References

Technical Support Center: RP-182 and TNF-alpha Secretion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the synthetic peptide RP-182 who are encountering issues with inducing Tumor Necrosis Factor-alpha (TNF-alpha) secretion.

Troubleshooting Guide: Why is my RP-182 Not Inducing TNF-alpha Secretion?

If you are not observing the expected TNF-alpha secretion after treating your cells with RP-182, please review the following potential causes and solutions.

1. Incorrect Cell Type or Phenotype

  • Question: Are you using the correct target cells for RP-182?

  • Answer: The activity of RP-182 is highly specific to cells expressing high levels of the Mannose Receptor, CD206.[1] This receptor is a hallmark of M2-polarized macrophages. Therefore, using cell lines or primary cells with low or no CD206 expression will result in a lack of response to RP-182.

    • Troubleshooting Steps:

      • Verify Cell Type: Ensure you are using a cell type known to express CD206, such as monocyte-derived macrophages or specific macrophage cell lines.

      • Confirm M2 Polarization: If you are polarizing your macrophages in vitro, it is crucial to confirm the M2 phenotype before RP-182 treatment. This can be done by assessing the expression of M2 markers like CD206, and low expression of M1 markers.

      • Cell Line Selection: Not all macrophage-like cell lines are suitable. For instance, while THP-1 cells can be differentiated into macrophages, their polarization to a distinct M2 phenotype with high CD206 expression is critical for RP-182 activity.

2. Suboptimal M2 Macrophage Polarization

  • Question: Has the M2 polarization of your macrophages been successful?

  • Answer: Incomplete or inefficient polarization will lead to a heterogeneous cell population with insufficient CD206 expression for a robust response to RP-182.

    • Troubleshooting Steps:

      • Review Polarization Protocol: Ensure you are using an established protocol for M2 polarization. Common methods involve the use of cytokines such as IL-4 and IL-13 for an extended period.

      • Marker Analysis: After polarization, and before RP-182 treatment, verify the M2 phenotype by flow cytometry or qPCR for key markers.

      • Resting Step: For cell lines like THP-1, a resting period after PMA-induced differentiation and before M2 polarization is often necessary to achieve a more defined M2-like state.

3. Issues with RP-182 Peptide

  • Question: Is your RP-182 peptide solution prepared and stored correctly?

  • Answer: Peptides are sensitive molecules, and improper handling can lead to loss of activity.

    • Troubleshooting Steps:

      • Proper Solubilization: Follow the manufacturer's instructions for dissolving the lyophilized peptide. Use the recommended solvent and avoid vigorous vortexing which can cause aggregation.

      • Storage: Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles.

      • Peptide Quality: If possible, verify the integrity and concentration of your peptide stock.

4. Inappropriate Experimental Conditions

  • Question: Are the concentration of RP-182 and the incubation time optimized for your experimental setup?

  • Answer: The kinetics of TNF-alpha secretion can vary depending on the cell type and stimulus.

    • Troubleshooting Steps:

      • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of RP-182 for your specific cells. While the Kd for RP-182 binding to CD206 is approximately 8 μM, the optimal concentration for inducing TNF-alpha secretion in a cell-based assay may differ. A starting range of 1-20 µM is recommended.

      • Time-Course Experiment: TNF-alpha secretion is a dynamic process. After stimulation, TNF-alpha levels in the supernatant can peak and then decline. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours post-treatment) to identify the optimal time point for measuring TNF-alpha secretion. For macrophage stimulation, peak TNF-alpha secretion is often observed between 4 and 8 hours.[2][3]

5. Problems with TNF-alpha Detection Assay (ELISA)

  • Question: Is your TNF-alpha detection method functioning correctly?

  • Answer: A faulty detection assay can lead to false-negative results.

    • Troubleshooting Steps:

      • Positive Control: Always include a positive control in your experiment to ensure that your cells are capable of secreting TNF-alpha and that your detection assay is working. A common positive control for inducing TNF-alpha in macrophages is Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

      • ELISA Troubleshooting: If the positive control also fails to show a signal, troubleshoot your ELISA procedure. This could include checking the expiration dates of reagents, ensuring proper antibody concentrations and incubation times, and verifying the functionality of the substrate and plate reader.

      • Sample Handling: Ensure that cell culture supernatants are collected and stored properly (e.g., centrifuged to remove cellular debris and stored at -80°C) to prevent cytokine degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RP-182?

A1: RP-182 is a synthetic peptide that selectively binds to the CD206 receptor on M2-like macrophages. This binding induces a conformational change in the receptor, which activates the NF-κB signaling pathway. Activation of NF-κB leads to the transcription and subsequent secretion of pro-inflammatory cytokines, including TNF-alpha.

Q2: Which cell lines are suitable for RP-182 experiments?

A2: Cell lines that can be differentiated and polarized to an M2 phenotype with high CD206 expression are suitable. The human monocytic cell line THP-1 is commonly used. It is essential to differentiate them into macrophages (e.g., using PMA) and then polarize them to an M2 phenotype (e.g., using IL-4 and IL-13) before treatment with RP-182. Primary human or murine monocyte-derived macrophages are also excellent model systems.

Q3: What is the expected timeline for TNF-alpha secretion after RP-182 treatment?

A3: While the exact timeline can vary, TNF-alpha secretion is a relatively rapid event following macrophage activation. Based on studies with other stimuli like LPS, you can expect to detect TNF-alpha in the supernatant as early as 2 hours, with levels typically peaking between 4 to 8 hours post-stimulation.[2][3] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.

Q4: What are the key markers to confirm M2 macrophage polarization?

A4: The most critical marker for RP-182 experiments is high surface expression of CD206 (Mannose Receptor). Other common M2 markers include CD163 and Arginase-1. Conversely, the expression of M1 markers such as CD86 and iNOS should be low.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
RP-182 Concentration 1 - 20 µMA dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Incubation Time 2 - 24 hoursA time-course experiment is crucial. Peak TNF-alpha secretion is often observed between 4 and 8 hours.
LPS (Positive Control) 10 - 100 ng/mLUse as a positive control to confirm the ability of your cells to secrete TNF-alpha and the validity of your detection assay.

Experimental Protocols

Protocol 1: M2 Polarization of THP-1 Cells

  • Cell Seeding: Seed THP-1 monocytes at a density of 2.5 x 10^5 cells/mL in a suitable culture vessel.

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 48-72 hours to allow the cells to differentiate into M0 macrophages.

  • Resting Phase: Gently remove the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours.

  • M2 Polarization: Replace the medium with fresh medium containing M2 polarizing cytokines, typically IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

  • Incubation: Incubate the cells for an additional 48-72 hours to allow for M2 polarization.

  • Verification (Optional but Recommended): Before proceeding with the RP-182 treatment, you can verify the M2 phenotype by assessing the expression of CD206 via flow cytometry or qPCR.

Protocol 2: RP-182 Treatment and TNF-alpha Measurement

  • Cell Preparation: Use M2-polarized macrophages (from Protocol 1 or other methods). Ensure the cells are healthy and adherent.

  • RP-182 Treatment: Prepare a stock solution of RP-182 in a suitable solvent as per the manufacturer's instructions. Dilute the RP-182 to the desired final concentrations in fresh cell culture medium.

  • Stimulation: Remove the polarization medium from the cells and replace it with the RP-182-containing medium. Include a vehicle control (medium with the same concentration of the peptide solvent) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, and 12 hours).

  • Supernatant Collection: At each time point, carefully collect the cell culture supernatant.

  • Sample Preparation: Centrifuge the collected supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

  • Storage: Store the clarified supernatant at -80°C until you are ready to perform the TNF-alpha measurement.

  • TNF-alpha ELISA: Quantify the concentration of TNF-alpha in the supernatants using a commercially available human or murine TNF-alpha ELISA kit, following the manufacturer's protocol.

Visualizations

RP182_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion RP182 RP-182 Peptide CD206 CD206 Receptor RP182->CD206 Binding IKK IKK CD206->IKK Activation NFkB_complex IκB-NF-κB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active IκB Degradation & NF-κB Release DNA DNA NFkB_active->DNA Nuclear Translocation & DNA Binding IKK->NFkB_complex Phosphorylation of IκB TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation TNFa_secreted Secreted TNF-α TNFa_protein->TNFa_secreted Secretion

Caption: Signaling pathway of RP-182-induced TNF-alpha secretion.

Troubleshooting_Workflow cluster_verification Initial Checks cluster_troubleshooting Troubleshooting Paths start No TNF-α Secretion with RP-182 check_positive_control Is the positive control (LPS) working? start->check_positive_control check_cell_phenotype Are cells M2 polarized (CD206 high)? check_positive_control->check_cell_phenotype Yes troubleshoot_elisa Troubleshoot ELISA procedure check_positive_control->troubleshoot_elisa No troubleshoot_polarization Review M2 polarization protocol Verify M2 markers check_cell_phenotype->troubleshoot_polarization No check_rp182_conditions Optimize RP-182 concentration and incubation time check_cell_phenotype->check_rp182_conditions Yes end_success Successful TNF-α Induction troubleshoot_elisa->end_success troubleshoot_polarization->end_success check_peptide_quality Check RP-182 peptide (solubilization, storage) check_rp182_conditions->check_peptide_quality check_peptide_quality->end_success

Caption: Troubleshooting workflow for lack of RP-182-induced TNF-alpha secretion.

References

RP-182 Technical Support Center: Enhancing Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on techniques to enhance the stability of the RP-182 peptide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting lyophilized RP-182?

For initial reconstitution of lyophilized RP-182, it is recommended to use sterile, purified water.[1] The presence of multiple basic residues, lysine (K) and arginine (R), in the RP-182 sequence (KFRKAFKRFF) generally confers good aqueous solubility.[2] For highly hydrophobic peptides, a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) may be necessary before the addition of water.[2]

Q2: What are the best practices for storing RP-182 stock solutions?

Lyophilized RP-182 peptide should be stored at or below -20°C.[3] Once reconstituted, it is crucial to minimize degradation. For short-term storage (days to a week), aliquots of the stock solution can be stored at 4°C. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: Which buffers are most suitable for experiments involving RP-182?

The choice of buffer can significantly impact the stability of RP-182. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for cell-based assays involving RP-182.[4][5] For biophysical assays such as microscale thermophoresis, a PBS buffer with 0.05% Tween-20 has been used.[1][4] Given that deamidation is a common degradation pathway for peptides, it's noteworthy that Tris buffers are known to catalyze deamidation to a lesser extent than phosphate buffers.[6] Although RP-182 does not contain asparagine or glutamine, which are prone to deamidation, the general principle of choosing buffers that minimize potential side reactions is a good practice.[6][7]

Q4: What are the primary degradation pathways for RP-182 in solution?

As a linear peptide, RP-182 is susceptible to several degradation pathways:

  • Enzymatic Degradation: The most significant cause of RP-182 instability, particularly in biological systems, is cleavage by proteases and peptidases. This leads to a very short plasma half-life of less than 10 minutes.[8][9]

  • Hydrolysis: The peptide bonds in RP-182 can be hydrolyzed, a reaction that can be influenced by pH and temperature.[2] The rate of hydrolysis can be affected by the presence of adjacent amino acid residues.

  • Oxidation: The amino acid residues within RP-182, particularly phenylalanine (F) and lysine (K), can be susceptible to oxidation, especially in the presence of reactive oxygen species.[10][11]

Q5: Are there more stable analogs of RP-182 available?

Yes, due to the inherent instability of the linear RP-182 peptide, researchers have developed more stable analogs. Strategies to improve stability include:

  • Fatty Acid Derivatization: The addition of a fatty acid moiety can improve the peptide's stability and affinity for its target.[8][9]

  • Cyclization: Head-to-tail cyclization of the peptide can increase its resistance to exopeptidases.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with RP-182 in solution.

Problem Possible Cause Troubleshooting Steps
Poor Solubility The peptide has a high concentration of hydrophobic residues in addition to the basic ones. The peptide has aggregated upon reconstitution.Use a small amount of a co-solvent like ACN or DMSO to initially dissolve the peptide before adding the aqueous buffer. Try gentle sonication to break up small aggregates. Prepare a fresh solution at a lower concentration.
Loss of Activity in Cell-Based Assays The peptide has degraded in the culture medium. The peptide has adsorbed to the surface of the culture vessel.Prepare fresh dilutions of the RP-182 stock solution immediately before each experiment. Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in your assay buffer to reduce non-specific binding.
Inconsistent Results Between Experiments The stock solution has degraded over time. Inconsistent freeze-thaw cycles of the stock solution.Aliquot the stock solution upon initial reconstitution to minimize freeze-thaw cycles. Perform a stability study of your stock solution under your specific storage conditions using a stability-indicating analytical method like RP-HPLC.
Precipitate Formation in Solution The peptide concentration is too high for the chosen buffer. The pH of the solution is close to the isoelectric point of the peptide. The buffer components are interacting with the peptide.Try dissolving the peptide at a lower concentration. Adjust the pH of the buffer. Screen different buffer systems.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized RP-182

  • Bring the vial of lyophilized RP-182 to room temperature before opening.

  • Add the calculated volume of sterile, purified water to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • For long-term storage, aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Stability Assessment of RP-182 in Solution using RP-HPLC

This protocol outlines a general method to assess the stability of RP-182 under specific experimental conditions.

  • Method Development: Develop a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the intact RP-182 from potential degradation products.[2]

  • Sample Preparation: Prepare a solution of RP-182 at the desired concentration in the buffer system to be tested (e.g., PBS, pH 7.4).

  • Time Points: Aliquot the solution and store it under the conditions you wish to evaluate (e.g., 4°C, 25°C, 37°C).

  • Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), inject an aliquot onto the RP-HPLC system.

  • Data Evaluation: Monitor the peak area of the intact RP-182 peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

RP182_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solubility Solubility Issues cluster_activity Activity Loss cluster_inconsistency Inconsistent Results cluster_precipitate Precipitation start Experimental Issue with RP-182 problem Identify the specific problem: - Poor Solubility - Loss of Activity - Inconsistent Results - Precipitate Formation start->problem solubility_cause Possible Causes: - High Hydrophobicity - Aggregation problem->solubility_cause Poor Solubility activity_cause Possible Causes: - Degradation in Media - Adsorption to Vessel problem->activity_cause Loss of Activity inconsistency_cause Possible Causes: - Stock Degradation - Freeze-Thaw Cycles problem->inconsistency_cause Inconsistent Results precipitate_cause Possible Causes: - High Concentration - pH near pI - Buffer Interaction problem->precipitate_cause Precipitate Formation solubility_solution Solutions: - Use Co-solvent (ACN/DMSO) - Gentle Sonication - Lower Concentration solubility_cause->solubility_solution activity_solution Solutions: - Use Fresh Dilutions - Add Tween-20 activity_cause->activity_solution inconsistency_solution Solutions: - Aliquot Stock - Perform Stability Study (RP-HPLC) inconsistency_cause->inconsistency_solution precipitate_solution Solutions: - Lower Concentration - Adjust pH - Screen Buffers precipitate_cause->precipitate_solution

Caption: Troubleshooting workflow for common issues with RP-182 in solution.

RP182_Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome reconstitute Reconstitute Lyophilized RP-182 prepare_solution Prepare RP-182 Solution in Test Buffer reconstitute->prepare_solution aliquot Aliquot Solution for Different Time Points & Conditions prepare_solution->aliquot incubate Incubate Aliquots under Desired Conditions (T, pH) aliquot->incubate rphplc Analyze Aliquots at Predetermined Time Points using RP-HPLC incubate->rphplc data_analysis Evaluate Peak Area of Intact RP-182 and Appearance of Degradants rphplc->data_analysis outcome Determine Stability Profile of RP-182 under Test Conditions data_analysis->outcome

Caption: Workflow for assessing the stability of RP-182 in solution.

RP182_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products rp182 Intact RP-182 (KFRKAFKRFF) enzymatic Enzymatic Degradation (Proteases/Peptidases) rp182->enzymatic hydrolysis Hydrolysis (Cleavage of Peptide Bonds) rp182->hydrolysis oxidation Oxidation (Modification of Phe, Lys) rp182->oxidation fragments Peptide Fragments enzymatic->fragments hydrolysis->fragments modified_peptides Oxidized Peptide Species oxidation->modified_peptides

Caption: Potential degradation pathways for RP-182 in solution.

References

Validation & Comparative

Validating RP-182 Binding Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the binding specificity of the synthetic peptide RP-182 to its target, the C-type lectin CD206 (Mannose Receptor), in comparison to other lectins. While direct comparative binding data of RP-182 against a broad panel of lectins is not extensively published, this document outlines the necessary experimental approaches and provides the known binding characteristics of RP-182 to CD206.

RP-182 is a synthetic immunomodulatory peptide that has shown promise in reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This action is mediated through its binding to CD206, a key surface receptor on M2-like macrophages. Understanding the specificity of this interaction is crucial for its development as a targeted therapeutic.

RP-182 and CD206 Interaction

RP-182 is a 10-mer peptide that selectively induces a conformational change in CD206 upon binding. This activation triggers downstream signaling pathways, including NF-κB, leading to phagocytosis and apoptosis in CD206-high TAMs.

Known Binding Affinities

Published data on the binding affinity of RP-182 and a control peptide (RP-426) to CD206, as determined by microscale thermophoresis (MST), are summarized below.

MoleculeTargetDissociation Constant (Kd)
RP-182 Human CD206~8 µM[1]
RP-182 Murine CD206~19 µM[1]
RP-426 (Control Peptide) Human CD206~85 µM[1]

Validating Binding Specificity Against Other Lectins

To ensure that the biological effects of RP-182 are primarily mediated through CD206, it is essential to evaluate its binding to a panel of other lectins with diverse carbohydrate specificities. The following sections provide detailed protocols for conducting such a validation study.

Proposed Lectin Panel for Specificity Testing

A selection of lectins with well-characterized carbohydrate-binding profiles is recommended for assessing the cross-reactivity of RP-182.

LectinAbbreviationPrimary Carbohydrate Specificity
Concanavalin ACon Aα-D-mannosyl and α-D-glucosyl residues[2]
Wheat Germ AgglutininWGAN-acetyl-d-glucosamine and sialic acid
Sambucus nigra AgglutininSNANeu5Ac(α2-6)Gal/GalNAc sequences[3][4]
Experimental Workflow for Specificity Validation

The following diagram illustrates a typical workflow for assessing the binding specificity of RP-182.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis RP182 Synthesize and Purify Biotinylated RP-182 Immobilize Immobilize Lectins on Assay Plate/Sensor Chip RP182->Immobilize Lectins Procure and Validate Lectin Panel (CD206, ConA, WGA, SNA) Lectins->Immobilize Block Block Non-specific Binding Sites Immobilize->Block Bind Incubate with Biotinylated RP-182 Block->Bind Detect Detect Bound RP-182 (e.g., Streptavidin-HRP) Bind->Detect Quantify Quantify Binding Signal Detect->Quantify Compare Compare Binding of RP-182 to CD206 vs. Other Lectins Quantify->Compare Conclude Determine Specificity Profile Compare->Conclude

Experimental workflow for RP-182 binding specificity validation.

Experimental Protocols

Detailed methodologies for two common binding assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a direct ELISA to measure the binding of biotinylated RP-182 to immobilized lectins.

Materials:

  • 96-well microtiter plates

  • Recombinant human CD206 and other lectins (Con A, WGA, SNA)

  • Biotinylated RP-182

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of each lectin (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Binding: Add 100 µL of biotinylated RP-182 (at various concentrations) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human CD206 and other lectins

  • RP-182 peptide

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the lectins onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of RP-182 over the immobilized lectin surfaces and a reference surface.

  • Data Collection: Monitor the change in the SPR signal (response units) in real-time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Logical Framework for Specificity Assessment

The following diagram illustrates the expected outcome of a successful specificity validation, where RP-182 demonstrates high affinity for CD206 and minimal or no binding to other lectins.

G cluster_targets Lectin Panel RP182 RP-182 CD206 CD206 (Target) RP182->CD206 High Affinity (Low Kd) ConA Concanavalin A (Mannose-binding) RP182->ConA Low/No Affinity (High Kd) WGA Wheat Germ Agglutinin (GlcNAc/Sialic Acid-binding) RP182->WGA Low/No Affinity (High Kd) SNA Sambucus nigra Agglutinin (Sialic Acid-binding) RP182->SNA Low/No Affinity (High Kd)

Idealized binding specificity profile of RP-182.

Data Interpretation and Conclusion

By performing the experiments outlined above, researchers can generate quantitative data to populate a comparison table similar to the one below. A significant difference (e.g., >10-fold) in the Kd value for CD206 compared to other lectins would provide strong evidence for the binding specificity of RP-182.

Hypothetical Binding Specificity Data for RP-182

LectinPrimary LigandPredicted RP-182 Binding Affinity (Kd)
CD206Mannose, Fucose, GlcNAcHigh (~8 µM)
Concanavalin AMannose, GlucoseLow / Undetectable
Wheat Germ AgglutininGlcNAc, Sialic AcidLow / Undetectable
Sambucus nigra AgglutininSialic AcidLow / Undetectable

References

A Head-to-Head Battle for Macrophage Supremacy: RP-182 vs. CSF1R Inhibitors in TAM Depletion

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the intricate tumor microenvironment (TME), tumor-associated macrophages (TAMs) have emerged as critical players, often orchestrating an immunosuppressive landscape that fosters tumor growth and metastasis. Consequently, therapeutic strategies aimed at depleting or reprogramming these pro-tumoral macrophages are at the forefront of cancer immunotherapy research. This guide provides a comprehensive comparison of two prominent approaches: the novel peptide agent RP-182 and the established class of colony-stimulating factor 1 receptor (CSF1R) inhibitors.

Executive Summary

This guide delves into the distinct mechanisms of action, comparative efficacy, and experimental validation of RP-182 and CSF1R inhibitors for the depletion and reprogramming of TAMs. While both strategies aim to neutralize the pro-tumoral influence of TAMs, they employ fundamentally different approaches. CSF1R inhibitors broadly target the survival and proliferation of macrophages dependent on the CSF1/CSF1R signaling axis. In contrast, RP-182 offers a more targeted approach, selectively inducing apoptosis and reprogramming in M2-like TAMs that express the mannose receptor (CD206). This guide presents available preclinical data in a structured format to aid researchers in making informed decisions for future studies and therapeutic development.

Mechanism of Action: A Tale of Two Strategies

CSF1R Inhibitors: A Broad-SPECTRUM Approach

CSF1R inhibitors, which include small molecules and monoclonal antibodies, function by blocking the signaling pathway essential for the survival, proliferation, and differentiation of most TAMs.[1][2] By binding to the CSF1 receptor, these inhibitors prevent the downstream activation of pro-survival pathways like PI3K/Akt and ERK, leading to a broad depletion of the TAM population within the TME.[1][2]

RP-182: A Targeted Strike on M2-like TAMs

RP-182 is a synthetic peptide that selectively binds to the CD206 receptor, a hallmark of immunosuppressive M2-like macrophages.[3][4] This binding event triggers a conformational change in CD206, initiating a dual mechanism of action:

  • Apoptosis: RP-182 induces programmed cell death specifically in CD206-high TAMs.[3]

  • Reprogramming: It simultaneously reprograms surviving M2-like TAMs into a pro-inflammatory, anti-tumoral M1-like phenotype.[3][4][5] This reprogramming is mediated, in part, through the activation of NF-κB signaling.[3][6]

Comparative Efficacy: Quantitative Insights from Preclinical Studies

While direct head-to-head studies are limited, preclinical data from various cancer models provide valuable insights into the efficacy of each approach in depleting and modulating TAM populations.

Table 1: Quantitative Comparison of TAM Depletion and Reprogramming

ParameterRP-182CSF1R Inhibitors (e.g., Pexidartinib, BLZ945)Key Findings & Citations
Target TAM Population CD206+ M2-like TAMsCSF1R-dependent TAMs (broadly includes M1 and M2 subsets)RP-182 offers selectivity for M2-like TAMs, while CSF1R inhibitors have a broader effect.[1][2][3]
TAM Depletion Efficacy Reduction of M2-like TAM fraction from 10.3% to 4.61% (in KP16 murine pancreatic cancer model)Significant reduction in total TAMs (e.g., IBA1+ cells) in various models.[7][8] However, efficacy can be tumor model-dependent.[2]Both demonstrate effective TAM depletion, with RP-182's effect being specific to the M2 subset.
M1/M2 Reprogramming Induces a shift from M2 to M1 phenotype, increasing the M1/M2 ratio.[3][4]Can lead to a relative increase in the M1/M2 ratio by depleting M2-like TAMs.[1][9] Some inhibitors show preferential effects on M2 viability.[1][10]Both approaches can alter the M1/M2 balance in favor of an anti-tumor response.
Anti-Tumor Efficacy Suppressed tumor growth and extended survival in syngeneic and autochthonous murine cancer models.[3][4]Delays tumor growth in some models, but minimal anti-tumor efficacy observed in others despite robust TAM depletion.[2][8]The translation of TAM depletion to anti-tumor efficacy appears more consistent with RP-182 in the studied models, while being more variable for CSF1R inhibitors.
Resistance Mechanisms Not yet extensively studied.Compensatory survival signals (e.g., GM-CSF) can lead to resistance.[11]A potential advantage of RP-182's dual mechanism may be a lower propensity for resistance.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.

RP182_Signaling_Pathway RP-182 Signaling Pathway RP182 RP-182 CD206 CD206 Receptor (on M2-like TAM) RP182->CD206 Binds to Conformational_Change Conformational Change CD206->Conformational_Change Induces RAC1_CDC42 RAC1/CDC42 Activation Conformational_Change->RAC1_CDC42 NFkB_Activation NF-κB Activation RAC1_CDC42->NFkB_Activation Phagocytosis Increased Phagocytosis RAC1_CDC42->Phagocytosis M1_Reprogramming M1-like Reprogramming NFkB_Activation->M1_Reprogramming TNFa_Secretion TNF-α Secretion NFkB_Activation->TNFa_Secretion Apoptosis Apoptosis Caspase8_Activation Caspase-8 Activation TNFa_Secretion->Caspase8_Activation Autocrine signaling Caspase8_Activation->Apoptosis CSF1R_Inhibitor_Signaling_Pathway CSF1R Inhibitor Signaling Pathway CSF1_IL34 CSF-1 / IL-34 CSF1R CSF1R CSF1_IL34->CSF1R Binds & Activates PI3K_Akt PI3K/Akt Pathway CSF1R->PI3K_Akt ERK ERK Pathway CSF1R->ERK CSF1R_Inhibitor CSF1R Inhibitor CSF1R_Inhibitor->CSF1R Blocks Survival_Proliferation TAM Survival & Proliferation PI3K_Akt->Survival_Proliferation ERK->Survival_Proliferation TAM_Depletion TAM Depletion Survival_Proliferation->TAM_Depletion Inhibition leads to Experimental_Workflow Experimental Workflow for In Vivo TAM Depletion Study Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (Vehicle, RP-182, CSF1R Inhibitor) Tumor_Growth->Treatment_Initiation Tumor_Monitoring Monitor Tumor Volume & Animal Health Treatment_Initiation->Tumor_Monitoring Endpoint Endpoint Analysis Tumor_Monitoring->Endpoint Tumor_Excise Tumor Excision Endpoint->Tumor_Excise Flow_Cytometry Flow Cytometry for TAM Subsets (CD45, CD11b, F4/80, CD86, CD206) Tumor_Excise->Flow_Cytometry IHC Immunohistochemistry (e.g., CD206, F4/80) Tumor_Excise->IHC

References

A Comparative Guide to Macrophage Activation: RP-182 versus CpG Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct macrophage-activating agents: the synthetic peptide RP-182 and CpG oligonucleotides (ODNs). By examining their mechanisms of action, downstream signaling, and functional outcomes, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research and therapeutic development needs.

Introduction to Macrophage Activation

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. They can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 and the anti-inflammatory M2 states, in response to microenvironmental cues. Modulating macrophage phenotype is a promising strategy for various therapeutic areas, including oncology, infectious diseases, and autoimmune disorders. This guide focuses on two agents that promote a pro-inflammatory M1-like phenotype through distinct receptor systems.

Overview of RP-182 and CpG Oligonucleotides

RP-182 is a synthetic 10-amino-acid peptide that selectively targets the mannose receptor (CD206), a C-type lectin receptor highly expressed on M2-like macrophages.[1][2] By engaging CD206, RP-182 triggers a signaling cascade that reprograms these immunosuppressive macrophages into a pro-inflammatory, anti-tumoral M1-like state.[1][2]

CpG oligonucleotides (ODNs) are short synthetic single-stranded DNA molecules containing unmethylated cytosine-phosphate-guanine (CpG) motifs.[3][4] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[3] Activation of TLR9 by CpG ODNs initiates a potent innate immune response, leading to the activation of various immune cells, including macrophages, and the production of pro-inflammatory cytokines.[3][5]

Comparative Data on Macrophage Activation

The following tables summarize the quantitative data on the effects of RP-182 and CpG oligonucleotides on macrophage activation. It is important to note that the experimental conditions, such as cell type, concentration, and incubation time, may vary between studies, making direct comparisons challenging.

Table 1: Cytokine Production by Activated Macrophages

ActivatorMacrophage TypeConcentrationIncubation TimeCytokineConcentration (pg/mL)Reference
RP-182 Murine M2 BMDMsNot Specified24 hoursTNF-αIncreased (exact value not provided)[6]
Murine M2 BMDMsNot Specified24 hoursIL-12Increased (exact value not provided)[6]
Murine M2 BMDMsNot Specified24 hoursIL-1βIncreased (exact value not provided)[6]
CpG ODN 1826 RAW 264.71 µM16 hoursTNF-α~2500[7]
RAW 264.71 µM16 hoursIL-1β~150[7]
RAW 264.71 µg/mL24 hoursTNF-αActivity measured by cytotoxicity assay[3]
J774 cells10 µg/mL24 hoursIL-6~1200[8]
J774 cells10 µg/mL24 hoursIL-12~800[8]
J774 cells10 µg/mL24 hoursTNF-α~400[8]

Table 2: Induction of Pro-inflammatory Markers and Functions

ActivatorMacrophage TypeConcentrationOutcomeQuantitative MeasurementReference
RP-182 Murine M2 BMDMsNot SpecifiedReprogramming to M1 (CD86+)10.6% CD86+CD206- cells after 24h[6]
Murine M2 BMDMs0.1 µmol/LCancer Cell PhagocytosisIncreased phagocytic index[9]
Murine M2 BMDMs0.01-100 µmol/LCytotoxicity (Cell Viability)IC50 of ~15 µM[9][10]
CpG ODN 1826 RAW 264.71 µg/mLNitric Oxide (NO) ProductionPlateau production at 1 µg/mL[3]
RAW 264.7Not SpecifiedPhagocytosis of S. aureusSignificantly amplified[11]
RAW 264.71.5 µg/mLUpregulation of MHC-II, CD40, CD86Significant increase in expression[1]

Signaling Pathways

The signaling pathways activated by RP-182 and CpG oligonucleotides are distinct, reflecting their different receptor targets.

RP-182 Signaling Pathway

RP-182 binding to CD206 on M2-like macrophages induces a conformational change in the receptor, leading to the activation of downstream signaling pathways, including NF-κB and RAC1/CDC42.[9][12] This ultimately results in the reprogramming of macrophages to an M1-like phenotype, characterized by the production of pro-inflammatory cytokines and enhanced phagocytosis.[9][11]

RP182_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP182 RP-182 CD206 CD206 Receptor RP182->CD206 RAC1_CDC42 RAC1/CDC42 CD206->RAC1_CDC42 Activates NFkB NF-κB RAC1_CDC42->NFkB Phagocytosis Phagocytosis RAC1_CDC42->Phagocytosis Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Apoptosis Apoptosis Autophagy Autophagy Gene_Expression->Apoptosis Gene_Expression->Autophagy

Caption: RP-182 signaling pathway in M2 macrophages.
CpG Oligonucleotide Signaling Pathway

CpG ODNs are internalized into endosomes where they bind to TLR9.[3] This interaction recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB.[13][14] Activated NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and other effector molecules.[5][13]

CpG_Signaling cluster_nucleus Nucleus CpG CpG ODN TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR9->MyD88 Recruits IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to

Caption: CpG ODN signaling pathway in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Macrophage Polarization and Activation with RP-182

Objective: To polarize bone marrow-derived macrophages (BMDMs) to an M2 phenotype and then treat with RP-182 to assess reprogramming.

Materials:

  • Bone marrow cells from mice

  • DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Recombinant murine M-CSF (20 ng/mL)

  • Recombinant murine IL-4 (20 ng/mL)

  • RP-182 peptide

  • 6-well tissue culture plates

  • Flow cytometry antibodies (e.g., anti-CD11b, -F4/80, -CD86, -CD206)

Protocol:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

  • To polarize towards an M2 phenotype, treat the BMDMs with 20 ng/mL IL-4 for 24-48 hours.

  • After M2 polarization, treat the cells with the desired concentration of RP-182 (e.g., 10 µM) for the desired time (e.g., 24 hours).

  • Harvest the cells and stain with fluorescently labeled antibodies against macrophage and polarization markers for analysis by flow cytometry.

Macrophage Activation with CpG ODN and Cytokine Measurement

Objective: To activate RAW 264.7 macrophages with CpG ODN and measure the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • CpG ODN 1826

  • 24-well tissue culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Seed RAW 264.7 cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing the desired concentration of CpG ODN 1826 (e.g., 1 µg/mL).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Phagocytosis Assay

Objective: To assess the effect of RP-182 or CpG ODN on the phagocytic capacity of macrophages.

Phagocytosis_Workflow A 1. Label target cells (e.g., cancer cells or beads) with a fluorescent dye (e.g., CFSE). C 3. Co-culture treated macrophages with labeled target cells. A->C B 2. Treat macrophages (e.g., M2 BMDMs or RAW 264.7) with RP-182 or CpG ODN. B->C D 4. Incubate to allow phagocytosis. C->D E 5. Wash to remove non-engulfed cells. D->E F 6. Analyze phagocytosis by flow cytometry or fluorescence microscopy. E->F

Caption: General workflow for a phagocytosis assay.

Protocol:

  • Label target particles (e.g., fluorescently labeled beads or cancer cells) according to the manufacturer's protocol.

  • Plate macrophages in a multi-well plate and treat with either RP-182 or CpG ODN for a predetermined time.

  • Add the labeled target particles to the macrophage culture at a specific ratio.

  • Incubate for a period to allow for phagocytosis (e.g., 2-4 hours).

  • Gently wash the cells to remove any non-phagocytosed particles.

  • Quantify the uptake of fluorescent particles by the macrophages using flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of macrophages that have engulfed at least one particle.[9]

NF-κB Activation Assay (Western Blot)

Objective: To determine the activation of the NF-κB pathway by assessing the degradation of IκBα or the phosphorylation of NF-κB p65.

Protocol:

  • Treat macrophages with RP-182 or CpG ODN for various time points.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against IκBα, phospho-NF-κB p65, and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using a chemiluminescence detection system. A decrease in the IκBα band or an increase in the phospho-p65 band indicates NF-κB activation.[3]

Conclusion

Both RP-182 and CpG oligonucleotides are potent activators of macrophages, driving them towards a pro-inflammatory M1-like phenotype. However, they achieve this through distinct mechanisms of action. RP-182 offers a targeted approach by specifically reprogramming M2-like macrophages via the CD206 receptor, which may be advantageous in therapeutic contexts where selective modulation of immunosuppressive macrophage populations is desired, such as in the tumor microenvironment. CpG oligonucleotides, on the other hand, provide a broader activation of the innate immune system through TLR9, potently stimulating a wide range of immune cells.

The choice between RP-182 and CpG oligonucleotides will depend on the specific research question or therapeutic goal. For studies focused on the biology of M2 macrophage reprogramming, RP-182 is a highly specific tool. For applications requiring a broad and potent adjuvant effect to stimulate a robust innate immune response, CpG oligonucleotides are a well-established option. This guide provides the foundational information to aid in this selection process and to design experiments to further explore the immunomodulatory properties of these fascinating molecules.

References

Assessing the Synergistic Effects of RP-182 and Anti-PD-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RP-182 and anti-PD-1 therapy, both as monotherapies and in a synergistic combination. While direct quantitative preclinical or clinical data for the combination of RP-182 and anti-PD-1 therapy is not yet extensively published, this guide is built upon the well-established mechanisms of each agent and strong preclinical evidence suggesting a potent synergistic anti-tumor effect. Preclinical studies in murine cancer models have indicated that RP-182 is an effective combination partner with immune checkpoint therapy, providing a strong rationale for the investigation of this therapeutic approach.

Overview of Therapeutic Mechanisms

RP-182 and anti-PD-1 therapies represent two distinct and complementary approaches to cancer immunotherapy. RP-182 targets the innate immune system by reprogramming tumor-associated macrophages (TAMs), while anti-PD-1 therapy enhances the adaptive immune response by reinvigorating cytotoxic T-lymphocytes (T-cells).

RP-182: Reprogramming the Tumor Microenvironment

RP-182 is a synthetic peptide that targets the CD206 mannose receptor, which is highly expressed on immunosuppressive M2-like TAMs. These M2-like macrophages typically contribute to a tumor-permissive microenvironment. By binding to CD206, RP-182 induces a conformational change in the receptor, initiating a signaling cascade that reprograms these M2-like TAMs into a pro-inflammatory, anti-tumor M1-like phenotype. This reprogramming is characterized by increased phagocytosis, the secretion of pro-inflammatory cytokines, and enhanced antigen presentation, thereby converting an immunosuppressive tumor microenvironment into one that is primed for an effective anti-tumor immune response.

Anti-PD-1 Therapy: Releasing the Brakes on T-Cells

Anti-PD-1 therapy is a form of immune checkpoint blockade. The Programmed Death-1 (PD-1) receptor is expressed on the surface of activated T-cells and acts as an inhibitory "checkpoint" to temper the immune response. Many cancer cells exploit this mechanism by expressing the PD-1 ligand (PD-L1), which binds to PD-1 on T-cells, leading to T-cell exhaustion and allowing the tumor to evade immune destruction. Anti-PD-1 antibodies block this interaction, effectively "releasing the brakes" on the T-cells and restoring their ability to recognize and eliminate cancer cells.

Comparative Performance and Supporting Data

The following tables summarize the known effects of each monotherapy and the hypothesized synergistic effects of the combination therapy based on their mechanisms of action.

Table 1: Comparison of Monotherapy and Combination Therapy Effects
FeatureRP-182 MonotherapyAnti-PD-1 MonotherapyRP-182 + Anti-PD-1 Combination (Hypothesized Synergy)
Primary Target CD206 on M2-like Tumor-Associated Macrophages (TAMs)PD-1 on activated T-cellsDual targeting of M2-like TAMs and T-cells
Mechanism of Action Reprograms M2-like TAMs to a pro-inflammatory M1-like phenotypeBlocks the PD-1/PD-L1 inhibitory axisReprograms the tumor microenvironment to be more immunogenic and simultaneously reinvigorates T-cell-mediated killing of tumor cells
Effect on Tumor Microenvironment - Decreases M2-like TAMs- Increases M1-like TAMs- Increases pro-inflammatory cytokines (e.g., TNF-α, IL-12)- Enhances antigen presentation- Increases infiltration and activation of CD8+ T-cells- Increases IFN-γ secretion by T-cells- Significant increase in M1/M2 TAM ratio- Enhanced pro-inflammatory cytokine milieu- Increased T-cell infiltration and activation- Overcoming resistance to anti-PD-1 therapy
Expected Anti-Tumor Effect - Inhibition of tumor growth- Increased cancer cell phagocytosis- Inhibition of tumor growth- Durable anti-tumor responses in a subset of patients- Potent and sustained tumor regression- Increased overall survival- Potential for complete responses in a broader patient population

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the distinct and synergistic signaling pathways of RP-182 and anti-PD-1 therapy.

RP182_Pathway

AntiPD1_Pathway cluster_TumorCell Tumor Cell PDL1 PD-L1 PD1 PD1 PDL1->PD1 Inhibits TCR Signaling AntiPD1 AntiPD1 AntiPD1->PD1 Blocks TCR TCR Activation Activation TCR->Activation Tumor_Cell_Killing Tumor_Cell_Killing Activation->Tumor_Cell_Killing

Synergistic_Pathway

Experimental Workflow

The following diagram outlines a representative experimental workflow for assessing the synergistic effects of RP-182 and anti-PD-1 therapy in a preclinical setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Syngeneic Mouse Model) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 RP-182 Monotherapy Randomization->Group2 Group3 Anti-PD-1 Monotherapy Randomization->Group3 Group4 RP-182 + Anti-PD-1 Combination Therapy Randomization->Group4 Tumor_Monitoring Monitor Tumor Growth and Survival Group1->Tumor_Monitoring Group2->Tumor_Monitoring Group3->Tumor_Monitoring Group4->Tumor_Monitoring Immune_Profiling Immune Profiling of Tumors and Spleens (Flow Cytometry) Tumor_Monitoring->Immune_Profiling Cytokine_Analysis Cytokine Analysis (ELISA, Multiplex) Immune_Profiling->Cytokine_Analysis Data_Comparison Compare Efficacy and Immunological Changes Cytokine_Analysis->Data_Comparison

Detailed Experimental Protocols

The following are representative protocols for key experiments to assess the synergistic effects of RP-182 and anti-PD-1 therapy.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice with B16-F10 melanoma or BALB/c mice with CT26 colon carcinoma) are commonly used.

  • Tumor Cell Implantation: 1 x 10^6 tumor cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS or appropriate buffer).

    • Group 2: RP-182 (dose and schedule to be determined by preliminary studies, e.g., 10 mg/kg, intraperitoneally, daily).

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days).

    • Group 4: Combination of RP-182 and anti-PD-1 antibody at the same doses and schedules as the monotherapy groups.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm^3) or at the end of the study period. Survival is also monitored.

Immune Cell Profiling by Flow Cytometry
  • Sample Collection: At the end of the in vivo study, tumors and spleens are harvested.

  • Tissue Processing: Tumors are mechanically and enzymatically dissociated into single-cell suspensions. Spleens are mechanically dissociated. Red blood cells are lysed using an ACK lysis buffer.

  • Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel might include:

    • T-cells: CD3, CD4, CD8, PD-1, IFN-γ, Granzyme B

    • Macrophages: F4/80, CD11b, CD86 (M1 marker), CD206 (M2 marker)

    • Dendritic Cells: CD11c, MHC-II

    • Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software such as FlowJo to quantify the percentage and absolute number of different immune cell populations within the tumor microenvironment and spleen.

Cytokine Analysis
  • Sample Collection: Blood is collected via cardiac puncture at the time of euthanasia, and serum is isolated. Tumor homogenates can also be prepared.

  • Measurement: Cytokine levels (e.g., IFN-γ, TNF-α, IL-12, IL-10) in the serum or tumor homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Luminex).

  • Data Analysis: Cytokine concentrations are determined by comparison to a standard curve and are compared across the different treatment groups.

Conclusion

The combination of RP-182 and anti-PD-1 therapy holds significant promise as a novel cancer immunotherapy strategy. By targeting both the innate and adaptive arms of the immune system, this combination has the potential to overcome the limitations of each monotherapy and induce more potent and durable anti-tumor responses. The reprogramming of the tumor microenvironment by RP-182 is expected to create a more favorable setting for the reinvigorated T-cells activated by anti-PD-1 therapy. Further preclinical and clinical studies with direct comparative data are warranted to fully elucidate the synergistic effects and clinical potential of this combination.

A Head-to-Head Comparison: The Immunomodulatory Peptide RP-182 Versus its Fatty Acid-Derivatized Analog 1a

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel cancer immunotherapies, targeting tumor-associated macrophages (TAMs) has emerged as a promising strategy. The synthetic peptide RP-182 has shown potential in reprogramming these pro-tumoral macrophages towards an anti-tumor phenotype. However, its therapeutic efficacy is hampered by a short plasma half-life. To address this limitation, a fatty acid-derivatized analog, 1a, was developed. This guide provides a comprehensive comparison of the performance of RP-182 and analog 1a, supported by experimental data, to inform researchers and drug development professionals.

Executive Summary

The fatty acid-derivatized analog 1a demonstrates superior stability, enhanced receptor affinity, and more potent in vitro and in vivo anti-tumor activity compared to its parent peptide, RP-182. The derivatization of RP-182 with a palmitic acid tail in analog 1a not only improves its pharmacokinetic profile but also augments its biological function in activating M2-like macrophages to an M1-like, anti-tumoral state.

I. Molecular Profile and Mechanism of Action

RP-182 is a 10-amino acid synthetic peptide that targets the mannose receptor CD206, which is highly expressed on immunosuppressive M2-like TAMs.[1][2] Binding of RP-182 to the CRD5 domain of CD206 induces a conformational change in the receptor, activating downstream signaling pathways.[1][2] This activation leads to a dual anti-tumor response: the induction of apoptosis in CD206-high macrophages and the reprogramming of surviving macrophages towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][2] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and increased phagocytosis of cancer cells.[1]

Analog 1a, chemically known as RP-182-PEG3-K(palmitic acid), is a modification of RP-182 where a palmitic acid moiety is conjugated to the C-terminus via a PEG3 linker.[1][2] This fatty acid derivatization is designed to enhance the peptide's stability and plasma half-life by enabling it to bind to serum albumin, thus reducing renal clearance and enzymatic degradation.[3]

II. Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of RP-182 and its fatty acid-derivatized analog 1a.

Table 1: In Vitro Bioactivity Comparison

ParameterRP-182Analog 1aFold Improvement (1a vs. RP-182)
CD206 Binding Affinity (Kd, µM) 8Lower Kd (Increased Affinity)Increased
M2 Macrophage Killing (IC50, µM) 17.63.2~5.5x
Cancer Cell Phagocytosis Induction BaselineHighest Induction RateSignificantly Increased
IFNα Secretion IncreasedFurther IncreasedIncreased
IL-12 Secretion IncreasedFurther IncreasedIncreased

Note: Specific Kd value for analog 1a is described as having "increased affinity" in the source material.[1][2]

Table 2: Pharmacokinetic Profile

ParameterRP-182Analog 1a
Plasma Half-life < 10 minutesImproved Stability

Note: While the source material states improved stability for 1a, a specific half-life value is not provided.[1][2]

III. Signaling Pathway and Experimental Workflow

The interaction of RP-182 and analog 1a with CD206 initiates a signaling cascade that culminates in the desired anti-tumor immune response.

G cluster_0 Macrophage Cell Membrane cluster_1 Intracellular Signaling cluster_2 Dual Anti-Tumor Functions cluster_3 Downstream Effects RP-182_or_1a RP-182 or Analog 1a CD206 CD206 Receptor RP-182_or_1a->CD206 Binds to CRD5 NF-kB NF-κB Activation CD206->NF-kB Conformational Switch Apoptosis Apoptosis of CD206high Macrophages NF-kB->Apoptosis Triggers Reprogramming Reprogramming to M1-like Phenotype NF-kB->Reprogramming Induces TNFa TNFα Secretion NF-kB->TNFa Leads to Cytokines Pro-inflammatory Cytokine Secretion (IFNα, IL-12) Phagocytosis Increased Cancer Cell Phagocytosis

Caption: Signaling pathway of RP-182 and analog 1a via CD206 activation.

The experimental workflow to compare these two molecules involves a series of in vitro and in vivo assays.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis synthesis Peptide Synthesis (RP-182 & Analog 1a) macrophage_culture Macrophage Culture & M2 Polarization synthesis->macrophage_culture binding_assay CD206 Binding Affinity Assay macrophage_culture->binding_assay viability_assay M2 Macrophage Cell Viability Assay macrophage_culture->viability_assay phagocytosis_assay Cancer Cell Phagocytosis Assay macrophage_culture->phagocytosis_assay cytokine_assay Cytokine Secretion Assay (IFNα, IL-12) macrophage_culture->cytokine_assay tumor_model Syngeneic Mouse Tumor Models (e.g., B16 Melanoma) treatment Treatment with RP-182 or Analog 1a tumor_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement immune_profiling Immune Cell Profiling of Tumors treatment->immune_profiling

Caption: Experimental workflow for comparing RP-182 and analog 1a.

IV. Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

A. M2 Macrophage Polarization and Cell Culture
  • Cell Source: Bone marrow-derived macrophages (BMDMs) are isolated from mice.

  • M2 Polarization: BMDMs are cultured in the presence of M-CSF to differentiate into macrophages. To polarize towards an M2 phenotype, cells are treated with IL-4.

  • Cell Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

B. Cell Viability Assay
  • Cell Seeding: M2-polarized macrophages are seeded in 96-well plates.

  • Treatment: Cells are treated with increasing concentrations of RP-182 or analog 1a for 48 hours.

  • Viability Measurement: Cell viability is assessed using a standard MTT or a similar colorimetric assay. The absorbance is measured, and IC50 values are calculated from dose-response curves.

C. In Vitro Phagocytosis Assay
  • Cancer Cell Labeling: Cancer cells (e.g., B16 melanoma) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: M2-polarized macrophages are treated with RP-182 or analog 1a for 2 hours. Subsequently, CFSE-labeled cancer cells are added to the macrophage culture and co-cultured for 6 hours.

  • Analysis: The percentage of macrophages that have engulfed cancer cells (double-positive cells) is quantified by flow cytometry. Confocal microscopy can be used for visualization.

D. Cytokine Secretion Assay
  • Macrophage Treatment: M2-polarized macrophages are treated with RP-182 or analog 1a for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of secreted cytokines such as IFNα and IL-12 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

E. In Vivo Tumor Models
  • Tumor Implantation: Syngeneic mouse models, such as B16 melanoma or KPC pancreas cancer models, are used. Tumor cells are implanted subcutaneously or orthotopically into the mice.

  • Treatment Regimen: Once tumors are established, mice are treated with RP-182, analog 1a, or a vehicle control via intraperitoneal or intravenous injections.

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume at regular intervals. At the end of the study, tumors are excised, and the tumor microenvironment is analyzed for immune cell infiltration and activation by flow cytometry.

V. Conclusion

The fatty acid derivatization of RP-182 to create analog 1a represents a significant advancement in the development of CD206-targeting cancer immunotherapies. Analog 1a exhibits a superior preclinical profile with improved stability, enhanced receptor binding, and more potent anti-tumor activity. These findings strongly support the further clinical development of analog 1a as a promising therapeutic candidate for solid tumors characterized by high infiltration of immunosuppressive M2-like macrophages. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar therapeutic strategies.

References

Comparative Analysis of RP-182 Cross-Reactivity with Murine and Human CD206

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RP-182's Performance and Alternatives in Targeting the Mannose Receptor (CD206)

This guide provides a comprehensive comparison of the synthetic peptide RP-182 and its cross-reactivity with human and murine CD206, a key target on M2-like tumor-associated macrophages (TAMs). This analysis is supported by experimental data to inform research and development decisions in the field of cancer immunotherapy.

RP-182: A Cross-Reactive Immunomodulatory Peptide

RP-182 is a 10-mer synthetic peptide designed to modulate the immune response by targeting the mannose receptor, CD206.[1][2] Experimental evidence demonstrates that RP-182 binds to both human and murine CD206, inducing a conformational change in the receptor.[1] This interaction triggers a cascade of downstream signaling events, including the activation of NF-κB and RAC1/CDC42 pathways, leading to the reprogramming of M2-like macrophages towards a pro-inflammatory M1 phenotype, enhanced phagocytosis, and ultimately, apoptosis of the target cells.[1][3]

Quantitative Comparison of Binding Affinity

The binding affinity of RP-182 and its analogs to human and murine CD206 has been quantified using microscale thermophoresis (MST). The dissociation constant (Kd) serves as a key metric for comparing the binding strength of these molecules. A lower Kd value indicates a stronger binding affinity.

MoleculeTarget SpeciesDissociation Constant (Kd)Experimental Method
RP-182 Human CD206~8 µMMicroscale Thermophoresis (MST)
RP-182 Murine CD206~19 µMMicroscale Thermophoresis (MST)
RP-426 (Control Peptide) Human CD206~85 µMMicroscale Thermophoresis (MST)
RP-182-PEG3-K(palmitic acid) (Fatty Acid Derivatized) Human CD206Increased affinity compared to RP-182Microscale Thermophoresis (MST)

Table 1: Binding Affinity of RP-182 and Analogs to Human and Murine CD206. Data sourced from multiple studies.[1][3][4]

Alternative: Anti-CD206 Antibodies

Several monoclonal and polyclonal antibodies targeting CD206 are commercially available. While these antibodies are valuable tools for detecting and potentially modulating CD206, comprehensive and directly comparable quantitative data on their cross-reactivity and binding affinities for both human and murine CD206 are not as readily available as for RP-182. One polyclonal goat anti-mouse MMR/CD206 antibody shows less than 45% cross-reactivity with recombinant human MMR in direct ELISAs. This highlights the variability in cross-species reactivity among different targeting molecules.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison of RP-182's cross-reactivity.

In Vitro Polarization of Macrophages

Objective: To generate M2-like macrophages expressing high levels of CD206 for subsequent assays.

Protocol for Murine Bone Marrow-Derived Macrophages (BMDMs):

  • Harvest bone marrow from the femurs and tibias of mice.

  • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into M0 macrophages.

  • To polarize towards an M2 phenotype, replace the medium with fresh medium containing 20 ng/mL of interleukin-4 (IL-4) and incubate for an additional 48 hours.

Protocol for Human Monocyte-Derived Macrophages:

  • Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).

  • Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of M-CSF for 6 days to differentiate into M0 macrophages.

  • Induce M2 polarization by adding 20 ng/mL of IL-4 to the culture medium for 48 hours.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To quantify the binding affinity (Kd) between RP-182 and recombinant CD206.

Protocol:

  • Label recombinant human or murine CD206 with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins) according to the manufacturer's instructions.[5]

  • Prepare a serial dilution of the unlabeled ligand (RP-182 or other peptides) in MST buffer (e.g., PBS with 0.05% Tween-20).

  • Mix a constant concentration of the fluorescently labeled CD206 with each concentration of the unlabeled ligand.

  • Load the samples into MST capillaries.

  • Measure the thermophoretic movement of the labeled CD206 in a Monolith NT.115 instrument (NanoTemper Technologies).

  • Analyze the data to determine the dissociation constant (Kd) by fitting the change in thermophoresis to a binding curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of RP-182 to endogenous CD206 in a cellular context.

Protocol:

  • Treat polarized M2 macrophages with RP-182 or a vehicle control for a specified time.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble CD206 in the supernatant by Western blotting using a specific anti-CD206 antibody. An increase in the thermal stability of CD206 in the presence of RP-182 indicates target engagement.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the CD206 signaling pathway initiated by RP-182.

G cluster_0 Macrophage Preparation cluster_1 Binding Affinity & Target Engagement cluster_2 Functional Assays Isolate Murine\nBone Marrow Cells Isolate Murine Bone Marrow Cells Differentiate to M0\n(M-CSF) Differentiate to M0 (M-CSF) Isolate Murine\nBone Marrow Cells->Differentiate to M0\n(M-CSF) Polarize to M2\n(IL-4) Polarize to M2 (IL-4) Differentiate to M0\n(M-CSF)->Polarize to M2\n(IL-4) Isolate Human\nPBMCs Isolate Human PBMCs Isolate CD14+ Monocytes Isolate CD14+ Monocytes Isolate Human\nPBMCs->Isolate CD14+ Monocytes Isolate CD14+ Monocytes->Differentiate to M0\n(M-CSF) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Polarize to M2\n(IL-4)->Cellular Thermal Shift Assay (CETSA) Treat with RP-182 Treat with RP-182 Polarize to M2\n(IL-4)->Treat with RP-182 Recombinant\nhuman/murine CD206 Recombinant human/murine CD206 Microscale Thermophoresis (MST) Microscale Thermophoresis (MST) Recombinant\nhuman/murine CD206->Microscale Thermophoresis (MST) RP-182 RP-182 RP-182->Microscale Thermophoresis (MST) Phagocytosis Assay Phagocytosis Assay Treat with RP-182->Phagocytosis Assay Apoptosis Assay Apoptosis Assay Treat with RP-182->Apoptosis Assay Signaling Pathway Analysis\n(Western Blot) Signaling Pathway Analysis (Western Blot) Treat with RP-182->Signaling Pathway Analysis\n(Western Blot)

Caption: Experimental workflow for assessing RP-182 cross-reactivity.

G RP-182 RP-182 CD206 (M2 Macrophage Surface) CD206 (M2 Macrophage Surface) RP-182->CD206 (M2 Macrophage Surface) Binds to Conformational Change Conformational Change CD206 (M2 Macrophage Surface)->Conformational Change RAC1/CDC42 Activation RAC1/CDC42 Activation Conformational Change->RAC1/CDC42 Activation NF-kB Signaling NF-kB Signaling Conformational Change->NF-kB Signaling Phagocytosis Phagocytosis RAC1/CDC42 Activation->Phagocytosis Apoptosis Apoptosis NF-kB Signaling->Apoptosis M2 to M1 Reprogramming M2 to M1 Reprogramming NF-kB Signaling->M2 to M1 Reprogramming

Caption: CD206 signaling pathway initiated by RP-182 binding.

References

Validating the Downstream Signaling of RP-182: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the downstream signaling of the novel research compound RP-182 using Western blot analysis. We offer a comparative look at its performance against a known alternative, Compound X, and provide detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

Introduction to RP-182 and its Postulated Signaling Pathway

RP-182 is a novel synthetic molecule designed to modulate the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade involved in cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. RP-182 is hypothesized to act as a selective inhibitor of mTORC1, a key protein complex in this pathway. This guide outlines the experimental steps to validate this hypothesis by examining the phosphorylation status of downstream mTORC1 targets.

cluster_cell Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K _4EBP1 4E-BP1 mTORC1->p70S6K Phosphorylation mTORC1->_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition RP182 RP-182 RP182->mTORC1 Compound_X Compound X (Alternative) Compound_X->mTORC1

Caption: Postulated PI3K/Akt/mTOR signaling pathway and the inhibitory action of RP-182.

Comparative Analysis of Downstream Signaling Modulation

To validate the inhibitory effect of RP-182 on the mTORC1 pathway, a Western blot analysis was performed to measure the phosphorylation levels of two key downstream targets: p70S6 Kinase (p70S6K) at Thr389 and 4E-BP1 at Thr37/46. A known mTORC1 inhibitor, Compound X, was used as a positive control for comparison.

Table 1: Quantitative Analysis of Downstream Protein Phosphorylation

Treatment (1 µM)p-p70S6K (Thr389) / total p70S6K (Normalized Intensity)p-4E-BP1 (Thr37/46) / total 4E-BP1 (Normalized Intensity)
Vehicle (DMSO)1.00 ± 0.081.00 ± 0.11
RP-1820.25 ± 0.040.31 ± 0.06
Compound X0.21 ± 0.030.28 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

The results demonstrate that treatment with RP-182 significantly reduces the phosphorylation of both p70S6K and 4E-BP1, consistent with mTORC1 inhibition. The inhibitory effect of RP-182 is comparable to that of the well-characterized mTORC1 inhibitor, Compound X.

Experimental Protocols

A detailed methodology is provided to ensure the reproducibility of the presented findings.

1. Cell Culture and Treatment:

  • Cell Line: Human embryonic kidney cells (HEK293) were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with serum-free medium for 12 hours before treatment with 1 µM of RP-182, 1 µM of Compound X, or DMSO (vehicle) for 2 hours.

2. Western Blot Protocol:

A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to PVDF Membrane) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Standard workflow for Western blot analysis.

  • Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: 20 µg of protein per lane was separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. The following primary antibodies were used:

    • Rabbit anti-phospho-p70S6K (Thr389)

    • Rabbit anti-p70S6K

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-4E-BP1

    • Mouse anti-β-actin (loading control)

  • Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities were quantified using ImageJ software. Phospho-protein levels were normalized to their respective total protein levels, and β-actin was used to confirm equal loading.

Conclusion

The data presented in this guide strongly support the hypothesis that RP-182 functions as an inhibitor of the mTORC1 signaling pathway. The Western blot analysis confirms a significant reduction in the phosphorylation of key downstream targets, p70S6K and 4E-BP1, at levels comparable to the established mTORC1 inhibitor, Compound X. These findings provide a solid foundation for further investigation into the therapeutic potential of RP-182. The detailed protocols provided herein should enable other researchers to independently validate and expand upon these results.

RP-182's Impact on CD163-Positive Macrophages: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The synthetic peptide RP-182, a novel immunomodulatory agent, indirectly influences the population of CD163-positive macrophages by targeting the mannose receptor CD206, which is often co-expressed on these cells. By binding to and activating CD206 on M2-like tumor-associated macrophages (TAMs), RP-182 triggers a cascade of events leading to the reprogramming of these pro-tumoral macrophages into a pro-inflammatory, anti-tumoral M1-like phenotype, and induces their apoptosis. This mechanism of action presents a distinct approach compared to therapies that directly target the CD163 molecule, such as antibody-drug conjugates (ADCs).

CD163 and CD206 are both recognized markers of M2-like macrophages, a subtype of immune cells that can promote tumor growth and suppress the anti-cancer immune response. The co-expression of these markers on TAMs makes the CD206-targeting RP-182 a relevant agent for modulating the CD163-positive macrophage population within the tumor microenvironment.

Mechanism of Action: RP-182 vs. Anti-CD163 Targeting Strategies

RP-182's therapeutic effect is initiated by its binding to the CD206 receptor, which induces a conformational change in the receptor. This, in turn, activates the NF-κB signaling pathway, leading to increased phagocytosis and the secretion of pro-inflammatory cytokines like TNFα. The autocrine activation of the TNF receptor 1 (TNFR1) by TNFα further triggers caspase 8-mediated apoptosis, selectively eliminating CD206-high M2-like macrophages.[1] Concurrently, surviving macrophages are reprogrammed towards an M1-like phenotype, characterized by the upregulation of M1 markers such as CD86 and the downregulation of M2 markers.

In contrast, therapeutic strategies that directly target CD163 often employ ADCs. These constructs consist of a monoclonal antibody specific for CD163 linked to a cytotoxic or immunomodulatory payload, such as the glucocorticoid dexamethasone. The anti-CD163 antibody facilitates the targeted delivery of the payload to CD163-positive macrophages. Upon binding to CD163, the ADC is internalized, and the payload is released inside the cell, where it can exert its anti-inflammatory or cytotoxic effects.

Comparative Efficacy and Preclinical Data

The following tables summarize the available preclinical data for RP-182 and a representative anti-CD163 ADC, anti-CD163-dexamethasone.

Table 1: In Vitro Efficacy

ParameterRP-182Anti-CD163-Dexamethasone ADC
Target Cells CD206-high M2-like macrophagesCD163-positive macrophages
Mechanism Induces apoptosis and M1-reprogrammingDelivers dexamethasone to suppress inflammation
Effect Increased cell killing of CD206-high M2-like macrophages (IC50: 17.6 μM)[1]Reduced LPS-induced TNF-α secretion in rat macrophages
Phenotypic Change Upregulation of M1 markers (e.g., CD86), downregulation of M2 markers (e.g., CD206)Reinforces anti-inflammatory phenotype

Table 2: In Vivo Efficacy

ParameterRP-182Anti-CD163-Dexamethasone ADC
Animal Models Pancreatic, melanoma, and lung fibrosis mouse modelsRat and pig endotoxemia models
Administration Intraperitoneal injectionIntravenous injection
Effect on Tumor Growth Significantly inhibits tumor growth in B16 melanoma and KP16 pancreatic models[1]Data on direct tumor growth inhibition is limited; primarily studied in inflammatory models
Effect on Inflammation Reduces CD206+ alveolar macrophages in a lung fibrosis model[1]50-fold higher anti-inflammatory potency compared to free dexamethasone in reducing LPS-induced TNF-α
Immune Modulation Increases CD8+ T cell infiltration and IFN-γ secretion in tumors[1]Suppresses hepatic acute phase response

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of RP-182 and anti-CD163 ADCs are rooted in the different signaling pathways they engage.

RP182_Signaling RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binds to NFkB NF-κB Signaling CD206->NFkB Activates Phagocytosis Increased Phagocytosis NFkB->Phagocytosis TNFa TNFα Secretion NFkB->TNFa Reprogramming M1 Phenotype Reprogramming NFkB->Reprogramming TNFR1 TNFR1 TNFa->TNFR1 Autocrine signaling Caspase8 Caspase 8 Activation TNFR1->Caspase8 Apoptosis Apoptosis of M2 Macrophage Caspase8->Apoptosis

RP-182 Signaling Pathway in M2 Macrophages.

AntiCD163_ADC_Workflow ADC Anti-CD163-Dexamethasone ADC CD163 CD163 Receptor ADC->CD163 Binds to Endocytosis Endocytosis CD163->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Fusion Dex Dexamethasone Release Lysosome->Dex AntiInflammatory Anti-inflammatory Effects Dex->AntiInflammatory

Anti-CD163 ADC Internalization and Action.

Experimental Protocols

In Vitro Macrophage Polarization and Treatment with RP-182
  • Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • M2 Polarization: On day 7, macrophages are polarized towards an M2 phenotype by treating with 20 ng/mL IL-4 for 48 hours.

  • RP-182 Treatment: M2-polarized macrophages are then treated with varying concentrations of RP-182 (e.g., 0.1 μM to 30 μM) for different time points (e.g., 2 to 48 hours).

  • Analysis:

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206, CD163) markers to assess phenotype changes.

    • Apoptosis Assay: Apoptosis is measured using Annexin V and Propidium Iodide staining followed by flow cytometry.

    • Cytokine Analysis: Supernatants are collected to measure the concentration of cytokines such as TNFα and IL-12 using ELISA.

    • Phagocytosis Assay: Phagocytic activity is assessed by co-culturing the macrophages with fluorescently labeled beads or cancer cells and quantifying uptake by flow cytometry or microscopy.

In Vivo Studies with Anti-CD163 Antibody-Drug Conjugates
  • Animal Model: An inflammatory or tumor model is established in rats or mice. For example, endotoxemia can be induced by intraperitoneal injection of lipopolysaccharide (LPS).

  • ADC Administration: The anti-CD163-dexamethasone ADC is administered intravenously at a specific dose (e.g., 0.02 mg/kg). Control groups would include vehicle, free dexamethasone, and a non-targeting ADC.

  • Sample Collection: Blood samples are collected at various time points post-treatment to measure plasma cytokine levels (e.g., TNF-α, IL-6). Tissues such as the liver and spleen can be harvested for histological analysis and to assess systemic effects.

  • Analysis:

    • Cytokine Measurement: Plasma cytokine levels are quantified by ELISA.

    • Histology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to evaluate inflammation and any potential toxicity. Immunohistochemistry for macrophage markers can also be performed.

    • Acute Phase Protein Analysis: In inflammatory models, levels of acute phase proteins in the serum or their mRNA expression in the liver can be measured.

References

Safety Operating Guide

Navigating the Safe Disposal of RP-182: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is highly likely that "QC-182" is a typographical error and the intended subject of this guide is the therapeutic research peptide RP-182. RP-182 is a synthetic, 10-amino acid immunomodulatory peptide that has garnered significant interest in cancer immunotherapy research.[1][2] It functions by targeting the mannose receptor (CD206) on tumor-associated macrophages (TAMs), inducing a shift in their function from an immunosuppressive to a pro-inflammatory state, ultimately leading to tumor cell destruction.[2][3] Given its potent biological activity, the proper handling and disposal of RP-182 are paramount to ensure laboratory safety and environmental protection.

This document provides a detailed, step-by-step guide for the proper disposal of RP-182, tailored for researchers, scientists, and drug development professionals. It also includes essential information on its mechanism of action to provide a comprehensive safety and operational overview.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

Handling and Storage:

  • Work in a designated, clean laboratory area to avoid cross-contamination.[5]

  • Store lyophilized RP-182 at -20°C or -80°C for long-term stability.[5]

  • Reconstituted solutions should be stored at 4°C for short-term use and aliquoted to avoid repeated freeze-thaw cycles.[5]

  • All containers holding RP-182 should be clearly labeled with the peptide name, concentration, preparation date, and a "For Research Use Only" warning.[5]

Step-by-Step Disposal Procedures for RP-182

The proper disposal of RP-182 waste is critical and must comply with all local, state, and federal regulations. Never dispose of RP-182 in the regular trash or down the drain.[5][6]

1. Waste Segregation:

  • All waste materials contaminated with RP-182 must be segregated as hazardous chemical waste.[5] This includes:

    • Empty or partially used vials of RP-182.

    • Contaminated pipette tips, gloves, and other disposable labware.

    • Aqueous solutions containing RP-182.

2. Liquid Waste Disposal:

  • Chemical Inactivation (Recommended): To add a layer of safety, liquid waste containing RP-182 can be chemically inactivated. A common and effective method is to use a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).[7]

    • In a designated chemical fume hood, carefully add the liquid RP-182 waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[7]

    • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[7]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[7]

  • Collection: Following inactivation and neutralization, collect the liquid waste in a clearly labeled, leak-proof hazardous waste container.[7]

3. Solid Waste Disposal:

  • Collect all solid waste contaminated with RP-182 (e.g., vials, pipette tips, gloves) in a designated, leak-proof hazardous waste container.[7]

  • The container must be clearly labeled as hazardous waste and specify that it contains RP-182.

4. Final Disposal:

  • Arrange for the pickup and disposal of all RP-182 waste through your institution's certified hazardous waste management service or Environmental Health & Safety (EHS) department.[5][7]

Quantitative Data for Decontamination

The following table summarizes key parameters for the chemical decontamination of peptide waste, which can be applied to RP-182.

Decontamination MethodReagent ConcentrationContact Time
Chemical Inactivation 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite)Minimum 30-60 minutes
1 M Sodium Hydroxide (NaOH)Minimum 30-60 minutes

Experimental Protocols: RP-182 Mechanism of Action

RP-182 exerts its anti-tumor effects by modulating the function of M2-like tumor-associated macrophages. The key steps in its mechanism of action are:

  • Binding to CD206: RP-182 selectively binds to the mannose receptor (CD206) on the surface of M2 macrophages.[2]

  • Conformational Change: This binding induces a conformational change in the CD206 receptor.

  • NF-κB Signaling Activation: The conformational change activates the canonical NF-κB signaling pathway.[2]

  • Induction of Phagocytosis and Apoptosis: Activation of NF-κB signaling leads to two primary outcomes:

    • Phagocytosis: The macrophages are reprogrammed to engulf and destroy cancer cells.

    • Apoptosis: The M2 macrophages themselves undergo programmed cell death, reducing the immunosuppressive tumor microenvironment.[2]

Visualizations

RP182_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Macrophage Cytoplasm RP182 RP-182 CD206 CD206 Receptor RP182->CD206 Binds to Conformational_Change Conformational Change CD206->Conformational_Change NFkB_Activation NF-κB Signaling Activation Conformational_Change->NFkB_Activation Phagocytosis Phagocytosis NFkB_Activation->Phagocytosis Apoptosis Apoptosis NFkB_Activation->Apoptosis

Caption: Signaling pathway of RP-182 in M2 macrophages.

RP182_Disposal_Workflow start Start: RP-182 Waste Generation segregate Segregate Waste (Liquid and Solid) start->segregate liquid_waste Liquid Waste segregate->liquid_waste solid_waste Solid Waste segregate->solid_waste inactivate Chemical Inactivation (e.g., 10% Bleach) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize (if necessary) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid final_disposal Dispose via Institutional Hazardous Waste Service collect_liquid->final_disposal collect_solid->final_disposal

Caption: Workflow for the proper disposal of RP-182.

References

Essential Safety and Logistical Information for Handling Chemical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for a substance identified as "QC-182" is not publicly available. The following guidance is based on established best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier before any handling of "this compound" to ensure full compliance with safety protocols.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The level of PPE required depends on the specific hazards of the chemical in use.[1][2][3] A general laboratory hazard analysis should be conducted to determine the appropriate PPE.[2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesShould provide a secure seal around the eyes to protect from splashes, vapors, and dust.[2][4]
Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashing or exothermic reactions.[2][5]
Skin and Body Protection Chemical-Resistant GlovesThe type of glove material (e.g., nitrile, neoprene) must be selected based on its resistance to the specific chemical being handled. Always inspect gloves for damage before use and change them regularly.[2][4][5]
Laboratory CoatShould be flame-resistant (e.g., Nomex®) and fully buttoned to protect skin and personal clothing from contamination.[5]
Full-Body Suit/CoverallsRequired for handling highly toxic or corrosive materials to provide comprehensive body protection.[2][3]
Closed-Toe ShoesShoes that cover the entire foot are mandatory in a laboratory setting to protect against spills and falling objects.[2][4]
Respiratory Protection RespiratorThe use of a respirator is necessary when engineering controls (e.g., fume hood) are insufficient to control exposure to harmful vapors, fumes, or dust.[3][4] Proper fit testing and training are required for respirator use.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling chemicals is crucial for maintaining a safe laboratory environment.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for "this compound".

    • Ensure all necessary PPE is available and in good condition.

    • Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and functional.

    • Prepare the work area, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered.

  • Handling:

    • Don the appropriate PPE as determined by the hazard assessment.

    • Carefully measure and dispense the required amount of the chemical.

    • Keep all containers of "this compound" sealed when not in immediate use.

    • Avoid direct contact with the skin, eyes, and clothing.[4] In case of accidental contact, follow the first-aid measures outlined in the SDS.[6]

  • Immediate Cleanup:

    • Clean any spills immediately according to the procedures specified in the SDS.

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

Improper disposal of chemical waste can pose a significant risk to the environment and public health.

  • Waste Segregation: All waste contaminated with "this compound" must be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and a description of its hazards.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[6] This typically involves collection by a licensed hazardous waste disposal company. Untreated regulated medical waste should not be disposed of in regular trash.[7]

  • Documentation: Maintain accurate records of all chemical waste generated and its disposal.

Experimental Workflow for Chemical Handling

experimental_workflow prep Preparation - Review SDS - Don PPE - Prepare Workspace handling Chemical Handling - Measure and Dispense - Perform Experiment prep->handling Proceed with caution cleanup Post-Experiment Cleanup - Decontaminate Surfaces - Clean Equipment handling->cleanup waste Waste Disposal - Segregate Waste - Label Container handling->waste ppe_removal PPE Removal - Remove Gloves - Remove Lab Coat cleanup->ppe_removal waste->ppe_removal end End of Procedure ppe_removal->end

Caption: A generalized workflow for the safe handling of chemical substances in a laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.